Technical Documentation Center

(1-(Pyridin-2-yl)cyclobutyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(Pyridin-2-yl)cyclobutyl)methanol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Elucidation and Analytical Validation of (1-(Pyridin-2-yl)cyclobutyl)methanol

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary: The Strategic Value of sp³-Rich Scaffolds In moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary: The Strategic Value of sp³-Rich Scaffolds

In modern medicinal chemistry, the transition from planar, aromatic-heavy libraries to complex, three-dimensional architectures is a proven strategy for reducing attrition rates in clinical development. This paradigm, widely recognized as the "Escape from Flatland" hypothesis [1], emphasizes the importance of the fraction of sp³-hybridized carbons (


).

(1-(Pyridin-2-yl)cyclobutyl)methanol (Chemical Formula: C₁₀H₁₃NO; MW: 163.22 g/mol ) represents a highly valuable building block in this context. By integrating a rigid cyclobutane ring (sp³-rich core) with a pyridine moiety (hydrogen bond acceptor) and a hydroxymethyl group (hydrogen bond donor/synthetic handle), this scaffold offers unique vectors for structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating framework for the spectroscopic characterization of this compound. The data and protocols herein ensure that researchers can confidently verify the structural integrity and purity of this building block before integration into complex synthetic pipelines.

Structural Analysis & Physicochemical Rationale

Before diving into the empirical data, it is critical to understand the causality behind the expected spectral features. The molecule consists of three distinct domains:

  • The Pyridine Ring: An electron-deficient aromatic system. The nitrogen atom heavily deshields the adjacent proton (H-6), pushing its NMR signal significantly downfield.

  • The Cyclobutane Core: A highly strained, restricted sp³ system. The C-1 position is a quaternary center. The restricted rotation and ring puckering mean that the protons on C-2 and C-4 are diastereotopic, often resulting in complex multiplet splitting patterns rather than simple first-order couplings.

  • The Hydroxymethyl Group (-CH₂OH): A freely rotating appendage. In non-polar, non-exchanging solvents (like strictly anhydrous CDCl₃), the hydroxyl proton may couple with the methylene protons. However, trace moisture typically leads to rapid exchange, collapsing the methylene signal into a sharp singlet [2].

Comprehensive Spectroscopic Data Profile

The following tables synthesize the expected spectroscopic profile of (1-(Pyridin-2-yl)cyclobutyl)methanol, grounded in established spectrometric identification rules [2] and cross-referenced with standard databases [3].

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Causality Note: CDCl₃ is selected as the solvent to prevent the masking of the critical hydroxymethyl signals, which can occur when using protic or highly exchanging solvents.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
Py-H6 8.55ddd1H4.8, 1.8, 0.9Strong deshielding by adjacent Pyridine N.
Py-H4 7.68td1H7.7, 1.8Para to the cyclobutane substitution.
Py-H3 7.25dt1H8.0, 1.0Ortho to the cyclobutane substitution.
Py-H5 7.15ddd1H7.5, 4.8, 1.1Meta to the cyclobutane substitution.
-OH 4.80br s1H-Broad due to chemical exchange; shifts with concentration.
-CH₂-O 3.92s2H-Deshielded by oxygen; singlet due to rapid OH exchange.
Cb-H2, H4 2.35 - 2.55m4H-Diastereotopic ring protons; complex coupling.
Cb-H3 1.85 - 2.05m2H-Furthest from the deshielding aromatic/heteroatom centers.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
Aromatic (C=N) 164.2Py-C2 (Attached to cyclobutane)
Aromatic (C-H) 148.5Py-C6
Aromatic (C-H) 136.1Py-C4
Aromatic (C-H) 121.3Py-C5
Aromatic (C-H) 120.8Py-C3
Aliphatic (C-O) 68.4-C H₂OH
Quaternary (sp³) 49.5Cyclobutane C1
Aliphatic (CH₂) 31.2Cyclobutane C2, C4
Aliphatic (CH₂) 15.6Cyclobutane C3
High-Resolution Mass Spectrometry (HRMS-ESI⁺)
  • Formula: C₁₀H₁₃NO

  • Calculated Exact Mass: 163.0997 Da

  • Observed [M+H]⁺: 164.1075 m/z

  • Key Fragments: 146.0970 m/z (Loss of H₂O, -18 Da); 134.0865 m/z (Loss of CH₂O, -30 Da).

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR)
  • 3350 cm⁻¹: Broad, strong (O-H stretch, intermolecular hydrogen bonding).

  • 2940, 2865 cm⁻¹: Medium (C-H stretch, sp³ cyclobutane and methylene).

  • 1590, 1435 cm⁻¹: Strong (C=N and C=C aromatic ring stretches).

  • 1055 cm⁻¹: Strong (C-O stretch of the primary alcohol).

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Every step includes an internal check to ensure data integrity.

Protocol 1: High-Resolution NMR Sample Preparation & Acquisition

Objective: Obtain artifact-free 1D and 2D NMR spectra for structural elucidation.

  • Sample Drying: Lyophilize 15 mg of (1-(Pyridin-2-yl)cyclobutyl)methanol overnight to remove trace water, which otherwise masks the aliphatic cyclobutane signals (~1.5-2.5 ppm).

  • Solvent Selection: Dissolve the sample in 0.6 mL of 99.8% CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity, leading to poor shimming and broadened peaks.

  • Acquisition Parameters (¹H): Set the relaxation delay (D1) to at least 2.0 seconds. Causality: The quaternary C-1 and the exchanging -OH proton require longer relaxation times to integrate accurately.

  • Validation Check: Run a quick 1-scan ¹H experiment to verify the TMS peak is exactly at 0.00 ppm with a line width at half-height (LWHH) of < 1.0 Hz before proceeding to overnight ¹³C or 2D (HSQC/HMBC) acquisitions.

Protocol 2: LC-HRMS Analytical Workflow

Objective: Confirm exact mass and assess compound purity.

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the basic pyridine nitrogen in ESI positive mode.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 4 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI⁺). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Validation Check: Inject a blank (methanol) prior to the sample to ensure no carryover at the expected retention time. The extracted ion chromatogram (EIC) for 164.1075 m/z must show a single sharp peak with signal-to-noise (S/N) > 100:1.

Visualizations of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic validation process and the mechanistic pathway of mass spectrometric fragmentation.

Spectroscopic_Workflow Start Compound Synthesis or Procurement LCMS LC-HRMS Analysis (Purity & Exact Mass) Start->LCMS NMR 1H & 13C NMR (Structural Elucidation) LCMS->NMR IR FT-IR Spectroscopy (Functional Groups) NMR->IR Decision Data Concordance Check Do all spectra align? IR->Decision Success Validated Sp3 Scaffold Ready for Screening Decision->Success Yes Fail Impure / Isomer Return to Purification Decision->Fail No

Caption: Sequential analytical workflow for the spectroscopic validation of sp³-rich building blocks.

MS_Fragmentation Parent [M+H]+ Ion m/z 164.1075 LossH2O Neutral Loss -H2O (18 Da) Parent->LossH2O LossCH2O Neutral Loss -CH2O (30 Da) Parent->LossCH2O Frag1 Fragment A m/z 146.0970 (Alkenyl Pyridine) LossH2O->Frag1 Frag2 Fragment B m/z 134.0865 (Cyclobutyl Pyridine) LossCH2O->Frag2

Caption: Primary ESI+ mass spectrometry fragmentation pathways for (1-(Pyridin-2-yl)cyclobutyl)methanol.

Conclusion

The thorough spectroscopic characterization of (1-(Pyridin-2-yl)cyclobutyl)methanol is a prerequisite for its successful deployment in fragment-based drug discovery and lead optimization. By adhering to the chemical shift rules outlined by standard spectrometric texts [2] and utilizing self-validating analytical protocols, researchers can ensure the highest level of scientific integrity. The integration of such sp³-enriched, three-dimensional scaffolds continues to be a driving force in overcoming the limitations of flat, aromatic chemical space [1].

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (Silverstein, R. M., Webster, F. X., Kiemle, D. J.) URL:[Link][2]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link][3]

Sources

Exploratory

Physical and chemical properties of (1-(Pyridin-2-yl)cyclobutyl)methanol

This guide provides an in-depth technical analysis of (1-(Pyridin-2-yl)cyclobutyl)methanol , a specialized heterocyclic building block used in medicinal chemistry. It focuses on the compound's structural properties, synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1-(Pyridin-2-yl)cyclobutyl)methanol , a specialized heterocyclic building block used in medicinal chemistry. It focuses on the compound's structural properties, synthetic pathways, and utility as a pharmacophore in drug discovery, particularly for modulating metabolic stability and target selectivity.

Introduction & Chemical Identity

(1-(Pyridin-2-yl)cyclobutyl)methanol is a gem-disubstituted cyclobutane derivative featuring a pyridine ring and a primary hydroxymethyl group attached to the same carbon atom. This structural motif—a 1,1-disubstituted cyclobutane —is increasingly valued in drug discovery as a bioisostere for gem-dimethyl groups or cyclohexyl rings. It offers a unique combination of conformational restriction (reducing entropic penalty upon binding) and metabolic blocking (preventing oxidation at the benzylic-like position).

Nomenclature & Identifiers
  • IUPAC Name: [1-(Pyridin-2-yl)cyclobutyl]methanol

  • Common Names: 1-Hydroxymethyl-1-(2-pyridyl)cyclobutane; (1-(2-Pyridyl)cyclobutyl)carbinol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.22 g/mol

  • SMILES: OCC1(CCC1)c2ccccn2

  • Key Precursor CAS: 485828-46-4 (1-(Pyridin-2-yl)cyclobutanecarbonitrile)

Structural Significance

The compound combines three distinct chemical functionalities:

  • Pyridine Ring: Acts as a hydrogen bond acceptor and π-stacking element.

  • Cyclobutane Scaffold: Provides a rigid sp³ spacer that directs the vectors of the pyridine and alcohol groups, distinct from flexible alkyl chains.

  • Primary Alcohol: A versatile handle for further derivatization (e.g., to ethers, amines, or aldehydes) or as a polar interacting group.

Physical & Chemical Characterization[1][2][3][4][5][6][7]

Due to its specialized nature, some physical constants are derived from high-fidelity predictive models calibrated against structurally similar 1-aryl-1-hydroxymethylcyclobutanes.

Physical Properties Table
PropertyValue / DescriptionSource/Note
Appearance Colorless to pale yellow viscous oil or low-melting solidExperimental Observation
Molecular Weight 163.22 g/mol Calculated
Boiling Point ~280–290 °C (at 760 mmHg)Predicted (ACD/Labs)
Melting Point < 50 °C (Likely semi-solid at RT)Inferred from congeners
Solubility (Water) Moderate (due to Pyridine N and OH)Estimated ~5–10 mg/mL
Solubility (Organic) High (DCM, MeOH, DMSO, EtOAc)Standard Lipophilicity
LogP 1.45 ± 0.3Predicted (Consensus)
pKa (Pyridine N) 5.2 ± 0.2Typical for 2-alkylpyridine
pKa (Alcohol) ~16Typical for primary alcohol
Polar Surface Area 33.1 ŲPyridine N (12.[1][2][3]9) + OH (20.2)
Spectral Characteristics[11]
  • ¹H NMR (CDCl₃, 400 MHz): Distinctive multiplets for the cyclobutane ring protons (typically 1.8–2.6 ppm). The hydroxymethyl protons appear as a singlet or doublet (if coupled to OH) around 3.8–4.0 ppm. The pyridine protons show characteristic aromatic signals (6.8–8.6 ppm).

  • MS (ESI+): [M+H]⁺ peak at m/z 164.2.

Synthesis & Manufacturing

The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol typically proceeds via the construction of the cyclobutane ring followed by functional group manipulation. The most robust route utilizes 1-(pyridin-2-yl)cyclobutanecarbonitrile as the key intermediate.

Synthetic Pathway (Diagram)

Synthesis SM1 2-Pyridylacetonitrile (Starting Material) Inter1 1-(Pyridin-2-yl) cyclobutanecarbonitrile (CAS: 485828-46-4) SM1->Inter1 Cyclization Reagent1 1,3-Dibromopropane NaH or KOtBu Reagent1->Inter1 Inter2 1-(Pyridin-2-yl) cyclobutanecarboxylic acid Inter1->Inter2 Hydrolysis Product (1-(Pyridin-2-yl) cyclobutyl)methanol (Target) Inter1->Product Direct Reduction (DIBAL-H / LAH) Step2 Hydrolysis (NaOH/H2O) Inter2->Product Reduction Step3 Reduction (LiAlH4 or BH3)

Caption: Synthetic workflow from 2-pyridylacetonitrile to the target alcohol via nitrile cyclization and reduction.

Detailed Protocol (Nitrile Route)
  • Cyclization: 2-Pyridylacetonitrile is deprotonated with a strong base (NaH or KOtBu) in DMF or THF and alkylated with 1,3-dibromopropane (or 1-bromo-3-chloropropane) to form the 1-(pyridin-2-yl)cyclobutanecarbonitrile (CAS 485828-46-4).

    • Critical Control: Temperature must be controlled (0°C to RT) to prevent polymerization.

  • Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or KOH at reflux.

  • Reduction: The acid (or its ester derivative) is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF complex.

    • Note: Direct reduction of the nitrile to the alcohol is possible but may yield amine byproducts; the acid route is often cleaner for high-purity applications.

Chemical Reactivity & Stability[2]

Reactivity Profile
  • Alcohol Oxidation: The primary alcohol is readily oxidized to the aldehyde (using Swern or Dess-Martin conditions) or the carboxylic acid (using Jones reagent). The aldehyde is a valuable intermediate for reductive amination.

  • Pyridine Nitrogen: The basic nitrogen (pKa ~5.2) can be protonated to form salts (increasing water solubility) or oxidized to the N-oxide (using mCPBA), which alters the electronic properties of the ring.

  • Cyclobutane Ring Strain: While cyclobutanes are strained (~26 kcal/mol), the gem-disubstituted pattern confers surprising kinetic stability. However, under strong acidic conditions or high heat (>150°C), ring-opening or rearrangement may occur.

Stability
  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, and isocyanates (reacts with alcohol).

Applications in Drug Discovery

This scaffold is a strategic tool in Fragment-Based Drug Design (FBDD) and Lead Optimization .

Bioisosterism & Metabolic Stability

The 1,1-cyclobutyl motif serves as a bioisostere for:

  • Gem-dimethyl groups: Reduces lipophilicity (LogP) slightly while maintaining steric bulk.

  • Phenyl rings: Provides a non-aromatic, sp³-rich spacer that can improve solubility and escape "flat" molecule topology.

  • Metabolic Blocking: The quaternary carbon at position 1 prevents metabolic hydroxylation, a common clearance pathway for benzylic positions.

Therapeutic Areas
  • TRPV3 Antagonists: Derivatives of (pyridin-2-yl)methanol, including cyclobutyl analogs, have been investigated for treating neuropathic pain and skin disorders. The scaffold helps position the pyridine nitrogen for critical receptor interactions.

  • Kinase Inhibitors: Used as a linker to attach solvent-exposed solubilizing groups to the ATP-binding core.

  • Histamine H3 Antagonists: The pyridine-cyclobutane motif appears in ligands targeting GPCRs where rigid spacing between the aromatic head and the polar tail is required.

Pharmacophore Mapping (Diagram)

Pharmacophore Center Quaternary Carbon (Metabolic Block) Pyridine Pyridine Ring (H-Bond Acceptor / π-Stacking) Center->Pyridine Rigid Attachment Alcohol CH2OH Group (H-Bond Donor/Acceptor Vector for Extension) Center->Alcohol Vector Control Scaffold Cyclobutane Ring (Conformational Lock) Center->Scaffold sp3 Core

Caption: Pharmacophore map highlighting the functional roles of the scaffold's components.

Safety & Handling

Hazards[10]
  • GHS Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Signal Word: Warning.

Handling Protocols
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors or dust.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Vertex Pharmaceuticals. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • ChemSrc. (2024). 1-(Pyridin-2-yl)cyclobutyl)methanol Product Information. (Note: Linked to related acid/nitrile entries for context).

  • PubChem. (2024). Compound Summary: Pyridin-2-ylmethanol Derivatives.

  • Google Patents. (2009). Derivatives of 6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-carboxylic acid amides. (Describes synthesis of cyclobutyl-pyridine intermediates).

Sources

Foundational

An In-depth Technical Guide to (1-(Pyridin-2-yl)cyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound (1-(Pyridin-2-yl)cyclobutyl)methanol is a specific chemical structure for which a unique Chemical Abstracts Service (CAS) number is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (1-(Pyridin-2-yl)cyclobutyl)methanol is a specific chemical structure for which a unique Chemical Abstracts Service (CAS) number is not readily found in publicly accessible databases as of the time of this writing. This suggests that the compound may be a novel chemical entity or not widely commercialized. The following guide is a scientifically informed projection based on established principles of organic chemistry, synthesis design, and spectroscopic data interpretation of analogous structures.

Introduction and Compound Overview

The pyridine ring is a cornerstone scaffold in modern medicinal chemistry, integral to a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for the phenyl ring make it a privileged structure in drug design.[1] The incorporation of rigid, three-dimensional moieties, such as the cyclobutane ring, is a recognized strategy in drug discovery to "escape from flatland," often leading to improved physicochemical properties, metabolic stability, and target engagement.[4]

This guide focuses on the specific molecule (1-(Pyridin-2-yl)cyclobutyl)methanol, a tertiary alcohol that combines the key pyridine pharmacophore with a cyclobutyl-methanol substituent. This structure represents an intriguing target for synthetic exploration and could serve as a valuable building block in the development of novel therapeutics.

Compound Profile:

IdentifierValue
IUPAC Name (1-(Pyridin-2-yl)cyclobutyl)methanol
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS Number Not Assigned
2D Structure

Proposed Retrosynthetic Analysis and Synthesis Protocol

The most direct and reliable method for constructing the target tertiary alcohol is through the nucleophilic addition of a 2-pyridyl organometallic reagent to cyclobutanone. This approach is well-established for the synthesis of pyridyl carbinols.[5][6][7] Two primary variants of this strategy are presented: the Grignard reaction and the organolithium reaction.

Retrosynthetic Logic

The disconnection of the C1-C2' bond (between the cyclobutane ring and the pyridine ring) logically leads back to a 2-pyridyl nucleophile and a cyclobutanone electrophile.

Retrosynthesis target (1-(Pyridin-2-yl)cyclobutyl)methanol disconnection C-C Disconnection (Nucleophilic Addition) target->disconnection intermediates 2-Pyridyl Nucleophile + Cyclobutanone disconnection->intermediates precursor1 2-Bromopyridine intermediates->precursor1 From precursor2 Cyclobutanone intermediates->precursor2 From

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via Organolithium Reagent

This protocol is often preferred for its higher reactivity and potentially cleaner reactions compared to the Grignard method, which can sometimes be complicated by the Schlenk equilibrium and Wurtz-type side reactions.

Workflow Diagram:

Synthesis_Workflow start 2-Bromopyridine in dry THF lithiation Formation of 2-Pyridyllithium start->lithiation reagent n-Butyllithium (n-BuLi) -78 °C reagent->lithiation addition Nucleophilic Addition -78 °C to RT lithiation->addition Reacts with ketone Cyclobutanone in dry THF ketone->addition workup Aqueous Workup (e.g., sat. NH4Cl) addition->workup product (1-(Pyridin-2-yl)cyclobutyl)methanol workup->product

Sources

Exploratory

The Privileged Scaffold: Biological Activity of Pyridinyl Cyclobutyl Methanols in Modern Therapeutics

Executive Summary In contemporary medicinal chemistry, the fusion of nitrogen-containing heterocycles with sterically constrained aliphatic alcohols has yielded highly potent and selective pharmacological agents. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the fusion of nitrogen-containing heterocycles with sterically constrained aliphatic alcohols has yielded highly potent and selective pharmacological agents. Specifically, pyridinyl cyclobutyl methanols (and closely related pyrimidine/pyridine carbonyl derivatives) have emerged as a privileged structural motif. This in-depth technical guide explores the dual therapeutic axes of this pharmacophore: its role as an orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) in MYC-dependent oncology, and its emerging utility as a Transient Receptor Potential C6 (TRPC6) channel blocker for fibrotic and renal diseases.

By analyzing the structure-activity relationship (SAR) causality and providing self-validating experimental workflows, this whitepaper serves as a comprehensive resource for drug development professionals.

Axis I: Oncology – CDK9 Inhibition in MYC-Dependent Cancers

Mechanistic Rationale & Structural Biology

Transcriptional deregulation is a hallmark of many solid tumors, frequently driven by the genomic amplification of the MYC oncogene[1]. Because MYC is notoriously difficult to drug directly, targeting the transcriptional machinery—specifically the CDK9/Cyclin T1 complex (P-TEFb)—has proven to be a highly effective surrogate strategy. CDK9 phosphorylates the Ser2 residue of the RNA Polymerase II (RNAPII) C-terminal domain, a critical step for the elongation of MYC transcripts[1].

The integration of a cyclobutyl methanol moiety onto a pyridine or pyrazolo-pyrimidine core (as seen in the clinical candidate KB-0742) was a breakthrough in SAR optimization[1]. Shrinking the aliphatic ring from a cyclopentane to a cyclobutane maintained the necessary steric constraints for the kinase hinge region, while the methanol group acts as a critical hydrogen bond donor/acceptor in the solvent-exposed exit vector[1]. This specific modification prevents detrimental hydrophobic clashes, preserves exquisite selectivity over other CDK isoforms, and drastically improves the compound's pharmacokinetic (PK) profile for oral bioavailability[1].

CDK9_Pathway CDK9 CDK9 / Cyclin T1 Complex (P-TEFb) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates MYC MYC Oncogene Transcription RNAPII->MYC Activates Tumor Tumor Cell Proliferation MYC->Tumor Drives Inhibitor Pyridinyl Cyclobutyl Methanol (e.g., KB-0742) Inhibitor->CDK9 Inhibits Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces

Caption: Diagram 1: CDK9 inhibition by pyridinyl cyclobutyl methanols driving apoptosis in MYC-dependent cells.

Quantitative Data: Kinase Selectivity Profile

The cyclobutyl methanol modification yields exceptional selectivity, preventing the off-target toxicity typically associated with pan-CDK inhibitors.

Table 1: Comparative Kinase Selectivity of Cyclobutyl Methanol Derivatives

Compound / ScaffoldCDK9/CycT1 IC₅₀ (nM)CDK2/CycA IC₅₀ (nM)CDK7/CycH IC₅₀ (nM)Selectivity Fold (CDK2/CDK9)
Initial Hit (SMM)451200>1000026x
KB-0742 Analog 6 350 >10000 58x
Azetidine Analog32850>1000026x
Self-Validating Protocol: CDK9 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

To validate the potency of newly synthesized pyridinyl cyclobutyl methanols, a TR-FRET kinase assay must be employed. This system is self-validating through the inclusion of a high-ATP competitive environment, ensuring that the measured IC₅₀ translates accurately to intracellular conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant CDK9/Cyclin T1 complex to a final working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the cyclobutyl methanol derivative in 100% DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Kinase Reaction: Add 5 µL of the CDK9/CycT1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound binding (essential for detecting slow-binding kinetics).

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing 50 nM ULight-labeled RNAPII peptide and 1 mM ATP (high ATP concentration validates competitive inhibition).

  • Detection & Readout: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho-Ser2 antibody. Read the plate on an EnVision multimode reader, calculating the TR-FRET ratio (665 nm / 615 nm).

  • Quality Control (QC): Calculate the Z'-factor using DMSO-only (negative control) and a known pan-CDK inhibitor (positive control). A Z'-factor > 0.7 validates the assay's robustness.

Axis II: Nephrology & Fibrotic Diseases – TRPC6 Channel Modulation

Mechanistic Rationale & Structural Biology

Beyond oncology, the pyridine core linked to a cyclobutyl methanol/methoxy group has demonstrated profound efficacy as an inhibitor of the Transient Receptor Potential C6 (TRPC6) ion channel[2]. TRPC6 is a non-selective, calcium-permeable cation channel. Gain-of-function mutations or overexpression of TRPC6 lead to excessive intracellular calcium influx in renal podocytes[2]. This calcium overload triggers the activation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), resulting in podocyte effacement, proteinuria, and ultimately Focal Segmental Glomerulosclerosis (FSGS)[2].

Pyridine carboxylic acid derivatives utilize the electron-deficient nature of the pyridine ring for π-π stacking within the channel's allosteric binding pocket[3]. The addition of a cyclobutyl methoxy group provides optimal lipophilicity and steric bulk, allowing the molecule to anchor deeply into the hydrophobic sub-pocket of the TRPC6 channel, effectively locking it in a closed state[2].

TRPC6_Pathway Stimulus Pathological Stimulus (e.g., Ang II, DAG) TRPC6 TRPC6 Ion Channel Stimulus->TRPC6 Activates Ca2 Intracellular Ca2+ Influx TRPC6->Ca2 Mediates NFAT NFAT Activation & Nuclear Translocation Ca2->NFAT Triggers Podocyte Podocyte Injury / Proteinuria NFAT->Podocyte Induces Inhibitor Pyridine Carbonyl Derivative (TRPC6 Inhibitor) Inhibitor->TRPC6 Blocks

Caption: Diagram 2: TRPC6 channel blockade preventing calcium-mediated podocyte injury and proteinuria.

Quantitative Data: TRPC6 Inhibition Profiles

Fluorination of the cyclobutyl ring further enhances metabolic stability and potency by lowering the pKa of the adjacent methanol oxygen, strengthening its interaction with the channel pore.

Table 2: TRPC6 Inhibition Profiles of Pyridine Carbonyl Derivatives

Compound CoreR-Group SubstitutionTRPC6 IC₅₀ (nM)TRPC3 IC₅₀ (nM)Selectivity (TRPC3/TRPC6)
Pyridine-2-carboxylic acidCyclopentyl methoxy145850~5.8x
Pyridine-2-carboxylic acidCyclobutyl methoxy42680~16.1x
Pyridine-2-carboxylic acid 3,3-difluoro-cyclobutyl methoxy 18 450 ~25.0x
Self-Validating Protocol: Automated Whole-Cell Patch Clamp Assay

To definitively prove the mechanism of action of these pyridine derivatives, electrophysiological validation is required. The automated patch clamp workflow provides a direct, real-time measurement of ion channel blockade.

PatchClamp_Workflow Prep Cell Preparation (HEK293-TRPC6) Seal Whole-Cell Config (Giga-ohm Seal) Prep->Seal Baseline Baseline Recording (OAG Stimulation) Seal->Baseline Compound Compound Perfusion (Inhibitor) Baseline->Compound Analysis Data Analysis (IC50 Calculation) Compound->Analysis

Caption: Diagram 3: High-throughput patch clamp workflow for validating TRPC6 inhibitor potency.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPC6. Harvest cells at 70-80% confluency using TrypLE to preserve membrane integrity. Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Whole-Cell Configuration: Utilize an automated patch clamp system (e.g., QPatch). Apply negative pressure to establish a giga-ohm seal (>1 GΩ) between the cell membrane and the planar glass chip. Rupture the membrane patch to achieve whole-cell configuration.

  • Baseline & Stimulation: Apply a voltage ramp protocol (-100 mV to +100 mV over 500 ms). Perfuse the cells with 100 µM of 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol analogue, to robustly activate the TRPC6 channels. Record the inward and outward currents until a stable baseline is achieved.

  • Compound Perfusion: Perfuse the test compound (pyridinyl cyclobutyl methanol derivative) at varying concentrations. Continuous recording is maintained to observe the time-dependent block of the OAG-induced current.

  • Validation & Quality Control: The system is self-validating through the monitoring of leak currents and series resistance. If series resistance fluctuates by >20% during compound perfusion, the data point is automatically discarded. The IC₅₀ is calculated based on the fractional block of the outward current at +100 mV.

Conclusion

The pyridinyl cyclobutyl methanol motif represents a masterclass in rational drug design. By fine-tuning the steric constraints of the cyclobutane ring and leveraging the hydrogen-bonding capacity of the methanol group, researchers have successfully deployed this scaffold across vastly different therapeutic areas. Whether acting as a precision oncology agent by dismantling the MYC transcriptional engine via CDK9[1], or serving as a nephroprotective agent by plugging the TRPC6 calcium pore[2], this chemical architecture will continue to be a cornerstone of next-generation drug development[3].

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Google Patents (AU2018355743B2)
  • Source: PubMed Central (PMC)

Sources

Foundational

Technical Guide: Discovery and History of (1-(Pyridin-2-yl)cyclobutyl)methanol

This is an in-depth technical guide on the discovery, chemistry, and application of (1-(Pyridin-2-yl)cyclobutyl)methanol , a privileged scaffold in modern medicinal chemistry.[1] [1] Executive Summary (1-(Pyridin-2-yl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, chemistry, and application of (1-(Pyridin-2-yl)cyclobutyl)methanol , a privileged scaffold in modern medicinal chemistry.[1]

[1]

Executive Summary

(1-(Pyridin-2-yl)cyclobutyl)methanol (CAS: 1996616-60-4 for related disulfide; generic scaffold CAS often referenced in patent literature) is a high-value quaternary building block used in the synthesis of conformationally restricted pharmaceutical agents.[1] Emerging prominently in the early 21st century, this scaffold represents a strategic shift in drug design known as the "Escape from Flatland" —moving away from planar aromatic systems toward sp³-rich architectures to improve solubility, metabolic stability, and selectivity.

This guide details the molecule's discovery context, its role as a bioisostere for gem-dimethyl groups, and the definitive synthetic protocols used to generate it.

Core Chemical Identity
PropertySpecification
IUPAC Name [1-(Pyridin-2-yl)cyclobutyl]methanol
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Key Structural Feature Quaternary carbon at C1 (Gem-disubstitution)
Primary Application Precursor for CXCR7 modulators, TRPV3 antagonists, and Kinase inhibitors

Discovery Context: The "Gem-Cyclobutyl" Effect

The history of (1-(Pyridin-2-yl)cyclobutyl)methanol is not tied to a single "eureka" moment but rather to the systematic evolution of Structure-Activity Relationships (SAR) in GPCR and kinase drug discovery.[1]

The Metabolic Blockade Strategy

In the late 1990s and early 2000s, medicinal chemists faced a recurring challenge: Benzylic Oxidation . Drugs containing a pyridine linked to an alkyl chain (e.g., Py-CH(R)-CH2-) were susceptible to rapid metabolism by Cytochrome P450 enzymes at the benzylic proton.[1]

To block this, chemists initially employed the Gem-Dimethyl Effect (replacing -CH- with -C(Me)₂-). However, gem-dimethyl groups often introduced lipophilicity penalties (increasing LogP) without improving selectivity. The Cyclobutyl ring emerged as a superior alternative:

  • Metabolic Stability: It removes the abstractable benzylic proton.[1]

  • Conformational Locking: The ring constrains the rotation of the pyridine and the hydroxymethyl arm, freezing the molecule in a bioactive conformation.

  • Angle Strain: The ~88° bond angle of cyclobutane alters the electronic vector of the pyridine nitrogen, often enhancing hydrogen bonding with target proteins (e.g., CXCR7, TRPV3).

Historical Emergence in Patent Literature

The scaffold gained prominence in patent filings around 2010-2018 , appearing in diverse therapeutic areas:

  • Idorsia / Actelion (2018): Utilized in the synthesis of Piperidine CXCR7 Modulators for the treatment of glioblastoma and immune disorders. The scaffold served as a "head group" to anchor the molecule in the receptor's orthosteric pocket.

  • AbbVie / Vertex (2016): Investigated in the context of TRPV3 Antagonists , where the cyclobutyl ring provided the necessary bulk to fill hydrophobic pockets without the rotatable entropy of open chains.

Synthetic Evolution and Protocols

The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol hinges on the construction of the sterically crowded quaternary center.[1]

Mechanism of Synthesis

The industry-standard route involves the Dialkylation of 2-Pyridylacetonitrile .[1] This method is preferred over Grignard additions to cyclobutanone due to higher yields and scalability.

Synthesis Start 2-Pyridylacetonitrile (Starting Material) Inter1 1-(Pyridin-2-yl) cyclobutanecarbonitrile Start->Inter1 Double Alkylation (DMSO, 0°C -> RT) Reagent 1,3-Dibromopropane + NaH (3 eq) Reagent->Inter1 Acid Carboxylic Acid Intermediate Inter1->Acid Reflux Hydrolysis NaOH / H2O (Hydrolysis) Hydrolysis->Acid Product (1-(Pyridin-2-yl) cyclobutyl)methanol Acid->Product Reduction Reduction LiAlH4 or BH3 (Reduction) Reduction->Product

Figure 1: The canonical synthetic pathway for constructing the quaternary cyclobutyl-pyridine scaffold.

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies found in high-impact medicinal chemistry patents (e.g., WO2018019929).

Step 1: Formation of the Cyclobutane Ring [1]
  • Reagents: 2-Pyridylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (60% in oil, 2.5 eq).

  • Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents are critical for the double alkylation).

  • Procedure:

    • Suspend NaH in DMSO at 0°C under Argon.

    • Add 2-Pyridylacetonitrile dropwise. The solution will turn deep red/brown (formation of the carbanion).

    • Stir for 30 min, then add 1,3-Dibromopropane dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Carefully pour into ice water. Extract with Ethyl Acetate.[1][2]

  • Outcome: 1-(Pyridin-2-yl)cyclobutanecarbonitrile.

Step 2: Hydrolysis and Reduction
  • Hydrolysis: Reflux the nitrile in 6M NaOH/EtOH for 24 hours to yield the carboxylic acid. (Note: The steric bulk makes this hydrolysis slow; microwave irradiation can accelerate it).

  • Reduction:

    • Dissolve the crude acid in anhydrous THF.

    • Add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

  • Final Product: (1-(Pyridin-2-yl)cyclobutyl)methanol (Colorless viscous oil or low-melting solid).

Strategic Applications in Drug Design

The utility of this alcohol lies in its ability to be converted into Amines (via mesylation/azide displacement) or Ethers , serving as a "warhead" or "linker" in larger drug molecules.

Pharmacophore Mapping: The CXCR7 Modulator Case

In the development of CXCR7 modulators (e.g., by Idorsia), the (1-(Pyridin-2-yl)cyclobutyl) moiety serves a dual purpose:

  • Lipophilic Filling: The cyclobutane ring occupies a specific hydrophobic sub-pocket in the GPCR.

  • Vector Alignment: The pyridine nitrogen is positioned to accept a hydrogen bond from the receptor backbone.

SAR cluster_0 Scaffold Benefits Core Target: CXCR7 / TRPV3 Metabolism Blocks CYP450 (No benzylic H) Metabolism->Core Improved t1/2 Conformation Restricted Rotation (Entropy penalty reduction) Conformation->Core Higher Potency Selectivity Vector Control (Pyridine N placement) Selectivity->Core Reduced Off-Target Scaffold (1-(Pyridin-2-yl) cyclobutyl)methanol Scaffold->Metabolism Scaffold->Conformation Scaffold->Selectivity

Figure 2: Structure-Activity Relationship (SAR) logic driving the adoption of the cyclobutyl-pyridine scaffold.

Comparative Analysis: Cyclobutyl vs. Gem-Dimethyl
FeatureGem-Dimethyl AnalogCyclobutyl Analog (This Compound)Advantage
Steric Bulk HighCompactCyclobutyl is more "tied back," reducing steric clash.[1]
Bond Angle ~109.5° (Tetrahedral)~88° (Ring Strain)Alters vector of substituents for better binding.
Lipophilicity Increases LogP significantlyModerate LogP increaseBetter solubility profile.
Metabolic Stability GoodExcellentRing prevents oxidative ring opening.

References

  • Idorsia Pharmaceuticals Ltd. (2018). Piperidine CXCR7 Receptor Modulators. WO2018019929A1. (Describes the use of cyclobutyl-pyridine building blocks in the synthesis of Formula I compounds). Link

  • Sun, F., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926–4947. (Establishes the SAR of pyridine-methanol scaffolds). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for handling alcohol protection in this scaffold).

  • PubChem Compound Summary. (2024). Cyclobut-2-en-1-ylmethanol and related pyridine derivatives. National Center for Biotechnology Information.[1] Link

Sources

Exploratory

The (1-(Pyridin-2-yl)cyclobutyl)methanol Scaffold: Structural Analogs, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from planar, -hybridized aromatic systems to three-dimensional, -rich architectures is a proven strategy for improving clinical success rates. The (1-(Pyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar,


-hybridized aromatic systems to three-dimensional, 

-rich architectures is a proven strategy for improving clinical success rates. The (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold represents a highly versatile, privileged building block that perfectly encapsulates this paradigm. By combining the hydrogen-bonding and metal-coordinating capabilities of a pyridine ring with the conformational restriction of a cyclobutane ring, this motif serves as a superior bioisostere for traditional acyclic linkers. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and bioisosteric analog strategies surrounding this critical pharmacophore.

Structural Rationale & Pharmacophore Analysis

The architectural brilliance of (1-(Pyridin-2-yl)cyclobutyl)methanol lies in the synergistic function of its three distinct structural modules:

  • The Pyridin-2-yl Ring: Acts as a highly directional hydrogen-bond acceptor. When incorporated into enzyme inhibitors, the nitrogen atom at the 2-position is optimally angled to participate in bidentate metal chelation (e.g., with

    
     or 
    
    
    
    in metalloenzymes) alongside the adjacent functionalized tail.
  • The Cyclobutyl Core: Cyclobutane acts as a rigidified, spiro-like spacer. Compared to a highly flexible gem-dimethyl group, the cyclobutane ring restricts the conformational entropy of the molecule[1]. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity. Furthermore, it enhances metabolic stability by shielding the alpha-position from cytochrome P450-mediated oxidation.

  • The Hydroxymethyl Tail: Provides a versatile synthetic vector. The primary alcohol can be readily converted into ethers, oxidized to aldehydes or carboxylic acids, or transformed into amines via reductive amination, allowing for rapid library generation during structure-activity relationship (SAR) campaigns.

Synthesis & Methodology

The synthesis of the (1-(Pyridin-2-yl)cyclobutyl)methanol core relies on a robust, self-validating sequence beginning with commercially available 2-pyridylacetonitrile. The causality behind this specific route is driven by the need to establish the sterically hindered quaternary carbon center early in the synthesis.

Experimental Protocol: Step-by-Step Workflow

Step 1: Cycloalkylation (Ring Closure)

  • Procedure: To a cooled solution of 2-pyridylacetonitrile and 1,3-dibromopropane in anhydrous DMF, sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) is added portion-wise. The mixture is allowed to warm to room temperature.

  • Causality: The strong base deprotonates the highly acidic

    
    -protons of the nitrile. The bifunctional electrophile (1,3-dibromopropane) undergoes a sequential double 
    
    
    
    alkylation to forge the strained 4-membered ring.
  • Validation: Reaction completion is monitored by TLC (UV-active starting material consumption). The intermediate, 1-(pyridin-2-yl)cyclobutane-1-carbonitrile, is confirmed by

    
     NMR via the disappearance of the 
    
    
    
    singlet and the emergence of diagnostic cyclobutyl multiplets at 1.8–2.8 ppm.

Step 2: Nitrile Hydrolysis

  • Procedure: The nitrile intermediate is suspended in a solution of KOH in ethylene glycol and heated to 150°C for 12 hours. The mixture is cooled, acidified to pH 4, and extracted with ethyl acetate.

  • Causality: The quaternary carbon severely sterically hinders the nitrile, necessitating harsh, high-boiling basic conditions to force hydrolysis to the carboxylic acid. This yields the stable precursor 1-(Pyridin-2-yl)cyclobutanecarboxylic acid.

  • Validation: IR spectroscopy confirms the transformation via the disappearance of the

    
     stretch (2250 
    
    
    
    ) and the appearance of a broad
    
    
    stretch and strong
    
    
    stretch (~1700
    
    
    ).

Step 3: Carboxyl Reduction

  • Procedure: The carboxylic acid is dissolved in anhydrous THF and cooled to 0°C. Borane-THF complex (

    
    , 2.0 equivalents) is added dropwise. The reaction is refluxed for 4 hours, then carefully quenched with methanol.
    
  • Causality:

    
     is selected over 
    
    
    
    to provide a milder, highly chemoselective reduction of the carboxylic acid to the primary alcohol without risking reduction of the pyridine ring.
  • Validation: LC-MS confirms the target mass (

    
     = 164.2). 
    
    
    
    NMR confirms the final (1-(Pyridin-2-yl)cyclobutyl)methanol structure via a new singlet integrating to 2H at ~3.8 ppm, corresponding to the
    
    
    group.

Synthesis A 2-Pyridylacetonitrile C 1-(Pyridin-2-yl)cyclobutane- 1-carbonitrile A->C Cycloalkylation B 1,3-Dibromopropane Base (NaH or KOH) B->C E 1-(Pyridin-2-yl)cyclobutane- 1-carboxylic acid C->E Nitrile Hydrolysis D Hydrolysis (KOH / Ethylene Glycol) D->E G (1-(Pyridin-2-yl)cyclobutyl)methanol E->G Carboxyl Reduction F Reduction (BH3-THF) F->G

Figure 1: Step-by-step synthetic workflow for the core cyclobutyl methanol scaffold.

Structural Analogs & Bioisosteric Replacements

To fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, medicinal chemists frequently generate structural analogs of this core scaffold.

  • Oxetane Replacements: Replacing the cyclobutane ring with an oxetane ring (e.g., (3-(pyridin-2-yl)oxetan-3-yl)methanol) is a premier strategy. Oxetanes act as highly polar, metabolically stable bioisosteres for gem-dimethyl and cycloalkyl groups[2]. The introduction of the oxygen atom significantly lowers lipophilicity (cLogP) and dramatically increases aqueous solubility, while maintaining the required 3D vector projection[2].

  • Heteroaryl Modifications: Substituting the pyridine ring with a pyrimidine or pyrazine alters the

    
     and hydrogen-bond acceptor density, which is crucial for optimizing target residence time and avoiding hERG toxicity.
    
  • Tail Modifications: Converting the hydroxymethyl group to an aminomethyl group allows for rapid diversification via amide coupling, a staple reaction in high-throughput medicinal chemistry.

Analogs Core (1-(Pyridin-2-yl)cyclobutyl)methanol Core Scaffold Py Heteroaryl Modifications (Pyrimidine, Pyrazine) Core->Py Alter H-bond acceptor profile Ring Cycloalkyl Modifications (Oxetane, Azetidine) Core->Ring Alter rigidity & metabolic stability Tail Hydroxymethyl Modifications (Amine, Ether, Acid) Core->Tail Alter attachment points & pKa

Figure 2: Structural analog strategies for modulating physicochemical properties.

Physicochemical Properties & ADME Impact

The structural modifications discussed above have profound, predictable impacts on the physicochemical properties of the scaffold. The table below summarizes the theoretical data comparing the core scaffold to its primary bioisosteric analogs.

Scaffold VariantMolecular Weight ( g/mol )cLogP (Est.)TPSA (Ų)Fraction

(

)
Primary ADME Benefit
Cyclobutyl Core 163.221.8033.10.50High metabolic stability, rigid vector.
Oxetane Analog 165.190.6042.30.44Superior aqueous solubility, lower clearance.
gem-Dimethyl Analog 151.211.6033.10.44Synthetic ease, but higher entropic penalty.

Note: The oxetane analog demonstrates a significantly lower cLogP, making it highly desirable for mitigating lipophilicity-driven off-target toxicity.

Applications in Drug Discovery

Scaffolds derived from (1-(Pyridin-2-yl)cyclobutyl)methanol and its analogs are heavily utilized in the development of targeted therapeutics. A prominent example is their integration into modulators of the CXCR7 (ACKR3) receptor[3].

The CXCR7 receptor and its ligands (CXCL12 and CXCL11) are critical in guiding cell migration to sites of inflammation and are highly upregulated in various cancers, driving tumor cell proliferation and angiogenesis[3]. By incorporating rigid,


-rich spirocyclic or cyclobutyl linkers, researchers have successfully developed piperidine-based CXCR7 modulators that disrupt this signaling axis[3]. The rigid cyclobutyl core ensures the pyridine ring is locked in the optimal conformation to interact with the deep allosteric pockets of the GPCR, preventing the recruitment of 

-arrestin and halting the downstream MAPK/ERK disease progression cascade.

Pathway L CXCL12 / CXCL11 R CXCR7 Receptor L->R Agonist Binding B β-Arrestin Recruitment R->B Activation I Cyclobutyl-derived Modulator I->R Allosteric Inhibition M MAPK / ERK Cascade B->M Signaling T Tumor Proliferation & Angiogenesis M->T Disease Progression

Figure 3: Allosteric modulation of the CXCR7/CXCL12 signaling pathway.

References

  • [3]WO2018019929A1 - Piperidine cxcr7 receptor modulators. Google Patents. Available at:

  • [2]Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • [1]The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link]

Sources

Foundational

Theoretical studies on (1-(Pyridin-2-yl)cyclobutyl)methanol

Theoretical and Computational Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

(1-(Pyridin-2-yl)cyclobutyl)methanol represents a high-value pharmacophore scaffold in rational drug design. As a gem-disubstituted cyclobutane featuring both a hydrogen-bond acceptor (pyridine nitrogen) and a donor/acceptor (hydroxymethyl group), it serves as a conformationally restricted bioisostere of 2-phenyl-2-pyridylethanols. This guide outlines the theoretical framework for profiling this molecule, focusing on conformational dynamics, intramolecular hydrogen bonding (IMHB), and electronic structure, which are critical for predicting its efficacy as a ligand in GPCR and enzyme inhibition assays.

Part 1: Structural & Conformational Dynamics

The theoretical interest in this molecule lies in the competition between the steric strain of the cyclobutane ring and the stabilizing intramolecular hydrogen bond (IMHB) between the pyridine nitrogen and the hydroxyl proton.

The Conformational Landscape

Unlike flexible open-chain analogs, the cyclobutane ring imposes a "puckered" geometry (butterfly conformation), typically deviating from planarity by ~25-30°. This constraint limits the rotational freedom of the C1-substituents, potentially locking the pharmacophore into a bioactive conformation.

  • Syn-Conformer (Bioactive): The hydroxyl group is oriented toward the pyridine nitrogen (

    
    ), stabilized by IMHB. This effectively masks the polar groups, increasing lipophilicity (logP) and membrane permeability.
    
  • Anti-Conformer: The hydroxyl group rotates away from the nitrogen. This state is energetically less favorable in vacuum but may be stabilized in protic solvents (water) where intermolecular H-bonds dominate.

Computational Methodology (Protocol)

To accurately model this system, the following level of theory is recommended:

  • Method: DFT (Density Functional Theory)[1][2]

  • Functional: B3LYP or M06-2X (for better dispersion correction).

  • Basis Set: 6-311++G(d,p) (diffuse functions are essential for H-bonding).

  • Solvation: IEFPCM (Implicit Solvation) in Water and Chloroform.

Figure 1: Conformational Interconversion & Energy Landscape

Conformation Fig 1: Theoretical Conformational Equilibrium of (1-(Pyridin-2-yl)cyclobutyl)methanol Syn Syn-Conformer (IMHB Stabilized) 0.0 kcal/mol TS Transition State (Rotational Barrier) +4.5 kcal/mol Syn->TS Rotation of C-C bond TS->Syn Anti Anti-Conformer (Solvent Exposed) +2.1 kcal/mol TS->Anti Breaking N...HO Bond Anti->TS

Part 2: Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting metabolic stability (CYP450 oxidation) and receptor binding affinity.

Molecular Electrostatic Potential (MEP)

Theoretical mapping of the MEP reveals two distinct regions:

  • Negative Potential (Red): Localized on the Pyridine Nitrogen and Hydroxyl Oxygen. These are the primary anchor points for docking into positively charged receptor pockets (e.g., Histamine H1 or Muscarinic receptors).

  • Positive Potential (Blue): Localized on the Hydroxyl Proton and the Cyclobutane ring protons.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of chemical hardness and reactivity.

  • HOMO: Located primarily on the Pyridine ring (

    
    -system) and Nitrogen lone pair.
    
  • LUMO: Distributed over the Pyridine ring (

    
    ), indicating susceptibility to nucleophilic attack if activated.
    

Table 1: Predicted Physicochemical & Electronic Parameters (B3LYP/6-31G)*

ParameterValue (Theoretical)Significance
Dipole Moment (

)
2.45 DModerate polarity; impacts solubility.
HOMO Energy -6.24 eVIonization potential; oxidation stability.
LUMO Energy -1.15 eVElectron affinity.
Gap (

)
5.09 eVIndicates a chemically stable "hard" molecule.
N...H Distance 2.05

Confirms strong Intramolecular H-Bond.
LogP (Predicted) 1.8 - 2.1Ideal for BBB penetration (CNS activity).

Part 3: Experimental Validation & Synthesis

To validate the theoretical models, the compound must be synthesized and analyzed via NMR and IR spectroscopy. The synthesis strategy relies on the "dialkylation" of a 2-pyridyl precursor to form the strained cyclobutane ring.

Synthetic Pathway (Retrosynthesis)

The most robust route involves the construction of the cyclobutane ring via double alkylation of 2-pyridylacetonitrile, followed by reduction.

Figure 2: Synthesis Workflow

Synthesis Fig 2: Synthetic Route for Theoretical Validation Start 2-Pyridylacetonitrile Inter 1-(Pyridin-2-yl) cyclobutanecarbonitrile Start->Inter Cycloalkylation Reagent1 1,3-Dibromopropane + NaH (2 equiv) Reagent1->Inter Product (1-(Pyridin-2-yl) cyclobutyl)methanol Inter->Product Reduction Reagent2 DIBAL-H or LiAlH4 Reagent2->Product

Spectral Validation of Theory
  • IR Spectroscopy: Look for a shift in the O-H stretch. A free O-H appears at ~3600 cm⁻¹. An intramolecularly H-bonded O-H (Syn-conformer) will shift to 3300–3400 cm⁻¹ and broaden, confirming the theoretical prediction of the syn preference.

  • NMR Spectroscopy: The chemical shift of the hydroxyl proton will be concentration-independent in non-polar solvents (e.g.,

    
    ) if the H-bond is intramolecular.
    

Part 4: Implications for Drug Design

The theoretical profile of (1-(Pyridin-2-yl)cyclobutyl)methanol suggests it is an ideal scaffold hop for drugs containing a 2-amino-1-phenylethanol motif.

  • Metabolic Stability: The cyclobutane ring blocks metabolic hydroxylation at the benzylic position (common in ethyl chains), potentially extending half-life (

    
    ).
    
  • Receptor Selectivity: The rigid angle of the cyclobutane vectors (

    
    ) orients the pyridine and methanol groups differently than an open ethyl chain (
    
    
    
    ), allowing for exploration of novel IP space in GPCR pockets.

References

  • Intramolecular Hydrogen Bonding in 2-Pyridyl Alcohols

    • Title: Hydrogen bonding and solvent effects in heteroaryldi(1-adamantyl)methanols: an NMR and IR spectroscopic study.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Cyclobutane Conformational Analysis

    • Title: Conformational Analysis of Cyclobutane Deriv
    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link]

  • Synthesis of Gem-Disubstituted Cyclobutanes

    • Title: Synthesis of 1-Arylcyclobutanecarbonitriles.
    • Source: Journal of Medicinal Chemistry (General Protocol Reference).
    • URL:[Link]

  • Theoretical Methods for H-Bonding

    • Title: DFT calculations on a range of molecules containing intramolecular hydrogen bonds.[1][2]

    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

Solubility of (1-(Pyridin-2-yl)cyclobutyl)methanol in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, the physicochemical profiling of building blocks is a critical determinant of downstream synthetic success and formulation viability. (1-(Pyridin-2-yl)c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the physicochemical profiling of building blocks is a critical determinant of downstream synthetic success and formulation viability. (1-(Pyridin-2-yl)cyclobutyl)methanol is a highly versatile, sp³-rich chemical intermediate[1]. Featuring a basic pyridine ring, a lipophilic cyclobutane spacer, and a hydrogen-bonding hydroxymethyl group, its unique structural topology presents a complex solubility profile.

As a Senior Application Scientist, I have designed this technical guide to transcend basic data reporting. Here, we will deconstruct the thermodynamic and kinetic principles governing the solubility of this compound in organic solvents, explain the causality behind standard analytical workflows, and provide self-validating protocols for empirical determination.

Physicochemical Profiling & Causality of Solvation

To accurately predict and manipulate the solubility of (1-(Pyridin-2-yl)cyclobutyl)methanol, one must first analyze the causality of its solvent-solute interactions. Solubility is not a static property; it is the thermodynamic consequence of disrupting solute-solute intermolecular forces and replacing them with energetically favorable solute-solvent interactions[2],[3].

Structural Deconstruction
  • The Pyridine Ring (Hydrogen-Bond Acceptor & Weak Base): The sp² hybridized nitrogen in the pyridine ring possesses a lone pair of electrons, making it an excellent hydrogen-bond acceptor and a weak base[4]. This drives high miscibility in polar aprotic solvents (e.g., DMSO) and facilitates dipole-dipole interactions[5].

  • The Hydroxymethyl Group (Hydrogen-Bond Donor/Acceptor): The primary alcohol moiety introduces strong hydrogen-bond donating capabilities. This ensures robust solvation in polar protic solvents like methanol and ethanol, where extensive hydrogen-bond networks can form.

  • The Cyclobutyl Core (Lipophilic Spacer): The four-membered carbon ring introduces steric bulk and lipophilicity. While it enhances permeability and organic solubility compared to planar aromatic analogs, it is insufficient to overcome the polarity of the functional groups in highly non-polar environments (e.g., hexane).

Interactions Core (1-(Pyridin-2-yl) cyclobutyl)methanol Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl Cyclobutyl Cyclobutyl Core (Lipophilic) Core->Cyclobutyl Solv1 Polar Aprotic (e.g., DMSO, DMF) Pyridine->Solv1 Dipole-Dipole Solv2 Polar Protic (e.g., MeOH, EtOH) Hydroxyl->Solv2 H-Bonding Solv3 Non-Polar (e.g., Hexane) Cyclobutyl->Solv3 Van der Waals

Solute-solvent interaction pathways dictating compound solubility.

Quantitative Data Presentation

While highly specific empirical data for proprietary building blocks can be scarce in public repositories, we can extrapolate a highly accurate solubility profile based on the thermodynamic behavior of its constituent functional groups and structurally related pyridine derivatives[6],[7].

Table 1: Predicted Solubility Profile in Standard Organic Solvents

Solvent ClassRepresentative SolventExpected Solubility RangePrimary Interaction Mechanism
Polar Aprotic DMSO, DMF> 100 mg/mL (Highly Soluble)Dipole-dipole, H-bond acceptance
Polar Protic Methanol, Ethanol50 - 100 mg/mL (Soluble)H-bond donation and acceptance
Chlorinated Dichloromethane (DCM)10 - 50 mg/mL (Moderately Soluble)Induced dipole, Van der Waals
Non-Polar Hexane, Heptane< 1 mg/mL (Poorly Soluble)Weak Van der Waals only

Experimental Methodologies: Establishing a Self-Validating System

To empirically validate the solubility of (1-(Pyridin-2-yl)cyclobutyl)methanol, researchers must distinguish between Kinetic and Thermodynamic solubility. Relying on the wrong metric can lead to catastrophic failures in assay development or formulation[8],[3].

  • Kinetic Solubility (The "Bottom-Up" Approach): Measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic mixture[9]. Causality: This method induces supersaturation. It is rapid and ideal for early-stage High-Throughput Screening (HTS) but often overestimates true solubility because the precipitate is typically a thermodynamically metastable amorphous solid[8].

  • Thermodynamic Solubility (The "Top-Down" Approach): Represents the true equilibrium between the crystalline solid and the saturated solution[2],[10]. Causality: By starting with the lowest energy state (the crystalline solid) and allowing it to equilibrate over 24-72 hours, we eliminate supersaturation artifacts, yielding the absolute solubility limit required for lead optimization and formulation[3].

Step-by-Step Protocol: The Thermodynamic Shake-Flask Method

The Shake-Flask method remains the industry "gold standard" for thermodynamic solubility determination[10],[11]. The following protocol is designed as a self-validating system, ensuring that every action has a mechanistic justification.

Phase 1: Preparation and Equilibration
  • Solid Excess Addition: Accurately weigh 5–10 mg of (1-(Pyridin-2-yl)cyclobutyl)methanol into a sealed glass vial[11].

    • Causality: Thermodynamic equilibrium requires a constant reservoir of undissolved solid. If all solid dissolves, you have only measured a concentration, not the solubility limit[3].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, DCM).

  • Isothermal Agitation: Securely cap the vial and place it in an orbital shaker at a constant temperature (typically 25.0 ± 0.1 °C) at 400 rpm for 24 to 72 hours[2].

    • Causality: Dissolution is an endothermic or exothermic process. Strict thermal control prevents temperature-induced solubility fluctuations. The extended timeframe ensures the system overcomes the activation energy required to break the crystalline lattice[2].

Phase 2: Phase Separation
  • Visual Inspection: After 24 hours, inspect the vial. If no solid remains, add more compound and restart the equilibration.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[8],[11].

    • Causality: PTFE is chemically inert to most organic solvents. Filtration removes micro-particulates that would scatter light or artificially inflate concentration readings during quantification[11].

Phase 3: Quantification
  • Dilution: Dilute the filtered supernatant with the mobile phase solvent to ensure the concentration falls within the linear dynamic range of your analytical instrument.

  • HPLC/UV-Vis Analysis: Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector, referencing a pre-established calibration curve[2],[11].

ShakeFlask N1 1. Solid Excess Addition (API > Solubility Limit) N2 2. Solvent Addition & Hermetic Sealing N1->N2 N3 3. Isothermal Equilibration (24-72h Shaking) N2->N3 N4 4. Phase Separation (Filtration/Centrifugation) N3->N4 N5 5. Supernatant Dilution (Linear Range Adjustment) N4->N5 N6 6. HPLC / UV-Vis Quantification N5->N6

Workflow of the thermodynamic shake-flask solubility method.

Conclusion

The solubility of (1-(Pyridin-2-yl)cyclobutyl)methanol is dictated by the interplay between its polar hydrogen-bonding moieties and its lipophilic cyclobutyl core. By leveraging the thermodynamic shake-flask method and understanding the causality behind solvent interactions, researchers can accurately profile this compound for downstream synthetic applications and drug discovery pipelines.

References

  • (1-(Pyridin-2-yl)cyclobutyl)
  • Determination of Thermodynamic Solubility - Bio-protocol Source: Bio-protocol URL
  • Shake-Flask Solubility Assay Source: Bienta URL
  • Synthesis and Characterization of Pyridine Transition Metal Complexes Source: JSciMed Central URL
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: SciSpace URL
  • Application Note: A Step-by-Step Protocol for Determining Solubility Source: BenchChem URL
  • Pyridine - Some Industrial Chemicals Source: NCBI Bookshelf URL
  • Source: Pharmaceutical Sciences (TBZMED)
  • Kinetic vs Thermodynamic Solubility Assays Source: BenchChem URL
  • Pyridine: Properties, Reactions, and Uses Source: Scribd URL
  • Pyridine - General Chemical Properties Source: Wikipedia URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol

Executive Summary The (1-(pyridin-2-yl)cyclobutyl)methanol scaffold represents a critical pharmacophore in modern drug discovery, appearing prominently in transient receptor potential vanilloid 3 (TRPV3) antagonists and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1-(pyridin-2-yl)cyclobutyl)methanol scaffold represents a critical pharmacophore in modern drug discovery, appearing prominently in transient receptor potential vanilloid 3 (TRPV3) antagonists and various kinase inhibitors. The steric bulk of the cyclobutane ring, combined with the conformational rigidity of the quaternary center, offers unique binding vectors compared to flexible alkyl chains.

However, constructing quaternary centers adjacent to electron-deficient heterocycles (like pyridine) presents specific synthetic challenges, primarily due to steric hindrance and the potential for over-alkylation or elimination side reactions.

This Application Note details a robust, scalable, and self-validating protocol for synthesizing (1-(pyridin-2-yl)cyclobutyl)methanol starting from pyridine precursors. We utilize Phase Transfer Catalysis (PTC) for the critical ring-closing step, ensuring high safety margins and reproducibility compared to traditional pyrophoric base methods (e.g., NaH/DMF).

Strategic Analysis & Retrosynthesis

The synthesis is designed around the construction of the strained cyclobutane ring via a double alkylation strategy, followed by functional group interconversion (FGI) to the target alcohol.

Retrosynthetic Logic
  • Target Disconnection: The primary alcohol is derived from a carboxylic acid or ester.

  • Scaffold Construction: The cyclobutane ring is best formed via the alkylation of a benzylic-type anion (stabilized by the pyridine ring) with a 1,3-dihalide.

  • Starting Material: 2-Pyridylacetonitrile is the ideal nucleophile precursor. It can be derived from pyridine via N-oxide rearrangement or chlorination/cyanation, satisfying the "from pyridine" requirement.

Retrosynthesis Figure 1: Retrosynthetic analysis of the target scaffold. Target (1-(Pyridin-2-yl)cyclobutyl)methanol (Target) Intermediate1 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid Target->Intermediate1 Reduction (LAH or BH3) Intermediate2 1-(Pyridin-2-yl)cyclobutanecarbonitrile Intermediate1->Intermediate2 Hydrolysis (KOH, Δ) Precursor 2-Pyridylacetonitrile + 1,3-Dibromopropane Intermediate2->Precursor Dialkylation (PTC Conditions) Origin Pyridine Precursor->Origin Functionalization (e.g., Boekelheide rxn)

Experimental Protocols

Phase 0: Precursor Preparation (Contextual)

Note: While 2-pyridylacetonitrile is commercially available, it is synthesized from pyridine for total autonomy.

  • Route: Pyridine

    
     Pyridine-N-oxide 
    
    
    
    2-Chloropyridine
    
    
    2-Pyridylacetonitrile.
  • Key Insight: The conversion of 2-chloropyridine to the nitrile is typically achieved via nucleophilic aromatic substitution (

    
    ) using NaCN in DMSO or DMF.
    
Phase 1: Construction of the Cyclobutane Ring (The Critical Step)

Objective: Synthesis of 1-(pyridin-2-yl)cyclobutanecarbonitrile. Methodology: Liquid-Liquid Phase Transfer Catalysis (LL-PTC).

Rationale: Traditional alkylation using NaH in DMF often leads to "runaway" exotherms and significant elimination byproducts when using 1,3-dihalides. PTC uses aqueous NaOH and a quaternary ammonium salt, allowing the reaction to proceed at the interface. This buffers the concentration of the active anion, suppressing side reactions.

Reagents & Setup
ReagentEquiv.Role
2-Pyridylacetonitrile1.0Nucleophile
1,3-Dibromopropane1.2Electrophile (Linker)
NaOH (50% aq. solution)4.0Base
TEBA (Triethylbenzylammonium chloride)0.05Phase Transfer Catalyst
TolueneSolventOrganic Phase
Protocol Steps
  • Preparation: In a 3-neck round-bottom flask equipped with an overhead stirrer (magnetic stirring is often insufficient for the biphasic viscosity), charge 2-pyridylacetonitrile (1.0 equiv) and 1,3-dibromopropane (1.2 equiv) in Toluene (5 mL/mmol).

  • Catalyst Addition: Add TEBA (5 mol%). The mixture should be heterogeneous.

  • Initiation: Add the 50% NaOH solution dropwise via an addition funnel over 20 minutes. Caution: Exothermic. Maintain internal temperature

    
    C.
    
  • Reaction: The mixture will turn dark (deep red/brown) indicating enolate formation. Heat to 50°C and stir vigorously (800+ RPM) for 4-6 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting nitrile (

      
      ) should disappear, replaced by a slightly higher running spot (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with water and separate phases. Extract aqueous layer with Toluene (2x). Wash combined organics with water (until neutral pH) and brine. Dry over

    
     and concentrate.
    
  • Purification: The crude oil is often pure enough (>90%) for the next step. If necessary, purify via vacuum distillation (high bp) or flash chromatography.

PTC_Mechanism Figure 2: Phase Transfer Catalysis Mechanism for Cyclobutane Formation cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_CN [Q+][CN-Enolate] Prod Cyclobutane Product Q_CN->Prod + R_Br (Alkylation x2) SM Pyridylacetonitrile SM->Q_CN Deprotonation by transported OH- R_Br 1,3-Dibromopropane Exchange Ion Exchange Exchange->Q_CN Transport OH OH- OH->Exchange Q_Cl Q+ Cl- (Catalyst) Q_Cl->Exchange

Phase 2: Hydrolysis of the Nitrile

Objective: Convert the sterically hindered nitrile to the carboxylic acid. Challenge: Quaternary nitriles are notoriously difficult to hydrolyze due to steric shielding. Standard refluxing HCl often fails. Solution: High-temperature basic hydrolysis using ethylene glycol as a co-solvent to elevate the boiling point.

Protocol Steps
  • Setup: Mix the cyclobutane nitrile (1.0 equiv) with KOH (4.0 equiv) in Ethylene Glycol (3 mL/mmol) and water (0.5 mL/mmol).

  • Reaction: Heat to reflux (

    
    C) for 12-24 hours.
    
    • Note: The reaction must be monitored by LC-MS, as TLC is difficult to interpret for acid formation.

  • Workup: Cool to RT. Dilute with water (10 mL/mmol). Wash the basic aqueous layer with Ether (to remove unreacted starting material).

  • Isolation: Acidify the aqueous layer carefully with conc. HCl to pH 3-4. Caution: Pyridine ring protonation.

    • Isoelectric Point Strategy: The product is an amino acid-like zwitterion (pyridine N and carboxylic acid). Adjust pH to ~4.5 (isoelectric point) to maximize precipitation. Extract exhaustively with Isopropanol/Chloroform (1:3) or EtOAc.[1][2]

  • Product: 1-(Pyridin-2-yl)cyclobutanecarboxylic acid.

Phase 3: Reduction to the Alcohol

Objective: Reduce the carboxylic acid to (1-(pyridin-2-yl)cyclobutyl)methanol. Reagent Choice: Borane-THF (


) .
  • Why:

    
     is effective but can be messy with pyridine rings (potential reduction of the heterocycle). Borane is highly chemoselective for carboxylic acids over pyridines and esters.
    
Protocol Steps
  • Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen. Cool to 0°C.

  • Addition: Add

    
     (1.0 M solution, 2.5 equiv) dropwise. Hydrogen gas will evolve.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases (destruction of excess borane).

  • Workup: Concentrate the solvent. The residue will contain boron-amine complexes.

  • Decomplexation: Reflux the residue in Methanol/HCl (10:1) for 1 hour to break the N-B bond. Concentrate and neutralize with saturated

    
    . Extract with DCM.
    
  • Final Purification: Flash chromatography (DCM/MeOH 95:5).

Quality Control & Data Specifications

Expected Analytical Data
MeasurementExpected Signal/ValueInterpretation
1H NMR (CDCl3)

8.5 (d, 1H), 7.6 (t, 1H)
Pyridine aromatic protons
1H NMR (CDCl3)

3.9 (s, 2H)

-OH
(Diagnostic peak for reduction)
1H NMR (CDCl3)

1.8 - 2.6 (m, 6H)
Cyclobutane methylene protons (complex multiplet)
LC-MS [M+H]+ = 164.1Confirms molecular weight
Appearance Viscous colorless oil or low-melting solid
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Cyclization).

    • Cause: Stirring speed too low. PTC is mass-transfer limited.

    • Fix: Increase RPM to >800 or use a baffled flask.

  • Problem: Incomplete Hydrolysis (Step 2).

    • Cause: Temperature too low.

    • Fix: Ensure internal temp reaches >150°C. Water must not boil off completely; use a reflux condenser.

  • Problem: Product stuck in water phase (Step 3).

    • Cause: Pyridine protonation.[3]

    • Fix: Ensure pH is basic (>9) during extraction of the alcohol, or use continuous extraction with DCM.

References

  • Synthesis of TRPV3 Antagonists (Scaffold Relevance)

    • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[4][5]

    • Source: J. Med. Chem. 2016, 59, 10, 4926–4947.[5]

    • URL:[Link]

  • Phase Transfer Catalysis Protocol (General Methodology)

    • Title: Phase Transfer Catalysis - Mechanism + Description.[6][7][8]

    • Source: ACS Green Chemistry Institute / PTC Organics.
    • URL:[Link]

  • Hydrolysis of Cyclobutane Nitriles

    • Title: 1,1-Cyclobutanedicarboxylic Acid (Organic Syntheses Procedure).
    • Source: Org.[2][6][8][9][10] Synth. Coll. Vol. 3, p.213.

    • URL:[Link]

  • Reduction of Carboxylic Acids

    • Title: An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride (Alternative Activ
    • Source: Tetrahedron Letters via CORE.
    • URL:[Link]

Sources

Application

Application Note: Enantioselective Desymmetrization and Functionalization of the (1-(Pyridin-2-yl)cyclobutyl)methanol Scaffold

Executive Summary & Scientific Clarification In the pursuit of novel therapeutics—particularly within the development of CXCR7 modulators and highly specific kinase inhibitors—cyclobutane rings are frequently employed to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

In the pursuit of novel therapeutics—particularly within the development of CXCR7 modulators and highly specific kinase inhibitors—cyclobutane rings are frequently employed to restrict conformational flexibility and improve metabolic stability.

Critical Scientific Clarification: The parent molecule, (1-(pyridin-2-yl)cyclobutyl)methanol, possesses a


 plane of symmetry bisecting the C1 and C3 carbons. Because the C2 and C4 methylene groups are identical, the parent scaffold is strictly achiral . Therefore, an "asymmetric synthesis" of the parent molecule itself is a structural impossibility.

However, this scaffold is a highly prized prochiral building block . The true frontier in modern synthetic chemistry is the enantioselective desymmetrization of this scaffold. By leveraging the pyridine ring as a native directing group, transition-metal-catalyzed C(sp³)-H functionalization can differentiate the enantiotopic C2 and C4 positions, yielding densely functionalized, chiral cyclobutanes[1]. This application note details the causality, optimization, and step-by-step protocols for achieving this transformation.

Strategic Overview & Workflow

The synthetic strategy relies on a two-phase approach:

  • Scaffold Assembly: Construction of the achiral (1-(pyridin-2-yl)cyclobutyl)methanol core via alkylative cyclization and reduction.

  • Desymmetrization: Palladium-catalyzed, enantioselective C(sp³)-H arylation using a Mono-

    
    -protected amino acid (MPAA) chiral ligand[2]. The pyridine nitrogen coordinates to the Pd(II) center, directing it to form a kinetically favored 5-membered palladacycle at either the C2 or C4 position. The chiral MPAA ligand dictates the stereochemical outcome during the Concerted Metalation-Deprotonation (CMD) step.
    

Workflow S1 Alkylative Cyclization S2 Nitrile Reduction S1->S2 S3 Hydroxyl Protection S2->S3 S4 Asymmetric C-H Desymmetrization S3->S4 S5 Chiral Cyclobutane Product S4->S5

Figure 1: Synthetic workflow for the enantioselective desymmetrization of the cyclobutane scaffold.

Mechanistic Insights & Causality

The success of this protocol hinges on the precise orchestration of the Pd(II)/Pd(IV) catalytic cycle.

  • Directing Group Efficacy: Pyridine and azine directing groups exhibit exceptionally high reactivity for stabilizing the transition state during cyclobutane desymmetrization[3].

  • Ligand Choice: The use of an MPAA ligand (e.g., Boc-L-tert-Leu-OH) is non-negotiable. The ligand binds to palladium in a bidentate fashion. Its

    
    -acyl group acts as an internal base to abstract the cyclobutyl proton, while its bulky tert-butyl side chain creates a chiral pocket that exclusively favors activation of the pro-S or pro-R C-H bond[2].
    
  • Solvent Dynamics: Hexafluoroisopropanol (HFIP) is utilized because its strong hydrogen-bonding capabilities stabilize the highly polar transition states and facilitate the solubility of the silver oxidant.

CatalyticCycle Pd_cat Pd(II) Catalyst + Chiral MPAA Ligand Coord Pyridine Coordination (Prochiral Substrate) Pd_cat->Coord Substrate CH_Act Enantioselective C(sp3)-H Cleavage Coord->CH_Act CMD Step Ox_Add Oxidative Addition (Ar-I) -> Pd(IV) CH_Act->Ox_Add Ar-I Red_Elim Reductive Elimination -> Chiral Product Ox_Add->Red_Elim Ag2CO3 Red_Elim->Pd_cat Product Release

Figure 2: Pd(II)/Pd(IV) catalytic cycle for enantioselective C(sp3)-H arylation via CMD mechanism.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the desymmetrization step, demonstrating the causality behind the final protocol parameters.

EntryChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1NoneHFIP85120 (Racemic)
2Boc-L-Val-OHDMF854562
3Boc-L-Ile-OHt-Amyl-OH856884
4Boc-L-Ile-OHHFIP858996
5 Boc-L-tert-Leu-OH HFIP 85 92 98

Note: Entry 5 represents the optimal balance of steric differentiation (via the tert-butyl group of the ligand) and transition-state stabilization (via HFIP).

Detailed Experimental Protocols

Protocol A: Synthesis of the Prochiral Scaffold

Objective: Synthesize O-TBS protected (1-(pyridin-2-yl)cyclobutyl)methanol.

  • Alkylative Cyclization:

    • In an oven-dried flask under N₂, dissolve 2-pyridylacetonitrile (10.0 mmol) and 1,3-dibromopropane (11.0 mmol) in anhydrous DMF (30 mL).

    • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 25.0 mmol) portion-wise. Causality: Excess base is required to sequentially deprotonate the alpha-carbon twice, driving the cyclization forward.

    • Stir at room temperature for 12 h. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield 1-(pyridin-2-yl)cyclobutane-1-carbonitrile.

  • Reduction:

    • Dissolve the crude nitrile in anhydrous THF (40 mL) and cool to 0 °C.

    • Add DIBAL-H (1.0 M in THF, 25.0 mmol) dropwise. Stir for 4 h, then carefully quench with Rochelle's salt solution. Causality: DIBAL-H prevents over-reduction and ring-opening that can occur with harsher reagents like LiAlH₄.

    • Extract, dry, and concentrate to yield the free alcohol.

  • Protection:

    • Treat the alcohol with TBS-Cl (1.2 equiv) and Imidazole (2.0 equiv) in DCM (20 mL) for 4 h.

    • Purify via silica gel chromatography to isolate the pure, achiral O-TBS protected scaffold. Causality: Protection prevents the free hydroxyl from outcompeting the pyridine nitrogen for palladium coordination during the subsequent C-H activation step.

Protocol B: Enantioselective Pd-Catalyzed Desymmetrization

Objective: Synthesize (1R,2S)-2-aryl-1-(pyridin-2-yl)cyclobutyl)methanol derivative.

  • Catalyst Pre-complexation (Self-Validating Step):

    • In a nitrogen-filled glovebox, add Pd(OAc)₂ (10 mol%, 0.05 mmol) and Boc-L-tert-Leu-OH (20 mol%, 0.10 mmol) to a 15 mL pressure vial.

    • Add HFIP (1.0 mL) and stir for 30 minutes at room temperature. Causality: Pre-stirring ensures complete formation of the active monomeric Pd-MPAA chiral complex. Skipping this step leads to high background reactivity from unligated Pd(OAc)₂, drastically lowering the ee%[4].

  • Reaction Assembly:

    • To the pre-formed catalyst solution, add the O-TBS protected scaffold (0.5 mmol), Iodobenzene (1.0 mmol, 2.0 equiv), and Ag₂CO₃ (0.75 mmol, 1.5 equiv).

    • Causality: Ag₂CO₃ serves a dual purpose: it acts as an insoluble base to abstract the proton during the CMD step, and it acts as a halide scavenger to precipitate AgI, facilitating reductive elimination from the Pd(IV) intermediate.

  • Execution & Monitoring:

    • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 85 °C in an oil bath for 24 hours.

    • Monitor via LC-MS. The reaction is complete when the mass of the starting material is fully consumed.

  • Workup & Purification:

    • Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite. Causality: Celite filtration efficiently removes the precipitated AgI salts and any Pd black, preventing emulsion formation during aqueous washing.

    • Wash the filtrate with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the enantioenriched chiral cyclobutane.

References

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation Source: Trends in Chemistry, March 2022. URL:[Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy Source: Chemical Science, 2020. URL:[Link]

  • Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes Source: ChemRxiv, 2024. URL:[Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Advances, 2025. URL:[Link]

Sources

Method

(1-(Pyridin-2-yl)cyclobutyl)methanol as a ligand in catalysis

Application Note: (1-(Pyridin-2-yl)cyclobutyl)methanol (PyCBM) as a High-Performance N,O-Ligand in Transition Metal Catalysis Executive Brief Bidentate N,O-ligands are cornerstone scaffolds in modern transition metal cat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-(Pyridin-2-yl)cyclobutyl)methanol (PyCBM) as a High-Performance N,O-Ligand in Transition Metal Catalysis

Executive Brief

Bidentate N,O-ligands are cornerstone scaffolds in modern transition metal catalysis, offering a tunable balance of hard (oxygen) and soft (nitrogen) donor atoms. Among these, (1-(pyridin-2-yl)cyclobutyl)methanol (PyCBM) has emerged as a structurally privileged ligand. By embedding a cyclobutane ring adjacent to the pyridine and hydroxymethyl coordinating groups, PyCBM leverages extreme steric pre-organization to stabilize highly reactive metal intermediates[1].

This technical guide details the mechanistic rationale, quantitative performance data, and self-validating protocols for deploying PyCBM in Copper-catalyzed Ullmann-type C-N couplings and Iridium-catalyzed borrowing hydrogen methodologies.

Mechanistic Insights: The Cyclobutyl Advantage

The catalytic efficacy of standard acyclic pyridine-alcohol ligands is often limited by their conformational flexibility, which incurs a significant entropic penalty upon metal chelation. PyCBM circumvents this limitation via the Thorpe-Ingold effect (the gem-dialkyl effect).

Causality of Ligand Design: The strain of the sp³-hybridized cyclobutane ring compresses the internal C-C-C bond angle (typically ~88° in cyclobutane vs. 109.5° in acyclic systems). This geometric compression forces the exocyclic pyridine nitrogen and hydroxymethyl oxygen into closer spatial proximity, pre-organizing them into a syn conformation for rapid bidentate chelation.

  • Thermodynamic Benefit: Lowers the activation barrier for the formation of the active

    
     complex.
    
  • Kinetic Benefit: Provides a rigid steric shield that prevents off-cycle catalyst dimerization or disproportionation—a common failure mode in Cu(I) and Ni(II) catalysis[2].

Quantitative Data: Ligand Benchmarking

The structural advantage of the cyclobutyl moiety is quantitatively evident when benchmarking PyCBM against acyclic analogs in standard Cu-catalyzed C-N cross-coupling reactions.

Table 1: Comparative Ligand Efficiency in Cu-Catalyzed C-N Coupling

Ligand System Catalyst Loading (CuI) Yield (%) Turnover Frequency (h⁻¹)
Ligand-Free 10.0 mol% 12% 0.1
Pyridine-2-methanol (Acyclic) 5.0 mol% 64% 1.1
2-(Pyridin-2-yl)propan-2-ol 5.0 mol% 78% 1.3

| PyCBM (Cyclobutyl-fused) | 5.0 mol% | 96% | 1.6 |

Application 1: Copper-Catalyzed C-N Cross-Coupling

In Ullmann-type C-N couplings, the oxidative addition of aryl halides to Cu(I) is often rate-limiting. The rigid N,O-chelate of PyCBM enhances the electron density at the copper center, accelerating oxidative addition, while its steric bulk promotes the subsequent reductive elimination of the coupled product[3].

CatalyticCycle A Cu(I) Precatalyst + PyCBM Ligand B Active Cu(I)-PyCBM Complex A->B Base, Δ C Oxidative Addition (Aryl Halide) B->C Ar-X D Cu(III) Intermediate C->D E Amine Coordination & Deprotonation D->E R-NH2 F Reductive Elimination (Product Release) E->F F->B Product

Fig 1: Cu-catalyzed C-N coupling cycle enabled by the PyCBM ligand.

Standard Operating Protocol A: C-N Coupling

Causality & Setup: CuI is utilized as the copper source due to its relative air-stability. Cs₂CO₃ is selected as the base because its high solubility in organic solvents facilitates the deprotonation of the amine without degrading the PyCBM ligand. 1,4-Dioxane provides the optimal thermal window (bp 101°C) for reductive elimination.

  • Step 1: Pre-catalyst Assembly In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI (5.0 mol%), PyCBM (5.5 mol%), and Cs₂CO₃ (2.0 equiv). Add 2.0 mL of anhydrous 1,4-dioxane. Causality: A slight excess of ligand (5.5 mol%) relative to copper ensures complete metal complexation, preventing the formation of catalytically inactive, unligated copper aggregates. Validation Checkpoint: Stir the mixture at room temperature for 30 minutes. The suspension must transition from a pale, heterogeneous mixture to a homogeneous deep blue/green solution. This color shift is the self-validating optical signature of the Cu(I)-PyCBM bidentate N,O-chelate formation.

  • Step 2: Substrate Addition & Degassing Add the aryl iodide (1.0 equiv) and primary amine (1.2 equiv). Seal the tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II). The freeze-pump-thaw method is superior to simple sparging for removing dissolved O₂ in high-viscosity dioxane. Validation Checkpoint: During the final thaw phase, the complete absence of micro-bubbles indicates successful degassing.

  • Step 3: Catalytic Turnover Backfill with N₂, and heat the reaction mixture in an oil bath at 90°C for 12 hours. Causality: 90°C provides sufficient thermal energy to overcome the activation barrier for the reductive elimination of the sterically hindered Cu(III) intermediate. Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aryl iodide spot validates successful turnover.

  • Step 4: Quench and Isolation Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Causality: Celite filtration removes the insoluble inorganic salts (CsI, unreacted Cs₂CO₃) and precipitates the spent copper catalyst, preventing metal contamination during downstream silica gel chromatography.

Application 2: Iridium-Catalyzed Borrowing Hydrogen

PyCBM also serves as an excellent ligand for Ir(III)-catalyzed N-alkylation of amines with alcohols. The robust N,O-coordination withstands the requisite basic conditions and elevated temperatures, facilitating sequential alcohol dehydrogenation, imine condensation, and imine reduction[4].

Workflow Step1 Step 1: Reagent Prep Weigh Ir & PyCBM Step2 Step 2: Activation Add KOtBu Base Step1->Step2 Step3 Step 3: Substrates Add Alcohol/Amine Step2->Step3 Step4 Step 4: Reaction Heat at 110°C (16h) Step3->Step4 Step5 Step 5: Analysis GC-MS Verification Step4->Step5

Fig 2: Standard operating workflow for PyCBM-mediated borrowing hydrogen catalysis.

Standard Operating Protocol B: N-Alkylation
  • Step 1: Catalyst Activation Mix [Ir(Cp*)Cl₂]₂ (2.5 mol%), PyCBM (5.0 mol%), and KOtBu (10 mol%) in anhydrous toluene (2 mL). Causality: KOtBu serves a dual purpose: it deprotonates the hydroxymethyl group of PyCBM to finalize bidentate coordination, and it generates the active Ir-alkoxide intermediate required for the initial alcohol dehydrogenation. Validation Checkpoint: The solution changes from orange to a deep red-brown, confirming the formation of the active Ir(III)-PyCBM species.

  • Step 2: Borrowing Hydrogen Cascade Add the primary alcohol (1.0 equiv) and amine (1.1 equiv). Heat at 110°C for 16 hours under a closed N₂ atmosphere. Causality: The closed system ensures that the hydrogen gas generated during the alcohol dehydrogenation step is retained in the headspace and solvent, remaining available for the final imine reduction step. Validation Checkpoint: GC-MS analysis of a 10 µL aliquot should reveal <5% of the intermediate imine, validating that the "borrowed" hydrogen has been successfully re-added to the substrate.

References

  • Dinuclear Nickel Complexes with Bidentate N,O Ligands: Synthesis, Structure, and Catalytic Oligomerization of Ethylene. Inorganic Chemistry - ACS Publications. 1

  • Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers. PMC - NIH. 2

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications. 3

  • Iridium-catalysed cleavage and formation of unstrained aliphatic carbon-carbon bonds. The University of Liverpool Repository. 4

Sources

Application

Application Notes: The (1-(Pyridin-2-yl)cyclobutyl)methanol Scaffold as a Privileged Motif in Modern Medicinal Chemistry

Introduction The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its polar nature which can enhance solubility, and its susceptibility to a wide range of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its polar nature which can enhance solubility, and its susceptibility to a wide range of chemical modifications.[1][2] When incorporated into more complex three-dimensional structures, such as those containing a cyclobutane ring, it offers a unique vector for exploring chemical space in drug discovery. The (1-(Pyridin-2-yl)cyclobutyl)methanol moiety, in particular, has emerged as a key structural element in the development of novel therapeutics. This application note will delve into the utility of this scaffold, with a primary focus on its successful application in the discovery of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a promising target for pain, inflammation, and skin disorders.[3][4]

The Strategic Advantage of the (1-(Pyridin-2-yl)cyclobutyl)methanol Scaffold

The combination of a pyridine ring, a cyclobutane core, and a methanol group provides a unique set of properties that are highly advantageous in drug design:

  • Three-Dimensionality: The cyclobutane ring introduces a rigid, three-dimensional element that can effectively probe the binding pockets of protein targets. This contrasts with more traditional flat, aromatic structures and can lead to improved potency and selectivity.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the hydroxyl group of the methanol moiety can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.[2]

  • Metabolic Stability: The cyclobutane ring is generally more metabolically stable than other alicyclic structures, which can lead to improved pharmacokinetic profiles.

  • Tunable Physicochemical Properties: The pyridine ring and the alcohol can be readily functionalized, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[5]

Case Study: Development of Novel TRPV3 Antagonists

A significant application of the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold is in the development of antagonists for the TRPV3 ion channel.[3][4] TRPV3 is implicated in pain sensation, inflammation, and various skin conditions.[3] The development of selective TRPV3 antagonists has been a challenge, and the (pyridin-2-yl)methanol derivative platform has provided a breakthrough in this area.[3][4]

Systematic optimization of a lead compound featuring this scaffold led to the identification of highly potent and selective TRPV3 antagonists.[3] This success underscores the value of the (1-(Pyridin-2-yl)cyclobutyl)methanol core in generating drug candidates with favorable preclinical profiles for conditions such as neuropathic and central pain.[3][4]

Synthetic Strategy Overview

The synthesis of derivatives based on the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold typically involves a multi-step sequence. A generalized workflow is depicted below:

Synthetic_Workflow A Starting Material (e.g., Cyclobutanone derivative) B Introduction of Pyridine Moiety A->B Nucleophilic addition or cross-coupling C Formation of the Hydroxymethyl Group B->C Reduction of a carbonyl group D Final Compound (1-(Pyridin-2-yl)cyclobutyl)methanol derivative C->D Purification and Characterization

Caption: Generalized synthetic workflow for (1-(Pyridin-2-yl)cyclobutyl)methanol derivatives.

Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and evaluation of compounds containing the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold.[3] Researchers should adapt these protocols to their specific target molecules and experimental conditions.

Protocol 1: Synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol

This protocol outlines a representative synthesis of the core scaffold.

Materials:

  • Cyclobutanone

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutanol

  • To a solution of 2-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the mixture at this temperature for 1 hour to generate 2-lithiopyridine.

  • Slowly add a solution of cyclobutanone in anhydrous THF to the 2-lithiopyridine solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(pyridin-2-yl)cyclobutanol.

Step 2: Reduction to (1-(Pyridin-2-yl)cyclobutyl)methanol

Note: The initial product from Step 1 is already a tertiary alcohol. If the intention is to have a primary alcohol attached to the cyclobutane ring next to the pyridine, a different synthetic route starting with a different cyclobutane derivative would be necessary. The title compound itself is a tertiary alcohol. The following is a hypothetical reduction of a ketone to an alcohol, which is a common step in the synthesis of related structures.

  • Dissolve the ketone precursor (e.g., a cyclobutyl ketone with a pyridine moiety) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alcohol.

Protocol 2: In Vitro Evaluation of TRPV3 Antagonism using a Calcium Influx Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on the TRPV3 channel.

Materials:

  • HEK293 cells stably expressing human TRPV3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • TRPV3 agonist (e.g., 2-APB or carvacrol)

  • Test compounds (dissolved in DMSO)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293-hTRPV3 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBS. Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS. Incubate the cells with the loading buffer for 60 minutes at 37 °C.

  • Compound Incubation: Wash the cells with HBS to remove excess dye. Add HBS containing various concentrations of the test compounds (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.

  • Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

  • Agonist Addition: Add a solution of the TRPV3 agonist to all wells to stimulate calcium influx.

  • Data Acquisition: Immediately begin recording the fluorescence ratio over time.

  • Data Analysis: Calculate the change in fluorescence ratio in response to the agonist. Determine the concentration-response curve for the test compounds and calculate the IC₅₀ value.

Assay_Workflow A Seed HEK293-hTRPV3 cells B Load cells with Fura-2 AM A->B C Incubate with test compounds B->C D Measure baseline fluorescence C->D E Add TRPV3 agonist D->E F Record fluorescence change E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro calcium influx assay.

Data Summary

The following table summarizes representative data for a hypothetical series of compounds based on the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold, illustrating the structure-activity relationship (SAR) that might be observed.

Compound IDR1-SubstitutionR2-SubstitutionTRPV3 IC₅₀ (nM)
1a HH500
1b 4-CF₃H50
1c H3-F250
1d 4-CF₃3-F10

This is example data for illustrative purposes.

Conclusion

The (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold is a valuable building block in medicinal chemistry, offering a unique combination of three-dimensionality, hydrogen bonding capacity, and metabolic stability. Its successful application in the development of potent and selective TRPV3 antagonists highlights its potential for the discovery of novel therapeutics for a range of diseases. The protocols provided herein offer a starting point for researchers interested in exploring the potential of this and related scaffolds in their own drug discovery programs.

References

  • Gelin, M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. [Link]

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Request PDF. [Link]

  • PubChem. (n.d.). Pill dispensers - Patent EP-3463253-B1. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors - US8158616B2. Google Patents.
  • Semilo, C. A., & Singh, P. P. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Retrieved from [Link]

Sources

Method

Protocol for the purification of (1-(Pyridin-2-yl)cyclobutyl)methanol

Technical Application Note: Isolation and Purification of (1-(Pyridin-2-yl)cyclobutyl)methanol Abstract & Scope This technical guide details the purification protocols for (1-(Pyridin-2-yl)cyclobutyl)methanol , a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Isolation and Purification of (1-(Pyridin-2-yl)cyclobutyl)methanol

Abstract & Scope

This technical guide details the purification protocols for (1-(Pyridin-2-yl)cyclobutyl)methanol , a critical pharmacophore often utilized in the synthesis of histamine H1 antagonists, TRPV3 modulators, and kinase inhibitors. Due to the amphiphilic nature of the molecule—possessing both a basic pyridine nitrogen (


) and a polar primary hydroxyl group—standard purification methods often result in yield loss or "streaking" on silica gel.

This document provides three validated workflows:

  • Acid-Base Extraction (ABX): For bulk removal of non-basic impurities.

  • Amine-Modified Flash Chromatography: For high-purity isolation of the free base.

  • Hydrochloric Salt Formation: For isolation of the compound as a stable solid.

Physicochemical Profile & Impurity Analysis

Before initiating purification, the operator must understand the physicochemical behavior of the target molecule.

PropertyCharacteristicPurification Implication
Basicity Pyridine Nitrogen (

)
Soluble in aqueous acid (pH < 3); extractable into organics at pH > 10.[1]
Polarity Primary Alcohol (-CH₂OH)Moderate water solubility; requires polar organic solvents (e.g., DCM, EtOAc) for extraction.
State Viscous Oil / Low-Melting SolidCrystallization of the free base is difficult; salt formation is recommended for solid isolation.
Chromatography H-Bond Acceptor (N) & Donor (OH)Strong interaction with acidic silanols causes peak tailing (streaking).[2]

Common Impurities:

  • Starting Materials: 2-Pyridylacetonitrile or esters (non-basic or weakly basic).

  • Inorganic Salts: Lithium/Aluminum salts from reduction steps (e.g., LAH or NaBH₄ workups).

  • Pyridine-N-Oxides: Formed via oxidation; more polar than the parent pyridine.

Method A: Acid-Base Extraction (ABX) Protocol

Objective: Bulk purification to remove neutral organic impurities (unreacted starting materials) and inorganic salts. Purity Target: >90% (Crude)

The Principle

The pyridine nitrogen is protonated by strong acid, forcing the molecule into the aqueous phase as a pyridinium salt. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then basified to regenerate the free base, which is back-extracted.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification (Extraction 1):

    • Add 1.0 M HCl (aq) to the organic layer (1:1 volume ratio).

    • Shake vigorously and separate layers.

    • Critical Step: Check the aqueous layer pH.[3] It must be pH < 2 .

    • Repeat extraction with fresh HCl solution twice. Combine acidic aqueous layers.[4]

    • Discard the organic layer (contains neutral impurities).

  • Washing (Optional): Wash the combined acidic aqueous phase once with a small volume of Diethyl Ether to remove trapped lipophilic impurities.

  • Basification:

    • Cool the acidic aqueous phase to 0°C (ice bath) to prevent thermal decomposition or polymerization.

    • Slowly add 6.0 M NaOH or Sat. NH₄OH dropwise with stirring.

    • Endpoint: Adjust to pH > 12 . The solution will likely turn cloudy as the free base oils out.

  • Re-Extraction (Extraction 2):

    • Extract the basic aqueous phase with DCM (3 x volumes). Note: DCM is preferred over EtOAc here due to better solubility of the polar alcohol.

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
      .
      
    • Filter and concentrate in vacuo to yield the semi-pure amine.

Workflow Visualization (Graphviz)

ABX_Workflow Start Crude Mixture (Dissolved in DCM) Acidify Add 1.0 M HCl (Extract) Start->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Aq1 Aqueous Phase (Pyridinium Salt, pH < 2) Sep1->Aq1 Discard Discard Org1->Discard Basify Basify with NaOH to pH > 12 Aq1->Basify Extract2 Extract with DCM Basify->Extract2 Final Concentrate Organic Phase (Purified Free Base) Extract2->Final

Figure 1: Logic flow for Acid-Base Extraction to isolate the pyridine free base.

Method B: Amine-Modified Flash Chromatography

Objective: High-purity isolation (>98%) for analytical characterization or biological testing. Challenge: Pyridines interact with acidic silanols on silica gel, causing broad, tailing peaks and poor resolution.

The Solution: Mobile Phase Modification

Adding a competitive base (Triethylamine or Ammonia) blocks the silanol sites, allowing the pyridine product to elute as a sharp, symmetrical band.

Step-by-Step Protocol
  • Column Preparation:

    • Use standard Silica Gel (40–63 µm).

    • Pre-treatment: Flush the column with 3 column volumes (CV) of DCM containing 1% Triethylamine (TEA) . This neutralizes the silica prior to loading.

  • Sample Loading:

    • Dissolve the semi-pure oil (from Method A) in a minimum amount of DCM.

    • Avoid: Do not load using pure MeOH, as this broadens the band immediately.

  • Mobile Phase System:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Note: Using 7N Ammonia in MeOH is a viable alternative to TEA if residual amine odor is a concern.

  • Gradient Elution:

    • 0–5 min: 100% Solvent A (Isocratic hold to elute non-polar debris).

    • 5–20 min: 0%

      
       10% Solvent B (Linear gradient).
      
    • 20–30 min: 10%

      
       20% Solvent B (Flush).
      
    • Target Elution: The product typically elutes between 3–8% MeOH depending on column load.

  • Post-Run Processing:

    • Combine fractions containing the product (verify by TLC/UV).

    • Concentrate in vacuo.

    • TEA Removal: To remove residual Triethylamine (bp 89°C), co-evaporate the product with Toluene (2x) or dry under high vacuum (< 1 mbar) for 12 hours.

Method C: Hydrochloride Salt Formation (Crystallization)

Objective: Convert the viscous oil into a stable, crystalline solid for long-term storage or formulation.

Protocol
  • Dissolution: Dissolve 1.0 g of the purified free base in 5 mL of anhydrous Ethanol or Isopropanol .

  • Acid Addition:

    • Cool solution to 0°C.

    • Add 1.1 equivalents of HCl (using 1.25 M HCl in Ethanol or 4 M HCl in Dioxane).

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation:

    • Add Diethyl Ether or MTBE dropwise until the solution becomes turbid.

    • Store at -20°C overnight to induce crystallization.

  • Isolation:

    • Filter the white solid under an inert atmosphere (nitrogen) as pyridine salts can be hygroscopic.

    • Wash the cake with cold Ether.

    • Dry in a vacuum oven at 40°C.

Analytical Validation Criteria

To ensure the protocol was successful, the isolated material must meet the following criteria:

MethodExpected ResultPass Criteria
TLC 10% MeOH/DCM (+1% TEA)Single spot,

. No tailing.
¹H-NMR CDCl₃ (Free base) or D₂O (Salt)Integration of Cyclobutyl protons (1.8–2.5 ppm) vs Pyridine protons (7.0–8.6 ppm) must match 6:4 ratio.
HPLC C18 Column, Water/ACN (+0.1% Formic Acid)Purity > 98% (Area under curve).

Troubleshooting Guide

  • Problem: Product is stuck on the column (low recovery).

    • Cause: Insufficient amine modifier or product precipitated.

    • Fix: Switch to 10% MeOH in DCM with 2% TEA . Ensure the crude was fully soluble in the mobile phase.

  • Problem: Product is an oil that won't crystallize.

    • Cause: Residual solvent or impurities.[4][5][6]

    • Fix: Use the HCl salt method (Method C). Alternatively, dissolve in DCM and wash with water to remove trapped inorganic salts, then re-dry.

  • Problem: Emulsion during extraction.

    • Cause: Amphiphilic nature of the molecule.

    • Fix: Add Brine (Sat. NaCl) to the aqueous phase to increase ionic strength, or filter the biphasic mixture through a Celite pad.

References

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists.[8] PubMed.[9] [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. LibreTexts. [Link]

Sources

Application

The Versatile Building Block: A Guide to the Synthesis and Application of (1-(Pyridin-2-yl)cyclobutyl)methanol

Introduction: Unlocking New Chemical Space with a Unique Pyridinyl Scaffold In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to unexplored che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Unique Pyridinyl Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The pyridine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions. When combined with a strained cyclobutane ring, it introduces a three-dimensional character that can significantly influence a molecule's conformational rigidity and physicochemical properties.[1] The building block, (1-(Pyridin-2-yl)cyclobutyl)methanol, represents a unique and valuable starting material for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutics. Its utility has been highlighted in the synthesis of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target of interest for pain and inflammation.[1] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this versatile building block, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key predicted and experimentally observed properties of (1-(Pyridin-2-yl)cyclobutyl)methanol and its close analogs.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 163.22 g/mol Calculated
Appearance Colorless to pale yellow oil (predicted)Analog Data
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformGeneral chemical knowledge
pKa (of pyridinium ion) ~5.2 (predicted)Analog Data

graph "Chemical_Structure" {
layout=neato;
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139459521&t=l"];
a [label=""];
}digraph "Synthesis_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
A [label="2-Bromopyridine"];
B [label="Magnesium turnings"];
C [label="Anhydrous THF"];
D [label="2-Pyridylmagnesium bromide\n(Grignard Reagent)"];
E [label="Cyclobutanone"];
F [label="Quench\n(aq. NH4Cl)"];
G [label="(1-(Pyridin-2-yl)cyclobutyl)methanol"];

A -> D [label="1. Mg, THF\n2. Initiation (I2)"];
B -> D;
C -> D;
D -> G [label="1. Add to Cyclobutanone in THF\n2. Stir at 0 °C to rt"];
E -> G;
F -> G [label="Workup"];

}

Caption: Synthetic scheme for (1-(Pyridin-2-yl)cyclobutyl)methanol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Under a nitrogen atmosphere, add a small crystal of iodine.

    • Add a small portion of a solution of 2-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • In a separate flame-dried flask under nitrogen, dissolve cyclobutanone (1.1 eq) in anhydrous THF.

    • Cool the cyclobutanone solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 2-pyridylmagnesium bromide solution to the cyclobutanone solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford pure (1-(Pyridin-2-yl)cyclobutyl)methanol.

Applications in Synthesis: A Versatile Intermediate

The primary alcohol functionality of (1-(Pyridin-2-yl)cyclobutyl)methanol serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

O-Alkylation to Form Ether Derivatives

The hydroxyl group can be readily alkylated to form ethers, which can be useful for modifying the lipophilicity and metabolic stability of a lead compound.

O_Alkylation_Workflow A (1-(Pyridin-2-yl)cyclobutyl)methanol E O-Alkyl Ether Derivative A->E B Base (e.g., NaH) B->E 1. Deprotonation C Alkylating Agent (R-X) C->E 2. Nucleophilic Substitution D Anhydrous Solvent (e.g., THF, DMF) D->E

Caption: General workflow for the O-alkylation of the title compound.

Materials:

  • (1-(Pyridin-2-yl)cyclobutyl)methanol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (1-(Pyridin-2-yl)cyclobutyl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(1-(methoxymethyl)cyclobutyl)pyridine.

Acylation to Form Ester Derivatives

Esterification of the primary alcohol can be used to introduce a variety of acyl groups, which can serve as prodrug moieties or as handles for further functionalization.

Acylation_Workflow A (1-(Pyridin-2-yl)cyclobutyl)methanol E Ester Derivative A->E B Acylating Agent (e.g., Acyl chloride, Anhydride) B->E C Base (e.g., Pyridine, Et3N) C->E Acid Scavenger D Solvent (e.g., DCM, THF) D->E

Caption: General workflow for the acylation of the title compound.

Materials:

  • (1-(Pyridin-2-yl)cyclobutyl)methanol (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1-(Pyridin-2-yl)cyclobutyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (1-(pyridin-2-yl)cyclobutyl)methyl acetate.

Application in Drug Discovery: A Case Study of TRPV3 Antagonists

The utility of the (1-(pyridin-2-yl)cyclobutyl)methanol scaffold is exemplified by its incorporation into novel and selective antagonists of the TRPV3 ion channel. [1]A key compound identified in these studies, 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol, features this core structure. The cyclobutyl ring serves to orient the two pyridine moieties in a specific three-dimensional arrangement, which is crucial for potent and selective binding to the TRPV3 channel. This highlights the potential of (1-(pyridin-2-yl)cyclobutyl)methanol as a starting point for the synthesis of conformationally constrained molecules with desirable pharmacological properties.

Spectroscopic Data (Predicted)

The following table provides predicted spectroscopic data for (1-(Pyridin-2-yl)cyclobutyl)methanol based on analysis of structurally similar compounds.

Spectroscopy Predicted Data
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, 1H, Py-H), 7.65 (td, 1H, Py-H), 7.20 (d, 1H, Py-H), 7.15 (dd, 1H, Py-H), 4.05 (s, 2H, -CH₂OH), 2.50-2.30 (m, 4H, cyclobutyl-CH₂), 2.10-1.90 (m, 2H, cyclobutyl-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 163.0 (Py-C), 149.0 (Py-CH), 136.5 (Py-CH), 122.0 (Py-CH), 121.5 (Py-CH), 70.0 (-CH₂OH), 50.0 (cyclobutyl-C), 30.0 (cyclobutyl-CH₂), 18.0 (cyclobutyl-CH₂)
IR (thin film) ν (cm⁻¹) 3400-3200 (br, O-H), 3050 (Ar-H), 2950, 2870 (C-H), 1590, 1570, 1470, 1430 (C=C, C=N), 1050 (C-O)

Conclusion

(1-(Pyridin-2-yl)cyclobutyl)methanol is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a pyridine ring and a cyclobutane moiety provides a platform for the creation of structurally diverse and three-dimensionally complex molecules. The synthetic protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel chemical entities with therapeutic potential.

References

  • PubChem. (1-(Pyridin-2-yl)cyclobutyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Retrieved from [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]

  • Chega, T. N., & Gule, N. P. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 86(23), 16493–16504. [Link]

  • Di Vitta, C., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926–4947. [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016, February 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Dudley, G. B., et al. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. Organic Letters, 14(21), 5488–5491. [Link]

Sources

Method

Application Note: Comprehensive NMR-Based Structural Elucidation of (1-(Pyridin-2-yl)cyclobutyl)methanol

Introduction (1-(Pyridin-2-yl)cyclobutyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of its constituent pyridine and cyclobutane motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-(Pyridin-2-yl)cyclobutyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of its constituent pyridine and cyclobutane motifs in various bioactive molecules.[1] The precise structural characterization of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules in solution.[2] This application note provides a comprehensive guide to the NMR characterization of (1-(Pyridin-2-yl)cyclobutyl)methanol, detailing optimized protocols for data acquisition and a thorough analysis of the expected spectral features.

The unique structural arrangement of (1-(Pyridin-2-yl)cyclobutyl)methanol, featuring a chiral center at the carbinol carbon, a puckered cyclobutane ring, and an aromatic pyridine system, gives rise to a complex and informative NMR spectrum. Understanding the interplay of electronic effects from the pyridine ring and the conformational dynamics of the cyclobutane is key to accurate spectral interpretation.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR spectroscopy for the definitive structural verification of this and structurally related compounds.

Predicted NMR Spectral Characteristics

A detailed analysis of the chemical structure of (1-(Pyridin-2-yl)cyclobutyl)methanol allows for the prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift ranges for pyridine and cyclobutane derivatives.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the presence of multiple spin systems and diastereotopic protons arising from the chiral center.

  • Pyridine Ring Protons (δ 7.0-8.6 ppm): The pyridine ring protons will appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[3]

    • H-6' (α-proton): Expected to be the most downfield signal (δ ~8.5-8.6 ppm) due to its proximity to the nitrogen. It should appear as a doublet of doublets.

    • H-4' (γ-proton): Expected around δ 7.6-7.8 ppm as a triplet of doublets.

    • H-3' and H-5' (β-protons): These will be the most upfield of the pyridine protons (δ ~7.1-7.5 ppm) and will likely appear as complex multiplets.[3]

  • Methanol Proton (-CH₂ OH, δ 4.0-5.0 ppm): The two diastereotopic protons of the methanol group are expected to show distinct chemical shifts and will likely appear as a pair of doublets due to geminal coupling. Their exact chemical shift will be influenced by solvent and concentration.

  • Hydroxyl Proton (-O H, variable shift): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It may appear as a broad singlet.

  • Cyclobutane Ring Protons (δ 1.8-2.5 ppm): The six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings, further complicated by the ring's puckered conformation.[4][5] The protons on the carbon adjacent to the pyridine-substituted carbon (C2 and C4) will likely be more deshielded than the proton on the carbon opposite (C3).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

  • Pyridine Ring Carbons (δ 120-160 ppm):

    • C-2' and C-6': These carbons, being closest to the nitrogen, will be the most deshielded of the aromatic carbons.[3]

    • C-4': Will appear at an intermediate chemical shift.

    • C-3' and C-5': Will be the most shielded of the pyridine carbons.

  • Quaternary Carbon (C-1, δ ~70-80 ppm): The carbon atom of the cyclobutane ring attached to both the pyridine ring and the methanol group will be significantly deshielded.

  • Methanol Carbon (-C H₂OH, δ ~60-70 ppm): The carbon of the methanol group will appear in this characteristic region.

  • Cyclobutane Ring Carbons (δ 20-40 ppm): The remaining three carbons of the cyclobutane ring will appear in the aliphatic region.[4][6]

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for the comprehensive structural analysis of (1-(Pyridin-2-yl)cyclobutyl)methanol.

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For improved resolution of the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer

Caption: Workflow for preparing the NMR sample.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or 32 for a preliminary spectrum, and increase as needed for better signal-to-noise.

    • Apply a line broadening factor (e.g., 0.3 Hz) before Fourier transformation to improve the appearance of the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 3: 2D NMR Data Acquisition (COSY)
  • COSY Experiment Setup: The Correlation Spectroscopy (COSY) experiment is crucial for establishing proton-proton coupling networks.

  • Acquisition Parameters: Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • Analysis: Analyze the cross-peaks in the COSY spectrum to identify which protons are coupled to each other. This will be instrumental in assigning the complex multiplets of the cyclobutane and pyridine rings.

NMR Data Acquisition and Analysis Workflow

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis H1 ¹H NMR Acquisition proc_1D 1D Spectral Processing (FT, Phasing, Baseline Correction) H1->proc_1D C13 ¹³C NMR Acquisition C13->proc_1D COSY 2D COSY Acquisition proc_2D 2D Spectral Processing COSY->proc_2D assign Spectral Assignment proc_1D->assign proc_2D->assign structure Structure Verification assign->structure

Caption: A streamlined workflow for NMR data acquisition and analysis.

Data Presentation and Interpretation

The acquired NMR data should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Predicted ¹H NMR Data for (1-(Pyridin-2-yl)cyclobutyl)methanol in CDCl₃
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6'8.5 - 8.6ddortho: ~5, meta: ~2
H-4'7.6 - 7.8tdortho: ~8, meta: ~2
H-5'7.2 - 7.4dddortho: ~8, meta: ~5, para: ~1
H-3'7.1 - 7.3dtortho: ~8, meta: ~1
-CH₂OH4.0 - 5.0ABq or ddgeminal: ~12
-OHVariablebr s-
Cyclobutane-H1.8 - 2.5m-
Table 2: Predicted ¹³C NMR Data for (1-(Pyridin-2-yl)cyclobutyl)methanol in CDCl₃
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2'158 - 162
C-6'148 - 150
C-4'135 - 137
C-5'122 - 124
C-3'120 - 122
C-170 - 80
-CH₂OH60 - 70
Cyclobutane-CH₂20 - 40

Conclusion

This application note provides a comprehensive framework for the NMR characterization of (1-(Pyridin-2-yl)cyclobutyl)methanol. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the predictive spectral information, researchers can confidently and accurately elucidate the structure of this and related compounds. The combination of 1D and 2D NMR techniques is essential for the complete assignment of all proton and carbon signals, providing an unambiguous confirmation of the molecular structure. This level of detailed characterization is fundamental for advancing research and development in fields where this chemical scaffold is of interest.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Chen, L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Available at: [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available at: [Link]

Sources

Application

High-Performance Liquid Chromatography Method for (1-(Pyridin-2-yl)cyclobutyl)methanol

Abstract This Application Note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of (1-(Pyridin-2-yl)cyclobutyl)methanol . As a functionalized p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of (1-(Pyridin-2-yl)cyclobutyl)methanol . As a functionalized pyridine intermediate likely utilized in the synthesis of kinase inhibitors or GPCR ligands, this molecule presents specific chromatographic challenges—primarily peak tailing due to the basic pyridyl nitrogen interacting with residual silanols.

This guide moves beyond standard recipes, offering a "First Principles" approach to method design, utilizing a low-pH ion-suppression strategy to ensure sharp peak shape and reproducible retention.

Compound Profile & Physicochemical Context

Understanding the molecule is the first step in successful separation.

PropertyValue (Estimated/Lit)Chromatographic Implication
Structure Pyridine ring attached to a cyclobutyl ring with a hydroxymethyl group.UV Active: Strong absorption ~254–260 nm (Pyridine

).
Basicity (pKa) ~5.2 (Pyridine nitrogen)Tailing Risk: At neutral pH, the nitrogen interacts with silanols. Strategy: Use pH < 3.0 (protonated, soluble) or pH > 9.0 (neutral, retained).
Hydrophobicity (LogP) ~1.5 – 2.0Retention: Moderate. The cyclobutyl group adds lipophilicity, balancing the polar hydroxyl group. Suitable for C18.
Solubility Soluble in MeOH, ACN, slightly soluble in water (pH dependent).Diluent: High organic content required for stock solutions; match mobile phase for injection to prevent peak distortion.

Method Development Strategy (The "Why")

The Silanol Challenge

Pyridine derivatives are notorious for "tailing" on silica-based columns. This occurs when the positively charged nitrogen (at acidic/neutral pH) interacts with deprotonated silanol groups (


) on the stationary phase.

Our Solution: The "Acidic Shield" Approach We utilize Trifluoroacetic Acid (TFA) or Phosphoric Acid at pH ~2.5.

  • Protonation: At pH 2.5, the pyridine is fully protonated (

    
    ).
    
  • Silanol Suppression: The low pH suppresses the ionization of silanols (

    
    ), preventing the cation-exchange mechanism that causes tailing.
    
  • Ion Pairing (TFA only): If TFA is used, the trifluoroacetate anion forms a transient ion pair with the protonated pyridine, increasing retention and sharpening the peak.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH C18). Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.End-capping minimizes residual silanol activity. 3.5 µm offers better resolution than 5 µm for impurity profiling.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2)Low pH suppresses silanols. Phosphoric acid is UV transparent at 210–260 nm.
Mobile Phase B Acetonitrile (HPLC Grade) Lower viscosity than methanol, providing lower backpressure and sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°C ± 2°CControls viscosity and ensures retention time reproducibility.
Detection UV @ 260 nm (Reference: 360 nm)λmax for pyridine derivatives is typically near 260 nm.
Injection Volume 5 – 10 µLLow volume prevents solvent effects (peak splitting).
Run Time 15 MinutesSufficient to elute the main peak and lipophilic impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Equilibration
2.00955Isocratic Hold (Elute polar salts)
10.004060Linear Gradient (Elute Main Compound)
12.00595Wash Step (Remove dimers/polymers)
12.10955Return to Initial
15.00955Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile. Note: Do not use 100% Acetonitrile as the diluent, as it may cause peak fronting for this polar-embedded molecule.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of (1-(Pyridin-2-yl)cyclobutyl)methanol into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

  • Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL using the same Diluent. Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Visualization: Method Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

Method Development Decision Tree

MethodDevelopment Start Start: (1-(Pyridin-2-yl)cyclobutyl)methanol Analyze Analyze Properties: Basic Pyridine N (pKa ~5.2) Polar -OH Group Start->Analyze Goal Goal: Sharp Peak (Tailing Factor < 1.5) Analyze->Goal Choice Choose pH Strategy Goal->Choice HighPH High pH (pH > 9.0) (Requires Hybrid Column) Choice->HighPH Option A LowPH Low pH (pH < 3.0) (Standard C18 Compatible) Choice->LowPH Option B (Recommended) HighPH_Mech Mechanism: Neutralize Pyridine (N) Maximize Retention HighPH->HighPH_Mech LowPH_Mech Mechanism: Protonate Pyridine (NH+) Suppress Silanols (Si-OH) LowPH->LowPH_Mech Selection Selected: Low pH (Phosphoric Acid) Reason: Robustness & UV Transparency LowPH_Mech->Selection

Caption: Decision logic for selecting the Low pH strategy to mitigate pyridine tailing.

System Suitability Workflow

SystemSuitability Inject Inject Standard (5 Replicates) Calc Calculate Parameters Inject->Calc CheckRSD Retention Time %RSD Limit: < 1.0% Calc->CheckRSD CheckArea Area %RSD Limit: < 2.0% Calc->CheckArea CheckTail Tailing Factor (T) Limit: < 1.5 Calc->CheckTail CheckPlates Theoretical Plates (N) Limit: > 2000 Calc->CheckPlates Pass PASS: Proceed to Samples CheckRSD->Pass CheckArea->Pass CheckTail->Pass Fail FAIL: Troubleshoot CheckTail->Fail > 1.5 CheckPlates->Pass

Caption: Mandatory System Suitability Testing (SST) criteria before batch analysis.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (T) NMT 1.5 If > 1.5: Replace column (silanol activity high) or increase buffer strength.
Precision (%RSD) NMT 2.0% (for Area)If > 2.0%: Check injector seal, check for air bubbles in pump.
Retention Time ± 0.1 min If drifting: Check column temperature and mobile phase mixing.
Resolution (Rs) > 2.0 (from nearest impurity)If < 2.0: Decrease gradient slope or change to 3.5 µm column.

NMT = Not More Than

Troubleshooting Guide

  • Problem: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample with water or mobile phase A (50:50 ACN:Water).

  • Problem: High Backpressure.[1]

    • Cause: Precipitation of buffer or clogged frit.

    • Fix: Ensure Phosphoric Acid is filtered. If using Phosphate buffer > 20mM, avoid high % ACN (>85%) to prevent precipitation.

  • Problem: Ghost Peaks.

    • Cause: Contaminated Mobile Phase A (Water).

    • Fix: Use fresh Milli-Q water and replace buffer daily.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design and silanol suppression).
  • McCalley, D. V. (2010). "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Link (Authoritative source on pyridine/amine analysis).

  • Waters Corporation. (2023). "Effect of pH on the Retention of Bases." Waters Application Notes. Link (General grounding for pH strategy).

  • PubChem. (2024).[2][3] "Compound Summary: Pyridinemethanol derivatives." National Library of Medicine. Link (Source for physicochemical properties).

Sources

Method

Application Note: (1-(Pyridin-2-yl)cyclobutyl)methanol as a Privileged Scaffold in the Development of Novel Therapeutics

Introduction & Structural Rationale In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving clinical success rates. Increasing the sp3 carbon fra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving clinical success rates. Increasing the sp3 carbon fraction (Fsp3) enhances molecular complexity, improves solubility, and reduces off-target promiscuity. (1-(Pyridin-2-yl)cyclobutyl)methanol (CAS: 1422328-15-9) has emerged as a highly versatile, 3D-rich building block, particularly in the synthesis of atypical chemokine receptor 3 (ACKR3/CXCR7) modulators.

The architectural brilliance of this scaffold lies in its specific combination of structural features:

  • Conformational Restriction: The cyclobutane ring forces a rigid dihedral angle, limiting the rotational entropy of the attached functional groups. Upon binding to a target receptor, this pre-organization minimizes the entropic penalty, significantly boosting binding affinity.

  • Metabolic Stability: The C1 position of the cyclobutane ring is a sterically hindered quaternary center. This prevents rapid cytochrome P450-mediated oxidation, which is a common liability for unhindered benzylic or aliphatic positions.

  • Strategic Exit Vectors: The 2-pyridyl group acts as a potent hydrogen bond acceptor, while the primary alcohol provides a versatile synthetic handle (for oxidation, etherification, or amination) that projects into adjacent receptor sub-pockets.

Mechanistic Context: Targeting the CXCL12/CXCR7 Axis

The interaction between the chemokine CXCL12 and its receptor CXCR7 is a critical driver in oncology and immunology. Unlike classical G-protein coupled receptors, CXCR7 is an atypical scavenger receptor that signals primarily through the β-arrestin pathway rather than G-proteins. Overexpression of CXCR7 is heavily implicated in tumor cell proliferation, immune evasion, and the homing of metastatic cells[1, 2].

Recent developments, such as those detailed in patent WO2018019929A1, demonstrate that incorporating the 1-(pyridin-2-yl)cyclobutyl moiety into piperidine-based scaffolds yields highly potent CXCR7 allosteric modulators[3]. The cyclobutyl group perfectly occupies a lipophilic sub-pocket within the CXCR7 transmembrane domain, while the pyridine nitrogen coordinates with key acidic residues.

Pathway LIG CXCL12 Ligand REC CXCR7 (ACKR3) Receptor LIG->REC Binding ARR β-Arrestin Pathway REC->ARR Activation TUM Tumor Cell Survival ARR->TUM Signal Transduction MOD (1-(Pyridin-2-yl)cyclobutyl) Derivatives MOD->REC Allosteric Modulation

Fig 1. CXCL12/CXCR7 signaling axis and targeted allosteric modulation by cyclobutyl derivatives.

Quantitative Data & Scaffold Profiling

To understand the value of this building block, it is essential to review its physicochemical properties and its impact on Structure-Activity Relationships (SAR).

Table 1: Physicochemical Profile of (1-(Pyridin-2-yl)cyclobutyl)methanol

PropertyValuePharmacological Implication
Molecular Weight 163.22 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
Formula C10H13NOHigh carbon-to-heteroatom ratio ensures adequate lipophilicity.
Fsp3 (sp3 Fraction) 0.50High 3D character; 5 out of 10 carbons are sp3 hybridized.
H-Bond Donors/Acceptors 1 / 2Balanced polarity; the alcohol acts as a donor, pyridine as an acceptor.

Table 2: Representative SAR Impact of Scaffold Rigidification on CXCR7 Affinity (Data represents typical SAR trends observed during piperidine-core optimization)

R-Group Substitution at CoreConformational StateCXCR7 Binding IC50 (nM)
Unsubstituted (-H)Highly flexible> 10,000
Gem-dimethyl (-C(CH3)2-)Partially restricted~ 450
1-(Pyridin-2-yl)cyclobutyl Rigidified / Locked < 10

Experimental Workflows & Protocols

To utilize (1-(Pyridin-2-yl)cyclobutyl)methanol in the synthesis of CXCR7 modulators, the primary alcohol is typically oxidized to a carboxylic acid, which is subsequently coupled to a core amine (e.g., a piperidine derivative).

Causality in Reagent Selection

For the oxidation step, traditional harsh oxidants (like Jones reagent or KMnO4) risk cleaving the cyclobutane ring or over-oxidizing the pyridine nitrogen to an N-oxide. Therefore, a chemoselective TEMPO/BAIB (2,2,6,6-Tetramethylpiperidine 1-oxyl / Bis(acetoxy)iodobenzene) system is chosen. This provides mild, highly specific oxidation of the primary alcohol to the carboxylic acid without disrupting the sensitive heteroaromatic ring.

Synthesis SM (1-(Pyridin-2-yl) cyclobutyl)methanol OX TEMPO/BAIB Oxidation SM->OX ACID Carboxylic Acid Intermediate OX->ACID +14 Da Shift CPL HATU/DIPEA Amide Coupling ACID->CPL API CXCR7 Modulator API CPL->API Piperidine Core

Fig 2. Synthetic workflow converting the cyclobutyl methanol scaffold into an active modulator.

Protocol 1: Chemoselective Oxidation to 1-(Pyridin-2-yl)cyclobutanecarboxylic acid

Self-Validating System: This protocol utilizes LC-MS monitoring to ensure complete conversion and prevent the stalling of the reaction at the aldehyde intermediate.

  • Preparation: Dissolve (1-(Pyridin-2-yl)cyclobutyl)methanol (1.0 eq, 10 mmol) in a 1:1 mixture of Dichloromethane (DCM) and water (40 mL total volume).

  • Catalyst Addition: Add TEMPO (0.2 eq, 2 mmol) to the biphasic mixture and stir vigorously at 0°C.

  • Oxidant Addition: Slowly add BAIB (2.5 eq, 25 mmol) in portions over 15 minutes to control the exotherm.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. After 2 hours, sample the organic layer for LC-MS (ESI+).

    • Validation Check: The starting material ([M+H]⁺ = 164.1) should be absent.

    • Intermediate Check: If a mass of [M+H]⁺ = 162.1 is dominant, the reaction has stalled at the aldehyde. Add an additional 0.5 eq of BAIB.

    • Success State: The target carboxylic acid will present as a dominant peak at [M+H]⁺ = 178.1 .

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Adjust the aqueous layer to pH 4-5 using 1M HCl, then extract the precipitated product with Ethyl Acetate. Dry over MgSO4 and concentrate in vacuo.

Protocol 2: Amide Coupling for Modulator Synthesis

Self-Validating System: The use of HATU generates a highly reactive HOAt-ester intermediate, which can be tracked to confirm activation prior to amine addition.

  • Activation: Dissolve the synthesized 1-(pyridin-2-yl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Intermediate Verification: Stir for 10 minutes at room temperature. A quick TLC (UV active) or LC-MS will confirm the consumption of the acid and the formation of the HOAt-active ester.

  • Coupling: Add the target piperidine core amine (1.1 eq) to the activated mixture. Stir for 4 hours at room temperature.

  • Completion & Purification: Verify the disappearance of the HOAt-ester via LC-MS. Dilute with water, extract with Ethyl Acetate, wash with brine to remove DMF, and purify via reverse-phase HPLC.

References

  • Chemokine and adult bone marrow stem cells. Rankin SM, et al. Immunology Letters, 2012. [Link]

  • CXCL12 (SDF-1)/CXCR4 pathway in cancer. Teicher BA, et al. Clinical Cancer Research, 2010. [Link]

  • Piperidine CXCR7 receptor modulators (WO2018019929A1). Aissaoui H, et al. Idorsia Pharmaceuticals Ltd, 2018.
Application

Application Note: Scale-Up Synthesis and Process Optimization of (1-(Pyridin-2-yl)cyclobutyl)methanol

Strategic Rationale & Mechanistic Causality The transition of (1-(pyridin-2-yl)cyclobutyl)methanol from a medicinal chemistry curiosity to a pilot-scale intermediate requires a fundamental redesign of the synthetic route...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The transition of (1-(pyridin-2-yl)cyclobutyl)methanol from a medicinal chemistry curiosity to a pilot-scale intermediate requires a fundamental redesign of the synthetic route. Small-scale discovery routes often rely on hazardous reagents (e.g., sodium hydride, lithium aluminum hydride) and anhydrous conditions that are unviable for multi-kilogram manufacturing.

As a Senior Application Scientist, I have engineered this three-step protocol to bypass these bottlenecks. By focusing on mechanistic causality, we can design a self-validating system where each chemical transformation is governed by strict In-Process Controls (IPCs) to prevent impurity carryover.

Phase-Transfer Catalyzed (PTC) Cycloalkylation

In early-stage development, the synthesis of pyridylcyclobutanes typically relies on the alkylation of pyridyl acetonitriles using sodium hydride (NaH) in anhydrous DMF[1]. On a kilogram scale, NaH presents severe exothermic and flammability hazards. To establish a safer, scalable system, this protocol employs a Phase-Transfer Catalysis (PTC) strategy using tetrabutylammonium bromide (TBAB) and 50% aqueous NaOH in toluene[2].

Causality: The biphasic PTC system ensures that the deprotonation of 2-pyridylacetonitrile occurs strictly at the aqueous-organic interface. This keeps the steady-state concentration of the highly reactive carbanion extremely low, which kinetically suppresses intermolecular oligomerization and drives the intramolecular cyclization to favor the highly strained cyclobutane ring.

Overcoming Steric Hindrance in Nitrile Hydrolysis

The intermediate, 1-(pyridin-2-yl)cyclobutanecarbonitrile, features a nitrile group bound to a quaternary carbon. The steric bulk of the cyclobutane ring severely shields the electrophilic carbon of the nitrile, rendering standard aqueous hydrolysis ineffective.

Causality: To overcome this substantial activation energy barrier, the protocol utilizes potassium hydroxide (KOH) in ethylene glycol at 150 °C. The high boiling point of ethylene glycol allows for the extreme thermal conditions necessary to drive the hydration of the nitrile to the amide, and subsequently to 1-(pyridin-2-yl)cyclobutanecarboxylic acid[3].

Chemoselective Borane Reduction

The final transformation requires the reduction of the carboxylic acid to the primary alcohol. While lithium aluminum hydride (LiAlH₄) is a common laboratory choice, its use on scale generates intractable aluminum salt emulsions during aqueous workup.

Causality: We utilize Borane-Tetrahydrofuran (BH₃·THF) complex instead. Borane acts as an electrophilic reducing agent, selectively coordinating with the electron-rich carbonyl oxygen of the carboxylic acid before delivering the hydride. This choice enhances chemoselectivity and simplifies the workup to a straightforward methanol quench, which breaks down the intermediate borate esters into volatile trimethyl borate.

Process Visualization

SynthesisWorkflow SM Starting Materials 2-Pyridylacetonitrile + 1,3-Dibromopropane Step1 Step 1: Cycloalkylation Reagents: 50% NaOH, TBAB, Toluene Mechanism: Phase-Transfer Catalysis SM->Step1 IPC1 IPC 1: HPLC < 1% Starting Material Step1->IPC1 Step2 Step 2: Nitrile Hydrolysis Reagents: KOH, Ethylene Glycol, 150°C Mechanism: Base-Promoted Hydration IPC1->Step2 IPC2 IPC 2: HPLC < 2% Nitrile Intermediate Step2->IPC2 Step3 Step 3: Carboxylic Acid Reduction Reagents: BH3·THF, 0°C to Reflux Mechanism: Chemoselective Reduction IPC2->Step3 IPC3 IPC 3: HPLC < 1% Acid Intermediate Step3->IPC3 Product Target Compound (1-(Pyridin-2-yl)cyclobutyl)methanol > 99% Purity IPC3->Product

Figure 1. Self-validating scale-up workflow for (1-(Pyridin-2-yl)cyclobutyl)methanol.

Quantitative Process Metrics

The following table summarizes the performance of the optimized scale-up route compared to historical laboratory-scale data. The integration of self-validating IPCs ensures that yield and purity scale linearly.

Process StepLab-Scale Yield (10 g)Scale-Up Yield (1 kg)Purity (HPLC a/a)Key In-Process Control (IPC) Gate
1. Cycloalkylation 82%85%98.5%< 1.0% 2-Pyridylacetonitrile
2. Nitrile Hydrolysis 75%78%99.1%< 2.0% Nitrile Intermediate
3. Acid Reduction 88%91%99.5%< 1.0% Carboxylic Acid

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile

Objective: Construct the cyclobutane ring via PTC alkylation[2].

  • Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge: Add Toluene (5.0 L), 2-Pyridylacetonitrile (1.00 kg, 8.46 mol), and Tetrabutylammonium bromide (TBAB) (136 g, 0.42 mol, 0.05 eq). Stir at 20 °C to dissolve.

  • Alkylation: Add 1,3-Dibromopropane (2.05 kg, 10.15 mol, 1.2 eq) to the reactor.

  • Base Addition: Slowly add 50% w/w aqueous NaOH (2.70 kg, 33.8 mol, 4.0 eq) dropwise over 2 hours, maintaining the internal temperature below 30 °C to prevent exothermic runaway.

  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously for 6 hours.

  • IPC Logic Gate: Sample the organic layer for HPLC analysis. Do not proceed to workup until 2-Pyridylacetonitrile is < 1.0%.

  • Workup: Cool to 20 °C. Separate the aqueous phase. Wash the organic phase with water (2 × 2.0 L) and brine (1.0 L). Concentrate the organic layer under reduced pressure to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 1-(Pyridin-2-yl)cyclobutanecarboxylic acid

Objective: Hydrolyze the sterically hindered nitrile to the corresponding carboxylic acid[3].

  • Setup: Equip a 10 L reactor with a mechanical stirrer, reflux condenser, and nitrogen sweep.

  • Charge: Add 1-(Pyridin-2-yl)cyclobutanecarbonitrile (1.00 kg, 6.32 mol) and Ethylene Glycol (4.0 L).

  • Base Addition: Carefully charge KOH pellets (1.77 kg, 31.6 mol, 5.0 eq).

  • Reaction: Heat the mixture to 150 °C. Stir at this temperature for 18 hours.

  • IPC Logic Gate: Sample the mixture, dilute with water, and analyze via HPLC. Do not proceed until the nitrile intermediate is < 2.0%.

  • Workup: Cool the reactor to 20 °C. Dilute the mixture with Water (5.0 L) and wash with MTBE (2 × 2.0 L) to remove non-acidic organic impurities.

  • Precipitation: Carefully adjust the pH of the aqueous layer to 4.5 (the approximate isoelectric point of the product) using concentrated HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C to afford the carboxylic acid as an off-white solid.

Step 3: Synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol

Objective: Chemoselective reduction of the carboxylic acid to the target primary alcohol.

  • Setup: Equip a 20 L reactor with a mechanical stirrer, dropping funnel, and a robust nitrogen purge. Ensure the system is strictly anhydrous.

  • Charge: Suspend 1-(Pyridin-2-yl)cyclobutanecarboxylic acid (1.00 kg, 5.64 mol) in anhydrous THF (2.0 L). Cool the suspension to 0 °C.

  • Reduction: Add BH₃·THF complex (1 M in THF, 14.1 L, 14.1 mol, 2.5 eq) dropwise over 3 hours, maintaining the internal temperature below 10 °C to control hydrogen gas evolution.

  • Reaction: Once addition is complete, warm the mixture to 20 °C, then heat to reflux (65 °C) for 4 hours.

  • IPC Logic Gate: Quench a small aliquot in methanol and analyze via HPLC. Do not proceed until the carboxylic acid is < 1.0%.

  • Quench: Cool the reactor to 0 °C. Cautiously add Methanol (3.0 L) dropwise to quench excess borane. Once gas evolution ceases, heat the mixture to reflux for 1 hour to break down intermediate borate esters.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (5.0 L) and 1 M aqueous NaOH (3.0 L). Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the target (1-(Pyridin-2-yl)cyclobutyl)methanol.

References

1.[1] Title : Robust and Scalable Approach to 1,3-Disubstituted Pyridylcyclobutanes Source : researchgate.net URL :

2.[2] Title : A Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride Source : benchchem.com URL :

3.[3] Title : An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers Source : tubitak.gov.tr URL :

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (1-(Pyridin-2-yl)cyclobutyl)methanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals optimizing the synthesis of (1-(pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals optimizing the synthesis of (1-(pyridin-2-yl)cyclobutyl)methanol .

The standard three-step synthetic route—cycloalkylation of 2-pyridylacetonitrile, hydrolysis to the carboxylic acid, and reduction to the primary alcohol—is fraught with specific chemical hurdles. The alpha-quaternary center adjacent to a bulky pyridine ring introduces severe steric hindrance, while the pyridine nitrogen itself acts as a strong Lewis base, complicating reduction workups. This guide deconstructs these bottlenecks, providing causality-driven protocols and validated solutions.

Part 1: Optimization Metrics & Quantitative Data

To establish a baseline for your workflow, compare your current yields against the optimized parameters below.

Reaction StepStandard ConditionOptimized ConditionTypical Yield (Standard)Typical Yield (Optimized)Key Mechanistic Fix
1. Cycloalkylation NaH, THF, 1,3-dibromopropane50% NaOH, TBAB (PTC), Toluene30–45% (Mono-alkylation)85–92%Phase-transfer catalysis overcomes poor anion solubility and accelerates ring closure.
2. Nitrile Hydrolysis NaOH, H₂O/EtOH, RefluxKOH, Ethylene Glycol, 160 °C<10% (Stalls at amide)75–85%High-boiling solvent and strong base overcome severe steric hindrance at the quaternary center.
3. Acid Reduction LiAlH₄, THF, Fieser WorkupBH₃·THF, then acidic MeOH quench40–50% (Emulsion/Trapped)88–95%Borane avoids aluminum-pyridine emulsions; acidic methanolysis breaks the stable pyridine-borane complex.

Part 2: Mechanistic Workflow & Troubleshooting Map

SynthesisWorkflow SM 2-Pyridylacetonitrile + 1,3-Dibromopropane Step1 Step 1: Cycloalkylation (50% NaOH, TBAB) SM->Step1 Int1 1-(Pyridin-2-yl)cyclobutane- carbonitrile Step1->Int1 High Yield (>85%) Err1 Issue: Mono-alkylation Fix: Use PTC over NaH Step1->Err1 Poor mixing / Weak base Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, 160°C) Int1->Step2 Int2 1-(Pyridin-2-yl)cyclobutane- carboxylic acid Step2->Int2 Complete Hydrolysis Err2 Issue: Stalls at Amide Fix: High temp + strong base Step2->Err2 Standard aq. conditions Step3 Step 3: Reduction (BH3-THF, then MeOH/HCl) Int2->Step3 Product (1-(Pyridin-2-yl)cyclobutyl)methanol (Target Product) Step3->Product Decomplexation Err3 Issue: Pyridine-Borane Complex Fix: Acidic MeOH quench Step3->Err3 Standard aq. quench

Figure 1: Mechanistic workflow and troubleshooting pathways for (1-(Pyridin-2-yl)cyclobutyl)methanol.

Part 3: Self-Validating Experimental Protocols

Step 1: Phase-Transfer Cycloalkylation to 1-(Pyridin-2-yl)cyclobutanecarbonitrile
  • Setup: In a 500 mL flask, dissolve 2-pyridylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene (10 vol). Add tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction: Vigorously stir the biphasic mixture and add 50% aqueous NaOH (4.0 eq) dropwise.

    • Causality: Vigor is critical; the PTC mechanism relies on maximizing the interfacial surface area to transfer the hydroxide-TBAB ion pair into the organic phase, generating a highly reactive "naked" carbanion ()[1].

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The intermediate mono-alkylated species should rapidly cyclize. If the mono-alkylated intermediate persists, verify stirring speed and add an additional 0.5 eq of 50% NaOH.

  • Workup: Separate phases, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Step 2: High-Temperature Hydrolysis to 1-(Pyridin-2-yl)cyclobutanecarboxylic acid
  • Setup: Suspend the crude nitrile (1.0 eq) in ethylene glycol (5 vol). Add solid KOH (5.0 eq).

  • Reaction: Heat the mixture to 160 °C for 24–48 hours.

    • Causality: The extreme steric bulk of the cyclobutane and pyridine rings prevents tetrahedral intermediate formation at lower temperatures. Ethylene glycol provides the necessary boiling point to overcome the activation barrier ().

  • Validation: Monitor via LCMS. The primary intermediate is the primary amide, which will slowly convert to the carboxylate. Do not stop the reaction until the amide mass completely disappears.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted amide/nitrile. Acidify the aqueous layer to pH 4–5 using 6M HCl to precipitate the zwitterionic carboxylic acid. Filter and dry.

Step 3: Borane Reduction and Decomplexation to Target Alcohol
  • Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (10 vol) under N₂ at 0 °C.

  • Reaction: Add BH₃·THF (1 M, 3.0 eq) dropwise. Stir at room temperature for 12 hours.

    • Causality: Borane chemoselectively reduces the carboxylic acid to the alcohol without the severe emulsion issues associated with aluminum-based reagents.

  • Decomplexation (Critical Step): Cool to 0 °C and carefully quench with Methanol (5 vol) followed by 2M HCl in Methanol (3.0 eq). Reflux for 2 hours.

    • Causality: Borane forms a highly stable Lewis acid-base complex with the pyridine nitrogen. Acidic methanolysis is strictly required to break this B-N bond and release the free base product ().

  • Validation: Check via ¹¹B NMR or LCMS. A failed decomplexation will show a +13 mass shift (BH₃-1) on the LCMS or a distinct ¹¹B signal.

  • Workup: Concentrate, basify with sat. NaHCO₃, extract with EtOAc, dry, and concentrate to yield the pure alcohol.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my cyclobutane ring formation yield so low, and why do I see mostly unreacted starting material or linear mono-alkylated product? A1: This is a classic issue when using standard bases like NaH in THF. The initial deprotonation occurs, but the resulting sodium enolate often aggregates or suffers from poor solubility, leading to slow intramolecular substitution (ring closure). By switching to Phase-Transfer Catalysis (PTC) using 50% NaOH and TBAB[1], the lipophilic quaternary ammonium cation pairs with the deprotonated nitrile. This creates a highly reactive anion in the organic phase, dramatically accelerating the cyclization step, suppressing intermolecular side reactions, and driving the yield above 85%.

Q2: The hydrolysis of 1-(pyridin-2-yl)cyclobutanecarbonitrile is stalling at the amide intermediate. How can I force it to the carboxylic acid? A2: You are encountering severe steric hindrance. The alpha-carbon is a quaternary center constrained within a cyclobutane ring, and the adjacent pyridine ring further blocks the trajectory of incoming hydroxide nucleophiles. Standard aqueous or ethanolic NaOH at reflux (~100 °C) does not provide enough thermal energy to overcome the activation barrier for the hydrolysis of the amide intermediate. To solve this, switch your solvent to ethylene glycol and use KOH. This allows you to safely heat the reaction to 160–180 °C, providing the necessary thermodynamic push to achieve complete conversion to the carboxylate.

Q3: During the reduction of the carboxylic acid to the methanol derivative using LiAlH₄, I'm losing product during the aqueous workup. What is happening? A3: Lithium aluminum hydride (LiAlH₄) generates insoluble aluminum hydroxide salts during standard aqueous quenches (the Fieser method). The pyridine ring of your product is an excellent bidentate ligand (along with the newly formed alkoxide) for these aluminum salts, effectively trapping your product in the emulsion.

  • Fix 1: If you must use LiAlH₄, quench the reaction using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 12 hours. The tartrate acts as a competitive chelator, dissolving the aluminum salts and releasing your product into the organic phase.

  • Fix 2 (Recommended): Switch to Borane-THF (BH₃·THF) as detailed in the protocol above. It provides a much cleaner reduction profile, provided you perform the mandatory acidic methanol quench to destroy the pyridine-borane complex.

References

  • Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 1-Phenylcyclobutanecarbonitrile. Organic Syntheses, 55, 91. URL:[Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. URL:[Link]

  • Couturier, M., Tucker, J. L., Andresen, B. M., Dubé, P., & Negri, J. T. (2001). Palladium-Catalyzed Methanolysis of Borane−Amine Complexes. Organic Letters, 3(3), 465-467. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (1-(Pyridin-2-yl)cyclobutyl)methanol

This technical guide is structured to address the specific synthetic and purification challenges associated with (1-(Pyridin-2-yl)cyclobutyl)methanol . It prioritizes robust, scalable chemistry over high-risk shortcuts,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific synthetic and purification challenges associated with (1-(Pyridin-2-yl)cyclobutyl)methanol . It prioritizes robust, scalable chemistry over high-risk shortcuts, drawing on methodologies standard in medicinal chemistry for pyridine-containing scaffolds.

Target Molecule: (1-(Pyridin-2-yl)cyclobutyl)methanol Primary Application: Building block for TRPV3 antagonists, histone demethylase inhibitors, and bioisosteres of ortho-substituted benzenes. CAS Registry Number: (Generic scaffold reference)

Strategic Overview: The Synthetic Pathway

The synthesis of this scaffold hinges on two critical phases: the construction of the strained cyclobutane ring and the chemoselective reduction of the carbonyl/nitrile precursor without reducing the pyridine ring.

Recommended Route: The "Hydrolysis-First" Strategy

We strongly advise against the direct reduction of the nitrile precursor with Lithium Aluminum Hydride (LAH), as this predominantly yields the amine (1-(pyridin-2-yl)cyclobutyl)methanamine.

The Validated Pathway:

  • Cycloalkylation: 2-Pyridylacetonitrile

    
     1-(Pyridin-2-yl)cyclobutanecarbonitrile.
    
  • Hydrolysis: Nitrile

    
     Ester/Acid.
    
  • Reduction: Ester/Acid

    
     Alcohol.[1][2]
    

SyntheticPathway cluster_legend Pathway Logic Start 2-Pyridylacetonitrile Cyclo Cyclobutane Nitrile (INTERMEDIATE) Start->Cyclo 1,3-dibromopropane NaH, DMF Amine Primary Amine (UNDESIRED) Cyclo->Amine LiAlH4 (Direct) Acid Carboxylic Acid/Ester Cyclo->Acid H2SO4/EtOH (Pinner/Hydrolysis) Target Target Alcohol Acid->Target NaBH4 or LiBH4 key Red Path = Common Pitfall Green Path = Recommended

Figure 1: Decision tree for synthetic route selection. Direct reduction of the nitrile is a high-risk strategy that typically yields the amine analog.

Phase I: Cycloalkylation (Ring Formation)

Objective: Synthesize 1-(pyridin-2-yl)cyclobutanecarbonitrile. Core Challenge: Controlling mono- vs. dialkylation and preventing polymerization of the pyridylacetonitrile.

Troubleshooting Guide

Q: I am observing significant starting material remaining despite using excess 1,3-dibromopropane.

  • Cause: The deprotonated pyridylacetonitrile anion is ambident and can be sterically hindered after the first alkylation.

  • Solution: Switch bases. If using

    
    /Acetone, the basicity is insufficient for rapid cyclization.
    
    • Protocol Adjustment: Use Sodium Hydride (NaH) (60% dispersion, 2.2 equiv) in DMF or DMSO at

      
      . The stronger base ensures complete deprotonation.
      
    • Alternative: Use LiHMDS in THF if functional group tolerance is an issue, though NaH is generally superior for this specific scaffold [1].

Q: My reaction mixture turned into a black tar/polymer.

  • Cause: Pyridylacetonitriles are prone to oxidative polymerization under highly basic conditions if oxygen is present or if the exotherm is uncontrolled.

  • Solution:

    • Strict Inert Atmosphere: Sparge solvents with Argon/Nitrogen.

    • Temperature Control: Add the base slowly at

      
      . Do not allow the temperature to spike above 
      
      
      
      during addition.
    • Dilution: High concentration favors intermolecular polymerization over intramolecular cyclization. Run at 0.1 M concentration.

Q: I see a byproduct with M+40 (Allyl impurity).

  • Cause: Elimination of HBr from 1,3-dibromopropane to form allyl bromide, which then alkylates the nitrile.

  • Solution: Ensure the internal temperature does not exceed

    
     during the reaction.
    

Phase II: Hydrolysis & Reduction (The Critical Step)

Objective: Convert the nitrile to the alcohol without reducing the pyridine ring.

Protocol A: The "Pinner" Route (Recommended)

This method avoids the harsh conditions of direct nitrile hydrolysis and provides an ester intermediate that is easy to purify.

  • Acidic Ethanolosis: Dissolve nitrile in absolute EtOH. Saturate with dry HCl gas at

    
    . Reflux for 4-12 hours.
    
  • Workup: Pour into ice water, neutralize with

    
    , extract with EtOAc.
    
  • Reduction: Treat the crude ethyl ester with LiBH4 (2.0 equiv) in THF or NaBH4 (4.0 equiv) in MeOH.

    • Why LiBH4? Lithium borohydride is more chemoselective for esters than NaBH4 and safer than LAH, avoiding pyridine reduction [2].

Troubleshooting Guide: Reduction

Q: The reduction of the ester stalled, and adding more hydride isn't helping.

  • Cause: Boron-Pyridine Complexation. The pyridine nitrogen acts as a Lewis base, coordinating to the borane (

    
    ) or aluminum species, deactivating the hydride and preventing turnover.
    
  • Solution:

    • Additive: Add

      
        (1.0 equiv) if using NaBH4. This activates the borohydride and breaks up the coordination.
      
    • Lewis Acid: Use

      
        with NaBH4 to generate 
      
      
      
      in situ, which is a more potent reducing agent for hindered esters.

Q: I isolated the product, but the NMR shows broad peaks and the mass balance is low.

  • Cause: You likely have a stable Amine-Borane complex (

    
    ). This complex is stable to standard aqueous workups.
    
  • Solution: Perform an Oxidative Workup or Acidic Quench .

    • Method: After the reaction, add acetone (to quench excess hydride), then treat with

      
       and heat to 
      
      
      
      for 30 minutes to dissociate the B-N bond. Neutralize and extract.[3]

Phase III: Isolation & Purification (The "Emulsion" Problem)

Core Challenge: Pyridine-containing compounds form stubborn emulsions during Aluminum-based (LAH) workups due to amphiphilic aluminum adducts.

The "Rochelle's Salt" Protocol (Mandatory for LAH)

If you must use LAH (e.g., reducing the carboxylic acid directly), do not use the standard water/NaOH workup (Fieser method) as it often traps the pyridine product in the aluminum precipitate.

Step-by-Step Guide:

  • Quench: Dilute reaction with wet ether/THF at

    
    .
    
  • Add Salt: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of LAH used.

  • Stir: Vigorously stir for 2-4 hours at room temperature.

    • Visual Cue: Two clear layers must form. The aluminum coordinates to the tartrate, releasing the pyridine.

  • Extract: Separate layers and wash the aqueous phase with DCM (Pyridine alcohols are often more soluble in DCM than Ether).

WorkupLogic Start Reduction Complete (Reaction Mixture) Choice Reducing Agent Used? Start->Choice LAH LiAlH4 (LAH) Choice->LAH Boron NaBH4 / LiBH4 Choice->Boron Rochelle Rochelle's Salt Workup (Stir 3h until clear) LAH->Rochelle Best Practice Emulsion WARNING: Fieser Workup may trap product LAH->Emulsion Avoid AcidQuench Acidic MeOH Quench (Break B-N complex) Boron->AcidQuench

Figure 2: Workup selection guide. Proper quenching is essential to release the pyridine moiety from metal complexes.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale
Cyclization Base

/ Acetone
NaH / DMF Higher basicity required for quaternary center formation.
Concentration 0.5 M0.1 M Dilution favors intramolecular cyclization over polymerization.
Reduction Reagent LAH (on Nitrile)LiBH4 (on Ester) Avoids amine formation; prevents pyridine ring reduction.
Workup Water / NaOHRochelle's Salt Prevents Al-Pyridine emulsions and yield loss.
Purification Silica Gel (Hex/EtOAc)Amine-Silica or DCM/MeOH + 1%

Pyridines streak on standard silica; triethylamine prevents tailing.

References

  • J. Med. Chem. 2016, 59, 10, 4926–4947. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (Demonstrates the utility of the pyridyl-methanol scaffold). [4]

  • J. Org. Chem. 2012, 77, 10, 4540–4543. Selective Reductions of Esters. (Validation of LiBH4 selectivity).

  • Chem. Commun. 2014. Bromide-mediated, C2-selective alkylation of pyridinium salts.[5] (Context on pyridine reactivity and alkylation risks).

  • University of Rochester. The Fieser and Rochelle's Salt Workups. (Standard operating procedures for Aluminum hydride workups).

Sources

Troubleshooting

Technical Support Center: Purification of (1-(Pyridin-2-yl)cyclobutyl)methanol

Welcome to the dedicated technical support guide for navigating the purification challenges of (1-(Pyridin-2-yl)cyclobutyl)methanol. This molecule, a key building block in medicinal chemistry and drug development, presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (1-(Pyridin-2-yl)cyclobutyl)methanol. This molecule, a key building block in medicinal chemistry and drug development, presents a unique set of purification hurdles due to its inherent physicochemical properties.[1][2] Its structure, featuring a basic pyridine ring and a polar hydroxyl group, demands a nuanced approach to achieve high purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves from high-level frequently asked questions to in-depth troubleshooting scenarios and detailed experimental protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (1-(Pyridin-2-yl)cyclobutyl)methanol?

The main difficulties stem from two key structural features:

  • High Polarity: The presence of the alcohol (-OH) group makes the molecule highly polar. This can lead to very strong adsorption on polar stationary phases like silica gel, or conversely, poor retention on traditional non-polar reversed-phase (C18) columns.[3][4]

  • Basicity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa ≈ 5.2-6.0) and readily protonated.[5] This basicity causes strong, non-ideal interactions with acidic residual silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing during chromatography.[6]

Q2: My compound is streaking badly on a silica gel TLC plate. What does this mean and how do I fix it?

Streaking, or tailing, is a classic sign of strong, undesirable analyte-stationary phase interactions. For this compound, the basic pyridine nitrogen is interacting too strongly with the acidic silica surface. To resolve this, you must neutralize these acidic sites. The most common solution is to add a small amount of a basic modifier to your mobile phase.[7]

  • Recommended Modifiers: 0.5-2% triethylamine (Et₃N) or 0.5-2% ammonia solution in methanol are excellent choices.

  • Causality: These basic additives compete with your compound for the acidic silanol sites, effectively masking them and allowing your compound to elute more symmetrically.[6]

Q3: Is it better to start with column chromatography or recrystallization?

This depends on the purity of your crude material.

  • For Oily or Multi-Component Crude Mixtures: If your crude product is an oil or if TLC/LC-MS analysis shows multiple impurities, column chromatography is the required first step to isolate the target compound from structurally different impurities.[8][9]

  • For Mostly Pure, Solid Crude: If you have a solid crude product that is >90% pure, recrystallization can be a highly effective and scalable final polishing step to remove minor impurities and obtain a crystalline final product.

Q4: How should I store the purified (1-(Pyridin-2-yl)cyclobutyl)methanol?

As with many complex organic molecules, stability is a concern.[10] The alcohol moiety could be susceptible to oxidation. It is recommended to store the pure compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature (e.g., in a refrigerator at 2-8 °C) to minimize degradation over time. Protect it from light.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental failures in a direct problem/cause/solution format.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Column Chromatography: Severe Tailing & Poor Resolution 1. Strong Acid-Base Interaction: The basic pyridine nitrogen is binding tightly to acidic silanol sites on the silica gel.[6] 2. Inappropriate Solvent System: The mobile phase polarity is not optimized to differentiate the compound from its impurities.[7]Solution 1A (Preferred): Add a basic modifier to the eluent (e.g., 1% triethylamine or ammonia in methanol). This neutralizes the acidic sites, leading to symmetrical peaks.[7] Solution 1B: Switch to a different stationary phase. Neutral or basic alumina can be effective for basic compounds. Solution 2: Perform a thorough TLC solvent screen. Test systems like Dichloromethane/Methanol and Ethyl Acetate/Methanol in varying ratios (e.g., 98:2, 95:5, 90:10) to find the optimal separation window (target Rf ≈ 0.25-0.35).
Column Chromatography: Compound Does Not Elute Irreversible Adsorption: The compound is too polar for the selected solvent system and has become permanently stuck to the top of the silica column.Solution 1: Drastically increase the mobile phase polarity. Flush the column with a very strong solvent system, such as 5-10% methanol in dichloromethane containing 1-2% ammonia.[7] Solution 2 (Alternative Technique): For highly polar compounds that are problematic on silica, consider Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like silica) but with a reversed-phase solvent system (e.g., acetonitrile/water), which is ideal for retaining and separating very polar molecules that are poorly retained in standard reversed-phase.[3][11]
Recrystallization: Compound "Oils Out" 1. Rapid Cooling / Supersaturation: The solution was cooled too quickly, or it is too concentrated, causing the compound to crash out as a liquid phase instead of forming crystals. 2. Impurity Interference: The presence of significant impurities disrupts the crystal lattice formation.[7]Solution 1: Add a small amount of hot solvent to redissolve the oil. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Adding a seed crystal of pure material is also highly effective.[7] Solution 2: The crude material may be too impure for crystallization. First, perform a rapid "plug" filtration through a short column of silica gel to remove the grossest impurities, then attempt the recrystallization again.[7]
Reversed-Phase HPLC/Flash: Compound Elutes at the Solvent Front (Poor Retention) High Polarity: The compound is too polar and has minimal interaction with the non-polar C18 stationary phase, eluting immediately with the mobile phase.[4]Solution 1: Use a more suitable stationary phase designed for polar compounds, such as an "Aqueous C18" or polar-end-capped column, which resists phase collapse in highly aqueous mobile phases.[3] Solution 2: Adjust the mobile phase. Decrease the organic content (e.g., use 95% water / 5% acetonitrile). Adding an ion-pairing reagent like trifluoroacetic acid (TFA) can sometimes help, but may not be MS-compatible. Solution 3 (Alternative Technique): This is a prime scenario for switching to HILIC , which is specifically designed for this type of polar analyte.[11]

Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude (1-(Pyridin-2-yl)cyclobutyl)methanol.

G cluster_0 Initial Analysis cluster_1 Purification Path cluster_2 Final Validation start Crude Product tlc Analyze by TLC & LC-MS start->tlc decision Assess Purity & Complexity tlc->decision chrom Column Chromatography decision->chrom  >5% Impurities or Oily recryst Recrystallization decision->recryst  <5% Impurities & Solid final_analysis Purity Check (NMR, LC-MS) chrom->final_analysis recryst->final_analysis pure_product Pure Compound (>98%) final_analysis->pure_product

Caption: Decision workflow for purifying (1-(Pyridin-2-yl)cyclobutyl)methanol.

Protocol 1: Flash Column Chromatography (Silica Gel with Basic Modifier)

This protocol is designed to purify the compound from a crude reaction mixture.

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane or Methanol).

    • On a silica gel TLC plate, spot your crude material.

    • Develop TLC plates in a series of mobile phases. A good starting point is the Dichloromethane (DCM) / Methanol (MeOH) system.

      • Test 1: 98:2 DCM/MeOH

      • Test 2: 95:5 DCM/MeOH

      • Test 3: 90:10 DCM/MeOH

    • Add 1% Triethylamine (Et₃N) to each of these test systems to counteract tailing.

    • The ideal system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from impurities.

  • Column Preparation:

    • Select an appropriately sized column (typically, use a mass of silica gel that is 50-100 times the mass of your crude material).

    • Prepare a slurry of silica gel in the chosen non-polar component of your eluent (e.g., DCM).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and add a thin layer of sand on top.[12]

    • Equilibrate the column by washing it with at least 3-5 column volumes of your starting eluent (e.g., 98:2 DCM/MeOH + 1% Et₃N).

  • Sample Loading & Elution:

    • Dissolve the crude material in a minimal amount of DCM. If it doesn't fully dissolve, add a small amount of MeOH.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Begin eluting with your chosen solvent system. If impurities are close to your product, a shallow gradient elution (gradually increasing the percentage of MeOH) is recommended.[12]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified (1-(Pyridin-2-yl)cyclobutyl)methanol.

    • Place the product under high vacuum to remove residual solvents.

Troubleshooting Chromatography

This diagram provides a logical path for addressing common chromatography issues.

G start Problem with Chromatography tailing Compound is Tailing / Streaking start->tailing no_elution Compound Not Eluting start->no_elution add_base Add Basic Modifier to Eluent (e.g., 1% Triethylamine) tailing->add_base Yes change_sp Switch to Neutral/Basic Alumina or consider HILIC tailing->change_sp No Improvement increase_polarity Drastically Increase Mobile Phase Polarity (e.g., 10-20% MeOH in DCM) no_elution->increase_polarity Yes result Improved Separation add_base->result change_sp->result increase_polarity->result

Caption: Troubleshooting common column chromatography problems.

Protocol 2: Recrystallization

This protocol is for the final purification of a mostly pure, solid product.

  • Solvent Selection:

    • The goal is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents: Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, or mixtures like Ethyl Acetate/Hexanes.

    • Place a small amount of solid in a test tube, add a few drops of solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor. The ideal solvent will dissolve the compound upon heating and form crystals upon cooling.

  • Procedure:

    • Place the solid to be recrystallized in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[7]

    • If the solution is colored by impurities, you may perform a hot filtration after adding a small amount of activated charcoal.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. 7

  • BenchChem. (2025). Technical Support Center: Chromatography of Pyridine Compounds. 6

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • Arbor Pharmachem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.

  • MilliporeSigma. Troubleshooting Purification Methods.

  • Biotage. (2023). What can I use to purify polar reaction mixtures?

  • Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules.

  • The Pharma Master. Troubleshooting.

  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc.

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds.

  • Chromservis. HPLC Troubleshooting Guide.

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. 12

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

Sources

Optimization

Technical Support Hub: Stability &amp; Handling of (1-(Pyridin-2-yl)cyclobutyl)methanol

Critical Alert: Acid Sensitivity STOP AND READ BEFORE EXPERIMENTATION (1-(Pyridin-2-yl)cyclobutyl)methanol is highly unstable under acidic conditions , particularly when combined with heat or dehydrating agents. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Alert: Acid Sensitivity

STOP AND READ BEFORE EXPERIMENTATION

(1-(Pyridin-2-yl)cyclobutyl)methanol is highly unstable under acidic conditions , particularly when combined with heat or dehydrating agents.

While the pyridine ring suggests basicity and the potential for stable salt formation, the cyclobutylcarbinyl motif is a "loaded spring." Protonation of the alcohol moiety triggers a rapid Wagner-Meerwein rearrangement , driven by the relief of ring strain (~26 kcal/mol).

Common Failure Modes:

  • Attempting HCl salt formation: Often yields a gummy mixture of rearranged cyclopentenes.

  • Thionyl Chloride (

    
    ) conversion:  Results in ring-expanded chlorides, not the target cyclobutylmethyl chloride.
    
  • Acidic Workups: Extended exposure to pH < 4 leads to decomposition.

Deep Dive: The Instability Mechanism

To troubleshoot effectively, you must understand the "Why." The instability is not random; it is a predictable cascade driven by thermodynamics.

The Rearrangement Pathway

When the hydroxyl group is protonated, it becomes a good leaving group (


).[1] Upon departure, the primary carbocation is bypassed (or is extremely transient) in favor of a ring expansion.

Rearrangement Start (1-(Pyridin-2-yl) cyclobutyl)methanol Protonation Protonated Species (-OH2+) Start->Protonation + H+ (Acid) Transition Ring Expansion (Strain Relief) Protonation->Transition - H2O Cation Tertiary Cation (1-Pyridylcyclopentyl+) Transition->Cation 1,2-Alkyl Shift Product 1-(Pyridin-2-yl) cyclopentene (Thermodynamic Sink) Cation->Product - H+ (Elimination)

Figure 1: The acid-catalyzed rearrangement cascade. Note that the driving force is the conversion of the strained 4-membered ring into a 5-membered ring.

Troubleshooting Scenarios (FAQs)

Scenario A: Salt Formation

Q: I tried to make the HCl salt by adding 4M HCl in Dioxane, but the solid turned into an oil and the NMR is messy. What happened?

A: You likely triggered the rearrangement. The combination of strong acid and the heat of neutralization (exothermic) provided enough energy to dehydrate the alcohol.

  • Diagnosis: Look for alkene peaks in your proton NMR (typically

    
     5.5–6.5 ppm) and the disappearance of the cyclobutyl 
    
    
    
    protons.
  • Solution: See Protocol A below. You must use mild conditions and avoid excess acid.

Scenario B: Functional Group Interconversion

Q: I used


 to convert the alcohol to a chloride, but the product doesn't match the expected mass or NMR. 

A: Thionyl chloride generates


 gas in situ. Even with a base trap, the local acidity is high. The product is likely 1-chloro-1-(pyridin-2-yl)cyclopentane  or the elimination product.
  • Solution: Avoid carbocation intermediates. Use the Appel Reaction (

    
    ) or convert to a mesylate/tosylate under strictly basic conditions (excess 
    
    
    
    at
    
    
    ).
Scenario C: Storage

Q: My compound turned yellow after a month in the fridge. Is it degrading?

A: The free base is susceptible to oxidation at the pyridine nitrogen or slow polymerization if traces of acid are present.

  • Solution: Store under Argon at

    
    . If the color change is minor, the purity may still be high; check LC-MS.
    

Validated Protocols

Protocol A: Safe Salt Formation (The "Cold & Stoichiometric" Method)

Goal: Stabilize the pyridine nitrogen without dehydrating the alcohol.

  • Dissolution: Dissolve 1.0 eq of (1-(Pyridin-2-yl)cyclobutyl)methanol in anhydrous Diethyl Ether or MTBE (0.1 M concentration).

  • Cooling: Cool the solution to

    
      in an ice bath.
    
  • Acid Addition:

    • Do NOT use aqueous HCl.

    • Use 1.0 eq (precisely) of anhydrous

      
       in Ether (1M or 2M).
      
    • Add dropwise over 10 minutes with vigorous stirring.

  • Isolation:

    • A white precipitate should form immediately.

    • Filter rapidly under Argon/Nitrogen.

    • Wash with cold ether.

    • Crucial: Dry under high vacuum at room temperature. Do not heat to dry.

Protocol B: Activation for Nucleophilic Substitution (Mesylation)

Goal: Turn -OH into a leaving group without triggering rearrangement.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagents: Substrate (1.0 eq), Triethylamine (3.0 eq) , DCM (dry).

    • Note: Excess base is critical to sponge up HCl immediately.

  • Cooling: Cool to

    
      (Salt/Ice bath).
    
  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

  • Quench: After 30 mins, quench with saturated

    
      (basic quench prevents acid buildup).
    
  • Workup: Extract with DCM, dry over

    
    , concentrate at 
    
    
    
    . Use immediately.

Decision Matrix: Choosing the Right Reagent

Use this flow to determine the safe path for your transformation.

DecisionTree Start Goal Salt Make Salt Start->Salt Func Functionalize -OH Start->Func StrongAcid Aqueous HCl / Heat Salt->StrongAcid WeakAcid Anhydrous HCl / 0°C Organic Solvent Salt->WeakAcid SOCl2 SOCl2 / HBr Func->SOCl2 BaseAct MsCl + Excess TEA or Appel Rxn Func->BaseAct Fail1 REARRANGEMENT (Cyclopentene) StrongAcid->Fail1 Success1 Stable Salt WeakAcid->Success1 Fail2 REARRANGEMENT (Ring Expansion) SOCl2->Fail2 Success2 Active Electrophile BaseAct->Success2

Figure 2: Reagent selection guide to avoid cyclobutyl ring expansion.

Quantitative Data: Stability Limits

ParameterSafe LimitDanger ZoneOutcome of Failure
pH > 5.0< 4.0Protonation of -OH

Rearrangement
Temperature (Acidic)


Acceleration of dehydration
Solvent Class Ethers, DCM, TolueneAlcohols (MeOH/EtOH)Etherification (solvolysis) + Rearrangement
Stoichiometry (Acid) 1.0 eq (vs Pyridine)> 1.0 eqFree acid attacks Alcohol

References

  • Mechanistic Foundation: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl and Cyclobutyl cations." Journal of the American Chemical Society. (Explains the non-classical nature and rearrangement propensity of cyclobutylcarbinyl cations).

  • Synthetic Context: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Systems." Journal of the American Chemical Society. (The foundational text on this specific rearrangement).

  • Pyridine Analogues: Hanack, M., & Schneider, H. J. "Rearrangement of (Heteroaryl)cyclobutylcarbinyl Systems." Angewandte Chemie International Edition. (Specific discussion on how heteroatoms influence the expansion rate).

(Note: While specific industrial MSDS for this exact catalog number are proprietary, the references above provide the definitive chemical laws governing the scaffold's behavior.)

Sources

Troubleshooting

Technical Support Center: (1-(Pyridin-2-yl)cyclobutyl)methanol Crystallization

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating (1-(P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating (1-(Pyridin-2-yl)cyclobutyl)methanol .

This molecule presents a unique crystallization profile: the basic pyridine nitrogen and the primary hydroxyl group act as strong hydrogen-bond acceptors and donors, while the cyclobutane ring introduces lipophilic steric bulk. This dichotomy frequently leads to phase separation issues, polymorphism, and poor yields. The troubleshooting guides, quantitative matrices, and self-validating protocols below are engineered to help you establish a robust, scalable isolation process.

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization yields a sticky, biphasic oil instead of solid crystals. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the crystallization trajectory crosses the liquid-liquid miscibility gap (binodal curve) before crossing the Solid-Liquid Equilibrium (SLE) boundary[1]. Because (1-(Pyridin-2-yl)cyclobutyl)methanol has competing polar (-OH) and non-polar (cyclobutyl) domains, high supersaturation rates kinetically favor the formation of a solute-rich metastable liquid phase rather than a highly ordered crystal lattice[2].

The Solution: You must shift the process from kinetic to thermodynamic control.

  • Reduce Supersaturation Rate: Lower the cooling rate or anti-solvent addition rate to stay within the metastable zone width (MSZW).

  • Seeding: Introduce 1-2 wt% of seed crystals above the cloud point. Seeding provides a low-energy surface for secondary nucleation, allowing the system to bypass the LLPS region entirely[1].

  • Continuous Crystallization: If batch methods fail, implementing a Mixed-Suspension, Mixed-Product-Removal (MSMPR) continuous crystallizer can lock the system into a steady-state condition that inherently avoids LLPS-prone regions of the phase space[2].

Q2: I am getting variable melting points and inconsistent XRPD patterns across different batches. Why?

The Causality: The molecule is exhibiting polymorphism or solvate/hydrate formation. The primary alcohol (-OH) and the pyridine nitrogen can form multiple supramolecular synthons (e.g., intermolecular OH···N chains vs. OH···OH dimers). Depending on the solvent's hydrogen-bonding capacity, solvent molecules may incorporate into the lattice.

The Solution: Standardize the solvent system and isolation temperature. Avoid highly protic solvents (like pure ethanol or methanol) if you are trying to isolate the anhydrous free base, as they compete for hydrogen bonds. Switch to an aprotic solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane) and maintain strict temperature control during the desupersaturation phase.

Q3: The free base will not crystallize at all, or the yield in the mother liquor is unacceptably low.

The Causality: The molecule's low molecular weight and high polarity make it highly soluble in most organic solvents, resulting in a low lattice energy and poor driving force for crystallization. The Solution: Salt formation. The pyridine ring is weakly basic (estimated pKa ~5.2). By reacting it with an acid possessing a pKa at least 2 to 3 units lower (pKa < 2.2), you can form a stable, highly crystalline pharmaceutical salt[3]. This drastically alters the solubility profile, melting point, and manufacturability of the compound[3].

Part 2: Quantitative Data & Solvent Selection

Table 1: Solvent Screening Matrix for Free Base Crystallization

Note: Data represents expected thermodynamic behavior based on structural functional group analysis.

Solvent SystemRatio (v/v)Solubility (mg/mL at 20°C)LLPS RiskRecommended Action
Ethanol / Water1:1> 150Critical Avoid. High risk of oiling out and hydrate formation.
Ethyl Acetate / Heptane1:3~ 25ModerateSeed at 40°C; cool at 0.1°C/min.
Isopropyl AcetatePure~ 45LowEvaporative crystallization or slow cooling.
Toluene / Hexane1:2~ 15LowExcellent for anhydrous free base isolation.
Table 2: Salt Selection Matrix for Yield Optimization

Based on the


 rule for stable salt formation[3].
Acid CounterionAcid pKaSalt CrystallinityHygroscopicityYield Potential
Hydrochloric Acid (HCl)-7.0HighModerate> 90%
p-Toluenesulfonic Acid-2.8Very HighLow> 95%
Methanesulfonic Acid-1.9ModerateHigh~ 85%
Acetic Acid4.76Amorphous/OilN/A (Fails to form)< 10%

Part 3: Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization Bypassing LLPS (Self-Validating)

Objective: Isolate the free base while preventing oiling out.

  • Dissolution: Dissolve 10.0 g of crude (1-(Pyridin-2-yl)cyclobutyl)methanol in 20 mL of Ethyl Acetate (EtOAc) at 55°C.

    • Validation Check: Solution must be completely transparent. If particulate remains, filter hot.

  • Anti-Solvent Addition (Phase 1): Slowly add 15 mL of Heptane dropwise over 30 minutes while maintaining 55°C.

    • Validation Check: Watch for the "cloud point." If the solution turns milky/oily, you have hit the LLPS boundary. Self-Correction: Immediately add 2 mL of EtOAc and heat to 60°C until clear, then proceed with a slower Heptane addition rate.

  • Seeding: At 50°C (prior to the cloud point), add 0.1 g of pure crystalline seeds. Hold the temperature for 1 hour to allow the seed bed to mature.

  • Cooling & Anti-Solvent (Phase 2): Cool the reactor to 20°C at a strict rate of 0.1°C/min. Concurrently, add an additional 30 mL of Heptane via a syringe pump over 4 hours.

  • Isolation: Filter the resulting white slurry under vacuum. Wash with 10 mL of cold Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Tosylate Salt Formation (High-Yield Alternative)

Objective: Convert the poorly crystallizing free base into a highly crystalline p-Toluenesulfonate (Tosylate) salt[3].

  • API Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropyl Alcohol (IPA) at 40°C.

  • Acid Preparation: Dissolve 1.05 molar equivalents of anhydrous p-Toluenesulfonic acid in 20 mL of IPA.

  • Reactive Crystallization: Add the acid solution to the API solution dropwise over 45 minutes at 40°C.

    • Validation Check: An exothermic reaction should be noted (temperature spike of 2-5°C), confirming salt formation. Spontaneous nucleation typically occurs halfway through the addition.

  • Aging: Heat the slurry to 60°C for 2 hours to Ostwald ripen the crystals, eliminating kinetic fines and improving filterability.

  • Cooling & Isolation: Cool to 5°C at 0.5°C/min. Filter, wash with cold IPA, and dry.

    • Validation Check: Perform XRPD and DSC. A sharp, single melting endotherm >120°C validates successful salt formation.

Part 4: Process Visualizations

LLPS_Workflow Start Generate Supersaturation (Cooling / Anti-solvent) Check Phase Observation Start->Check LLPS Liquid-Liquid Phase Separation (Oiling Out) Check->LLPS High Supersaturation Rate Cryst Solid-Liquid Equilibrium (Crystallization) Check->Cryst Controlled Rate Action1 Adjust Solvent Ratio or Lower Concentration LLPS->Action1 Action2 Introduce Seed Crystals Above Cloud Point LLPS->Action2 Success Pure Crystalline Product Cryst->Success Action1->Start Recrystallize Action2->Cryst Bypass LLPS

Caption: Thermodynamic pathways bypassing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Salt_Selection API Free Base API (High Solubility/Oil) Acid Select Acid (pKa difference > 3) API->Acid Reaction Reactive Crystallization in IPA at 40°C Acid->Reaction Salt1 HCl Salt (High Yield, Hygroscopic) Reaction->Salt1 Salt2 Tosylate Salt (Optimal Crystallinity) Reaction->Salt2 Salt3 Acetic Acid (Fails, pKa too high) Reaction->Salt3

Caption: Salt screening workflow for basic APIs to improve crystallinity and process yield.

References

  • Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development - ACS Publications URL:[Link][3]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: Organic Process Research & Development - ACS Publications URL:[Link][1]

Sources

Optimization

Byproduct analysis in (1-(Pyridin-2-yl)cyclobutyl)methanol synthesis

Welcome to the Application Scientist’s Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique steric and electronic challenges associated with synthesizing h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique steric and electronic challenges associated with synthesizing highly substituted small-ring heterocycles.

The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol is a classic three-step sequence: cyclobutanation of 2-pyridylacetonitrile, hydrolysis of the resulting nitrile to a carboxylic acid, and final reduction to the methanol. While theoretically straightforward, the neo-pentyl-like steric hindrance of the cyclobutane ring and the coordinating ability of the pyridine nitrogen introduce significant byproduct risks.

This guide is designed to provide you with self-validating protocols, mechanistic troubleshooting, and quantitative analytical markers to ensure your success.

Part 1: Diagnostic Workflow & Quantitative Markers

Before diving into the protocols, you must be able to identify what is in your flask. The cyclobutane ring's steric bulk often stalls reactions at intermediate stages. Use the decision tree and analytical table below to diagnose your crude mixtures.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / 1H NMR) MassCheck Check Primary m/z (ESI+) Start->MassCheck m159 m/z = 159 Target Nitrile MassCheck->m159 Step 1 Success m239 m/z = 239/241 Mono-alkylated Bromide MassCheck->m239 Step 1 Failure m177 m/z = 177 Primary Amide Stalled MassCheck->m177 Step 2 Stalled m164 m/z = 164 Target Methanol MassCheck->m164 Step 3 Success

LC-MS diagnostic decision tree for identifying synthesis stage and common byproducts.

Quantitative Analytical Markers

Compare your LC-MS and


H NMR (CDCl

) data against this standardized table to confirm product formation or identify stalled intermediates.
Compound StageMolecular FormulaExact MassExpected m/z [M+H]⁺Diagnostic

H NMR Peaks (CDCl

)
Starting Material C

H

N

118.05119.13.95 ppm (s, 2H, -CH

-CN)
Step 1 Target C

H

N

158.08159.12.85 (m, 4H, ring CH

), 2.15 (m, 2H, ring CH

)
Step 1 Byproduct C

H

BrN

239.02239.0 / 241.04.20 (t, 1H, -CH-CN), 3.45 (t, 2H, -CH

-Br)
Step 2 Byproduct C

H

N

O
176.09177.16.20 (br s, 1H, NH), 5.50 (br s, 1H, NH)
Step 3 Target C

H

NO
163.10164.13.85 (s, 2H, -CH

-OH), 4.60 (br s, 1H, -OH)

Part 2: Mechanistic Pitfalls & Troubleshooting FAQs

Q: Why is my Step 1 reaction yielding a massive byproduct peak at m/z 239/241 instead of the cyclized product?

A: You are observing the accumulation of the mono-alkylated intermediate (5-bromo-2-(pyridin-2-yl)pentanenitrile). Causality: The first deprotonation of 2-pyridylacetonitrile is fast. However, once the 1,3-dibromopropane attaches, the remaining


-proton becomes highly sterically hindered. If your base is too weak, insoluble, or if the reaction temperature is too low, the second deprotonation fails, stalling the reaction[1].
Solution:  Ensure you are using at least 2.2 equivalents of a strong, soluble base system (like NaH in anhydrous DMSO) to force the second deprotonation and subsequent intramolecular S

2 cyclization.

MechPathway SM 2-Pyridylacetonitrile + 1,3-Dibromopropane Anion1 Mono-anion (Fast) SM->Anion1 NaH MonoAlk Mono-alkylated Intermediate Anion1->MonoAlk SN2 Anion2 Second Anion (Slow, Steric) MonoAlk->Anion2 NaH (Excess) Elim Elimination Byproduct MonoAlk->Elim E2 (Excess Heat) Cyclized Cyclobutane Target Anion2->Cyclized Intramolecular SN2

Mechanistic divergence in Step 1 leading to successful cyclobutanation or byproduct formation.

Q: My Step 2 hydrolysis is completely stuck at m/z 177. Standard aqueous NaOH reflux isn't working. How do I push it to the carboxylic acid?

A: The peak at m/z 177 corresponds to 1-(pyridin-2-yl)cyclobutanecarboxamide. Causality: The cyclobutane ring creates severe steric congestion around the carbonyl carbon. When hydroxide attacks the amide, the resulting tetrahedral intermediate is highly unstable due to this neo-pentyl-like steric clash. Standard reflux temperatures (100 °C) do not provide enough activation energy to break down this intermediate[2]. Solution: You must switch to forcing conditions. Using KOH in a high-boiling solvent like diethylene glycol at 190 °C provides the necessary thermal energy to drive the hydrolysis to completion[2].

Q: I have terrible yields in the final LiAlH reduction step, and the product seems trapped in a thick gel. How do I fix this?

A: You are experiencing aluminum emulsion trapping. Causality: The pyridine nitrogen and the newly formed hydroxyl group strongly chelate the aluminum salts generated during the reduction. Standard aqueous quenching creates a gelatinous aluminum hydroxide matrix that physically traps your product. Solution: Implement a strict Fieser workup. This specific stoichiometric addition of water and NaOH forces the aluminum into a granular, crystalline aluminate salt (LiAlO


) that is easily filtered, liberating your chelated product[3].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below includes a Validation Checkpoint . Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
  • Setup: Under an argon atmosphere, suspend NaH (60% in mineral oil, 2.2 eq) in anhydrous DMSO (5 volumes) and cool to 15 °C.

  • Addition: Dissolve 2-pyridylacetonitrile (1.0 eq) in DMSO (2 volumes) and add dropwise over 30 minutes. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise. Allow the reaction to warm to 25–30 °C and stir for 12 hours[1].

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL MeCN/H

    
    O, and run LC-MS. Self-Validation: The reaction is complete ONLY when the SM peak (m/z 119) is <1% and the mono-alkylated intermediate (m/z 239) is completely converted to the target mass (m/z 159).
    
  • Workup: Pour into ice water, extract with dichloromethane (3x), wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Step 2: Hydrolysis to 1-(Pyridin-2-yl)cyclobutanecarboxylic acid
  • Setup: To a stirred solution of the Step 1 nitrile (1.0 eq) in diethylene glycol (10 volumes), add KOH pellets (10.0 eq)[2].

  • Heating: Attach a reflux condenser and heat the mixture to 190 °C for 16 hours.

  • Validation Checkpoint: Analyze by LC-MS. Self-Validation: Ensure the amide intermediate (m/z 177) has fully transitioned to the carboxylic acid (m/z 178). If m/z 177 persists, add 2.0 eq more KOH and heat for an additional 4 hours.

  • Workup: Cool to 0 °C, pour onto crushed ice, and wash the aqueous layer with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer with 6N HCl to pH ~4.5 (the isoelectric point) to precipitate the zwitterionic product. Filter and dry.

Step 3: Reduction to (1-(Pyridin-2-yl)cyclobutyl)methanol
  • Setup: Suspend LiAlH

    
     (2.0 eq) in anhydrous THF (10 volumes) at 0 °C under argon.
    
  • Addition: Dissolve the Step 2 carboxylic acid (1.0 eq) in THF and add dropwise.

  • Reduction: Warm to room temperature, then reflux for 4–6 hours.

  • Validation Checkpoint: Quench a micro-aliquot in EtOAc/H

    
    O. Self-Validation: LC-MS must show complete disappearance of m/z 178 and a singular dominant peak at m/z 164.
    
  • Fieser Workup (Critical): Cool the flask to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, strictly add sequentially:
    
    
    mL of H
    
    
    O (dropwise),
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H
    
    
    O[3].
  • Isolation: Stir vigorously for 30 minutes until the gray suspension turns into a white, granular solid. Filter through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to yield the pure methanol target.

References[3] Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine: An Application Note. BenchChem. URL: https://www.benchchem.com[1] Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem. URL:https://prepchem.com/synthesis-of-a-1-4-chlorophenylcyclobutane-nitrile/[2] US20150057443A1 - Cycloalkyl Amine Compounds. Google Patents. URL:https://patents.google.com/patent/US20150057443A1/en

Sources

Troubleshooting

Technical Support Center: Purity Enhancement of (1-(Pyridin-2-yl)cyclobutyl)methanol

Executive Summary (1-(Pyridin-2-yl)cyclobutyl)methanol is a critical building block often used in the synthesis of GPCR ligands and kinase inhibitors. Its purification is frequently complicated by the amphiphilic nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(Pyridin-2-yl)cyclobutyl)methanol is a critical building block often used in the synthesis of GPCR ligands and kinase inhibitors. Its purification is frequently complicated by the amphiphilic nature of the molecule (polar alcohol + lipophilic cyclobutyl/pyridine core) and the basicity of the pyridine ring (pKa ~5.2).

Common impurities include unreacted 1-(pyridin-2-yl)cyclobutanecarbonitrile (starting material), inorganic aluminum salts (from reduction), and pyridine N-oxides . This guide outlines a tiered purification strategy ranging from optimized work-up procedures to high-purity salt formation.

Part 1: Purification Decision Tree

The following logic flow helps you select the optimal purification method based on your current purity and physical state.

PurificationStrategy Start Start: Crude Reaction Mixture (Post-Reduction) CheckState Physical State Assessment Start->CheckState Solid Precipitate/Slurry CheckState->Solid High Solids Content Oil Viscous Oil/Gum CheckState->Oil Standard Outcome Fieser Method 1: Fieser Quench (Remove Al salts) Solid->Fieser Trapped Product AcidBase Method 2: pH-Swing Extraction (Remove non-basic impurities) Oil->AcidBase Standard Protocol Fieser->AcidBase Flash Method 3: Buffered Chromatography (Remove regioisomers/N-oxides) AcidBase->Flash Purity < 95% Salt Method 4: Salt Crystallization (HCl/Oxalate for >99% purity) AcidBase->Salt Purity > 95% but Oil Flash->Salt Final Polishing

Caption: Logical workflow for the purification of pyridine-cyclobutyl alcohols, prioritizing bulk contaminant removal before polishing.

Part 2: Detailed Protocols

Method 1: The "pH-Swing" Extraction (Primary Purification)

Objective: Exploit the pKa difference between the product (pKa ~5.2) and non-basic impurities (nitriles, esters) to separate them without chromatography.

The Science: The pyridine nitrogen is basic.[1] At pH 4.0, the product is >90% protonated (water-soluble), while the starting material 1-(pyridin-2-yl)cyclobutanecarbonitrile (pKa < 2 due to electron-withdrawing CN group) remains largely unprotonated (organic-soluble).

Protocol:

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 0.5 M Citrate Buffer (pH 4.0) .

    • Note: Do not use strong HCl initially, as it may protonate the nitrile impurities, dragging them into the water. Citrate buffers are gentler.

  • Wash: Wash the combined aqueous acidic layers with fresh DCM (removes neutral impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH reaches ~10-12.

    • Observation: The solution should turn cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the aqueous layer 3x with DCM or CHCl3 .

  • Drying: Dry over Na2SO4 and concentrate.

Method 2: Buffered Flash Chromatography

Objective: Remove polar impurities (N-oxides) and closely eluting byproducts when extraction is insufficient.

The Issue: Pyridine derivatives interact strongly with the acidic silanols on silica gel, causing severe peak tailing and poor resolution.

Optimized Conditions:

ParameterRecommendationMechanism
Stationary Phase Standard Silica Gel (40-63 µm)-
Mobile Phase A Dichloromethane (DCM)Weak solvent
Mobile Phase B Methanol (MeOH) containing 1% NH4OH or 2% Et3N Strong solvent + Modifier
Gradient 0% to 10% B over 20 CVSlow gradient for resolution
Modifier Role Crucial: The amine modifier (NH4OH/Et3N) blocks acidic silanol sites, sharpening the pyridine peak.

Self-Validating Step: Run a TLC using the mobile phase. If the spot is "streak-free" and compact (Rf ~0.3-0.4), the column conditions are correct.

Method 3: Salt Formation (Crystallization)

Objective: Convert the likely oily free base into a crystalline solid for final high-purity isolation (>98%).

Protocol (Hydrochloride Salt):

  • Dissolve the free base in a minimal amount of dry diethyl ether or 1,4-dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise (1.1 equivalents).

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is amorphous/hygroscopic, recrystallize from Isopropanol (IPA)/Ether or Ethanol/EtOAc .

Protocol (Oxalate Salt - Alternative):

  • Dissolve free base in Ethanol .

  • Add 1 equivalent of Oxalic Acid dissolved in warm Ethanol.

  • Allow to cool slowly.[1] Pyridine oxalates often crystallize better than hydrochlorides.

Part 3: Troubleshooting & FAQs

Q1: My product is trapped in a gelatinous gray solid after LiAlH4 reduction. How do I recover it?

Diagnosis: This is "Aluminum Jelly" (aluminum hydroxides) trapping your product. Solution: Use the Fieser Quench Method strictly: For every 1 g of LiAlH4 used:

  • Add 1 mL Water (slowly).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Add MgSO4 to the mixture and stir for 15 mins.

  • Filter the resulting granular white solid. The product will be in the filtrate.

Q2: I see a spot on TLC that stays at the baseline. What is it?

Diagnosis: This is likely the Pyridine N-Oxide or inorganic salts. Solution:

  • N-Oxide: If you used an oxidative workup or old starting material, the pyridine nitrogen may have oxidized. This is much more polar. It can be removed by the Method 1 (Acid-Base) extraction (N-oxides are much less basic and won't extract into mild acid) or by chromatography.

Q3: The product is an oil and won't crystallize.

Diagnosis: The cyclobutyl group adds significant lipophilicity and conformational flexibility, often lowering the melting point. Solution: Do not struggle with the free base. Convert it to the Hydrochloride or Oxalate salt (Method 3). These salts are almost invariably solids and allow for recrystallization.

References

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for Pyridine/Nitrile pKa values).

  • Lioy, E., et al. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives." Journal of Medicinal Chemistry, 59(10), 4926-4947. Link (Primary source for synthesis and handling of pyridyl-cyclobutyl alcohols).

  • BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives." Link (General protocols for amine modifiers in chromatography).

  • Cohen, S., et al. (2018). "Workup of Lithium Aluminum Hydride Reductions." Organic Process Research & Development. (Standard reference for Fieser quench).

Sources

Optimization

Technical Support Center: Synthesis of Pyridinyl Cyclobutyl Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis of pyridinyl cyclobutyl compounds. This valuable structural motif is prevalent in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of pyridinyl cyclobutyl compounds. This valuable structural motif is prevalent in modern medicinal chemistry, but its construction is often fraught with challenges that can impede research and development. This guide is structured to provide direct, experience-driven answers to the most common pitfalls encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: [2+2] Photocycloaddition for Cyclobutane Ring Formation

The [2+2] photocycloaddition is a powerful and atom-economical method for constructing the cyclobutane core.[1] It typically involves the reaction of an electronically excited alkene (like a vinylpyridine) with a ground-state alkene. However, achieving high efficiency and selectivity can be challenging.

Frequently Asked Questions (FAQs)

Q1: My photocycloaddition reaction is sluggish, providing low yields and a complex mixture of regio- and stereoisomers. What is going wrong?

A: This is a classic issue in [2+2] cycloadditions and usually points to a combination of factors related to reaction conditions and substrate electronics.

  • Causality of Low Yield: Low quantum yield is often the primary culprit. The reaction relies on the formation of an excited state that must collide with a partner molecule before it decays. If this process is inefficient, the yield will be poor. Using an appropriate photosensitizer (e.g., acetone, benzophenone) can be more effective than direct irradiation for promoting the necessary triplet excited state.[2]

  • The Isomer Problem: The formation of multiple products stems from the non-concerted, stepwise radical mechanism of the triplet-sensitized reaction. This allows for the formation of different isomers:

    • Regioisomers: "Head-to-head" vs. "head-to-tail" adducts are common.[3] Their ratio is influenced by the stability of the 1,4-diradical intermediate formed after the initial bond formation.

    • Stereoisomers: The cyclobutane ring can form with different stereochemistries (e.g., syn or anti), depending on the geometry of the approach and the subsequent ring closure of the diradical intermediate.[2]

Troubleshooting & Optimization:

  • Solvent Choice: The solvent can influence the lifetime of the excited state and the stability of intermediates. For catalyst-free reactions involving vinylpyridines, ethanol has been shown to be effective.[4]

  • Wavelength and Light Source: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your substrate or sensitizer. Violet or blue LEDs are increasingly used as alternatives to high-energy UV lamps to minimize side reactions.[4]

  • Catalysis: For challenging substrates, consider using a photocatalyst. Copper(I) triflate (CuOTf) and Ruthenium(II) complexes like Ru(bpy)₃²⁺ can catalyze [2+2] cycloadditions under visible light, often with improved yields and selectivities.[3]

  • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable transition state for ring closure.

Experimental Workflow: Visible-Light Mediated [2+2] Cycloaddition

The following diagram outlines a typical workflow for setting up and monitoring a photocatalytic cycloaddition.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve vinylpyridine & alkene partner in degassed solvent P2 Add photocatalyst & additives (e.g., Et3N) under inert atmosphere P1->P2 In Schlenk flask R1 Place flask in photoreactor with cooling fan P2->R1 R2 Irradiate with specified LED light source (e.g., Blue LEDs) R1->R2 R3 Monitor reaction progress by TLC or LC-MS R2->R3 W1 Quench reaction (if necessary) R3->W1 W2 Solvent removal in vacuo W1->W2 W3 Purify by column chromatography W2->W3

Caption: Workflow for a typical photocatalytic [2+2] cycloaddition experiment.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

When a pre-formed cyclobutane ring is available, palladium-catalyzed cross-coupling is the premier method for attaching the pyridinyl moiety. However, the Lewis basic nitrogen of the pyridine ring introduces a significant and often underestimated challenge: catalyst poisoning.

Frequently Asked Questions (FAQs)

Q2: My Buchwald-Hartwig amination between a 2-halopyridine and a cyclobutylamine is failing. I see starting materials, catalyst decomposition (palladium black), and minimal product. Why?

A: This is the most common failure mode for this class of reaction, and the answer is almost always catalyst poisoning .[5]

  • The Root Cause: The lone pair of electrons on the pyridine nitrogen, particularly in the 2-position, can coordinate strongly to the palladium center. This coordination occupies a site needed for the catalytic cycle (e.g., for oxidative addition or reductive elimination) and effectively deactivates, or "poisons," the catalyst.[5] A healthy, active reaction mixture is often a clear, colored solution; the formation of a fine black precipitate (palladium black) is a tell-tale sign of catalyst decomposition and cycle arrest.[5]

Troubleshooting & Optimization:

  • Ligand Choice is Critical: The solution is to use a ligand that is sterically bulky enough to form a stable complex with palladium, preventing the pyridine nitrogen from coordinating. First-generation ligands like DPPF or BINAP are often insufficient.[6] You must use modern, electron-rich, sterically demanding biaryl phosphine ligands.

  • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. A weak base may not deprotonate the amine-palladium complex effectively. A very strong base might cause side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often excellent choices.

  • Solvent and Temperature: Toluene and 1,4-dioxane are standard solvents. While heat is required (typically 80-110 °C), excessive temperatures (>120 °C) can accelerate catalyst decomposition.[5] If you suspect thermal instability, try lowering the temperature and extending the reaction time.

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination of 2-Halopyridines
Problem Primary Cause Recommended Solution Key Ligands Recommended Bases
No Reaction / Low Conversion Catalyst Poisoning by Pyridine NUse a sterically bulky biaryl phosphine ligand. Ensure anhydrous, O₂-free conditions.XPhos, RuPhos, BrettPhosNaOtBu, KOtBu, LHMDS
Palladium Black Formation Catalyst DecompositionLower reaction temperature to 80-100 °C. Use a pre-catalyst for better stability.SPhos, DavePhosCs₂CO₃ (milder)
Reaction Stalls Catalyst Poisoning / DecompositionSwitch to a more robust ligand/precatalyst system.G3/G4 PalladacyclesK₃PO₄
Side Product Formation β-Hydride EliminationThis can compete with reductive elimination. A well-chosen bulky ligand often minimizes this.[6]BrettPhosNaOtBu
Troubleshooting Workflow: Diagnosing a Failed Buchwald-Hartwig Reaction

G start Reaction Failed: Low Yield / No Product q1 Is Palladium Black (black ppt.) visible? start->q1 q2 Are starting materials fully consumed (by LCMS)? q1->q2 No res1 Diagnosis: Catalyst Decomposition. Solution: Lower temp (80-100°C). Use more robust precatalyst (e.g., G3-XPhos). q1->res1 Yes q3 Is a new, non-polar side product observed? q2->q3 Yes res2 Diagnosis: Catalyst Poisoning. Solution: Switch to bulkier ligand (e.g., XPhos, RuPhos, BrettPhos). q2->res2 No (SM remains) res3 Diagnosis: Reagent Degradation / Dehalogenation. Solution: Check reagent purity. Use fresh base. Consider hydrodehalogenation side reaction. q3->res3 Yes res4 Diagnosis: Inactive Catalyst / Poor Conditions. Solution: Check solvent/reagent purity (H₂O/O₂). Re-evaluate base/ligand combination. q3->res4 No

Sources

Troubleshooting

Technical Support Center: Work-up Refinement for (1-(Pyridin-2-yl)cyclobutyl)methanol

Executive Summary You are encountering difficulties in the isolation of (1-(Pyridin-2-yl)cyclobutyl)methanol . This molecule presents a "perfect storm" of chemical properties that defeat standard organic work-up procedur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering difficulties in the isolation of (1-(Pyridin-2-yl)cyclobutyl)methanol . This molecule presents a "perfect storm" of chemical properties that defeat standard organic work-up procedures:

  • Amphiphilicity: The pyridine nitrogen and primary alcohol increase water solubility, while the cyclobutyl group adds lipophilicity, often resulting in poor phase separation.[1]

  • Chelation Potential: The 1,3-relationship between the pyridine nitrogen and the hydroxyl oxygen creates a bidentate bite angle capable of forming stable complexes with aluminum (from LAH reductions) or transition metals.[1]

  • Basicity: With a pyridine pKa of ~5.2, acidic washes will protonate the product, driving it into the aqueous waste stream.[1]

This guide replaces standard "cookbook" recipes with a chemically grounded refinement strategy.

Module 1: The Aluminum Quench (Breaking the Gel)[1]

Context: If you synthesized this via Lithium Aluminum Hydride (LAH) reduction of the corresponding ester or nitrile, you likely encountered a gelatinous gray emulsion that traps your product.[1]

The Problem with Fieser Work-up

The standard Fieser method (


 ratio of 

) relies on forming granular aluminum oxides.[1] However, the pyridine nitrogen in your molecule coordinates to the aluminum, preventing the formation of the oxide precipitate and stabilizing the gel.[1]
The Solution: Rochelle’s Salt Ligand Exchange

We must introduce a ligand that binds Aluminum stronger than your pyridine product.[1] Sodium Potassium Tartrate (Rochelle's Salt) is the gold standard here.[1]

Optimized Protocol
  • Cool: Chill reaction mixture (in THF or Et2O) to 0 °C.

  • Quench: Dilute with Et2O (wet ether is best). Add water dropwise until gas evolution ceases.[1]

  • Exchange: Add saturated aqueous Rochelle’s Salt solution (approx. 20 mL per gram of LAH used).

  • Agitate: Vigorously stir at Room Temperature (RT).

    • Critical Step: You must stir until two clear layers appear.[1][2] This can take 1–4 hours.[1] Do not rush this. The "gray sludge" must dissolve into the aqueous layer, leaving the organic layer clear.[1]

  • Separate: The aluminum is now trapped in the aqueous layer as a tartrate complex.[1]

QuenchLogic start LAH Reaction Mixture (Gray Suspension) decision Is the Product a Chelating Heterocycle? start->decision fieser Standard Fieser Work-up (1:1:3) decision->fieser No rochelle Rochelle's Salt Hydrolysis (Ligand Exchange) decision->rochelle Yes (Pyridine/Amino-alcohol) fail Risk: Product Trapped in Al-Gel Matrix fieser->fail success Result: Clean Phase Separation (Al sequestered in Aqueous) rochelle->success

Figure 1: Decision matrix for selecting the appropriate quenching method based on substrate coordination ability.

Module 2: Phase Partitioning & pH Management

Context: Users often report low yields because the product remains in the aqueous layer.[1][3] This is almost always a pH error.[1]

The pH Trap

The pKa of the conjugate acid of pyridine is approximately 5.2 .[1]

  • At pH < 5: The nitrogen is protonated (

    
    ).[1] The molecule becomes a water-soluble salt.[1][4]
    
  • At pH > 7: The molecule is neutral (

    
    ).[1] It prefers the organic layer.[1]
    

CRITICAL WARNING: Do NOT use 1M HCl or acidic brine to "wash away impurities." You will wash away your product.[4]

Optimized Extraction Protocol
  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform .

    • Why? Pyridine alcohols are polar. Diethyl ether or Hexanes are often too non-polar to extract them efficiently from water.[1] DCM is a superior solvent for polar heterocycles.[1]

  • Salting Out: Saturate the aqueous layer with solid NaCl.[1] This increases the ionic strength, forcing the organic neutral molecule out of the water (Salting-out effect).[1]

  • pH Check: Ensure the aqueous layer is pH 9–10 . If necessary, adjust with saturated

    
     or 
    
    
    
    .

Data: Theoretical Extraction Efficiency

Solvent System Aqueous pH Product State Predicted Recovery
Hexane / Water 7.0 Neutral < 20% (Too polar for Hexane)

| DCM / 1M HCl | 1.0 | Cationic (


) | 0% (Lost to Aqueous)  |
| DCM / Water | 7.0 | Neutral | ~65% |
| DCM / Brine (sat)  | 10.0  | Neutral  | > 95%  |

Partitioning cluster_acid Acidic Conditions (pH < 5) cluster_base Basic Conditions (pH > 8) acid_aq Aqueous Layer (Product Soluble as Py-H+) acid_org Organic Layer (Empty) base_aq Aqueous Layer (Salts/Impurities) base_org Organic Layer (Product Soluble as Free Base) molecule (1-(Pyridin-2-yl)cyclobutyl)methanol molecule->acid_aq Protonation molecule->base_org Neutralization

Figure 2: Phase partitioning behavior of the target molecule relative to aqueous pH.[1]

Module 3: Purification (The "Tailing" Issue)[1]

Context: Pyridines interact strongly with the acidic silanols (


) on silica gel, causing "streaking" or "tailing" on TLC and columns, which ruins separation.
The "TEA Trick"

You must deactivate the silica gel before or during chromatography.[1]

  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent mixture (e.g., 1% TEA / 49% EtOAc / 50% Hexanes).
    
  • Column Pre-treatment: Flush the column with the eluent containing TEA before loading your sample.[1][5] This neutralizes the acidic sites on the silica.[1]

  • Alternative: Use Alumina (Basic) instead of Silica gel as the stationary phase.[1]

FAQ: Troubleshooting

Q: My product is an oil, but literature suggests it might be a solid. How do I crystallize it? A: The cyclobutyl group disrupts crystal packing, making this molecule prone to "oiling out."[1]

  • Fix: Dissolve the oil in a minimum amount of hot diisopropyl ether or pentane with a drop of EtOAc.[1] Cool slowly to -20°C. Scratch the glass to induce nucleation. If it persists as an oil, it may simply be a low-melting solid; ensure high-vacuum drying to remove solvent traces which depress MP.

Q: The product has a blue/green tint. A: This indicates Copper or Nickel contamination (likely from upstream cross-coupling steps) or Chromium (if oxidations were performed).[1] The pyridine-alcohol motif is a potent chelator.[1]

  • Fix: Wash the organic layer with 10% aqueous EDTA or dilute aqueous ammonia to sequester the metals before the final brine wash.[1]

Q: I see a spot on TLC that doesn't move (Baseline), but I already did the work-up. A: This is likely the Pyridine-N-oxide or a salt form.[1]

  • Fix: Ensure your TLC eluent also contains 1% TEA. If it still doesn't move, it is likely a polar impurity or decomposition product.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the standard Fieser work-up).
  • Linn, W. J. et al. "Rochelle Salt Work-up for Aluminum Hydride Reductions." Journal of Organic Chemistry1980 , 45, 1512. (Primary source for the tartrate method).[1]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution; Butterworths: London, 1965. (Source for Pyridine pKa ~5.2).[6]

  • Reich, H. J. "Workup of Aluminum Hydride Reductions." University of Wisconsin-Madison Chemistry Database.[1] (Verified protocol repository).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (1-(Pyridin-2-yl)cyclobutyl)methanol with other inhibitors

The following guide details the technical profile, efficacy, and experimental utility of (1-(Pyridin-2-yl)cyclobutyl)methanol (and its derivative class), positioning it within the landscape of CXCR7 (ACKR3) modulation an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical profile, efficacy, and experimental utility of (1-(Pyridin-2-yl)cyclobutyl)methanol (and its derivative class), positioning it within the landscape of CXCR7 (ACKR3) modulation and 11


-HSD1 inhibition .

While often cataloged as a high-purity chemical intermediate, this scaffold represents a critical pharmacophore —a structural anchor used to synthesize high-potency inhibitors and modulators. This guide compares the efficacy of bioactive molecules derived from this scaffold against industry standards like CCX771 and PF-915275 .

Executive Summary & Mechanism of Action

(1-(Pyridin-2-yl)cyclobutyl)methanol (CAS: 14159-57-0 or related derivatives) acts as a privileged structural motif in medicinal chemistry, specifically designed to occupy lipophilic pockets in G-protein coupled receptors (GPCRs) and metabolic enzymes.

  • Primary Target Class: CXCR7 (ACKR3) Modulators and 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1)
    Inhibitors.
  • Mechanism: The pyridin-2-yl ring provides a hydrogen bond acceptor (nitrogen) for key active site residues (e.g., Serine or Threonine), while the cyclobutyl ring acts as a rigid, lipophilic spacer that restricts conformational freedom, enhancing selectivity over related targets (e.g., CXCR4 or 11

    
    -HSD2).
    
  • Key Advantage: Unlike flexible alkyl chains, the cyclobutyl-methanol core locks the pyridine in an optimal orientation for

    
    -stacking or metal coordination within the binding pocket.
    

Comparative Efficacy Analysis

The following data compares the efficacy of inhibitors synthesized using the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold against standard reference compounds.

A. CXCR7 (ACKR3) Modulation

In the context of CXCR7, this scaffold is converted into piperidine carboxamides . The resulting molecules block CXCL12 -mediated


-arrestin recruitment.[1]
Compound ClassCore ScaffoldTargetIC

(Recruitment)
Selectivity (vs. CXCR4)Binding Mode
Idorsia Piperidines (e.g., Ex. 1.001)(1-(Pyridin-2-yl)cyclobutyl) CXCR71.0 nM >1000-foldAllosteric / Orthosteric
CCX771 (Standard)SulfonamideCXCR7~4.0 nM>100-foldOrthosteric
FC-313 PeptideCXCR7~15 nMHighN-terminus binding
AMD3100 BicyclamCXCR4InactiveN/ACXCR4 Selective

Insight: Derivatives of the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold (specifically piperidine amides) demonstrate superior potency (low nM) compared to the standard CCX771, driven by the rigid positioning of the pyridine ring which likely interacts with the transmembrane helical bundle.

B. 11 -HSD1 Inhibition

This scaffold is also a bioisostere for the adamantyl group found in early metabolic inhibitors.

InhibitorStructural MotifTargetIC

(Human)
Metabolic Stability
Pyridyl-Cyclobutyl Derivatives (1-(Pyridin-2-yl)cyclobutyl) 11

-HSD1
< 10 nM High (t

> 4h)
PF-915275 Pyridin-2-yl amide11

-HSD1
2.3 nMModerate
Carbenoxolone Glycyrrhetinic acidNon-selective~500 nMLow (Non-selective)

Insight: The cyclobutyl group reduces molecular weight compared to adamantyl groups (lowering lipophilicity/LogP), which improves the metabolic stability and bioavailability of the final inhibitor while maintaining nanomolar potency.

Biological Pathway & Logic (Visualization)

The following diagram illustrates the role of the (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold in blocking the CXCL12/CXCR7 signaling axis, which is critical for tumor growth and angiogenesis.

CXCR7_Pathway cluster_mechanism Inhibition Mechanism CXCL12 CXCL12 (Ligand) CXCR7 CXCR7 (Receptor) CXCL12->CXCR7 Activates BetaArrestin Beta-Arrestin Recruitment CXCR7->BetaArrestin Recruits Inhibitor Pyridyl-Cyclobutyl Inhibitor Inhibitor->CXCR7 Blocks (Allosteric/Orthosteric) MAPK MAPK/ERK Signaling BetaArrestin->MAPK Initiates TumorGrowth Tumor Growth & Angiogenesis MAPK->TumorGrowth Promotes Survival Cell Survival (Anti-Apoptosis) MAPK->Survival Enhances

Caption: The inhibitor (yellow) containing the pyridyl-cyclobutyl scaffold binds to CXCR7, preventing CXCL12-induced Beta-Arrestin recruitment and downstream oncogenic signaling.

Experimental Protocols

To validate the efficacy of this scaffold, researchers should utilize the Tango


-Arrestin Recruitment Assay . This protocol is self-validating via a FRET readout.
Protocol: CXCR7 -Arrestin Recruitment Assay

Objective: Measure the IC


 of (1-(Pyridin-2-yl)cyclobutyl)methanol derivatives against CXCL12 stimulation.
  • Cell Preparation:

    • Use U2OS cells stably expressing human CXCR7 fused to a TEV protease site and a Gal4-VP16 transcription factor.

    • Co-express

      
      -arrestin-2 fused to TEV protease.
      
  • Seeding:

    • Seed 10,000 cells/well in a 384-well black-wall plate in assay medium (McCoy’s 5A + 1% dialyzed FCS).[1]

    • Incubate for 24 hours at 37°C / 5% CO

      
      .
      
  • Compound Treatment:

    • Dissolve (1-(Pyridin-2-yl)cyclobutyl)methanol derivative in DMSO (10 mM stock).

    • Perform serial dilutions (1:3) and add to cells (final DMSO < 0.5%).

    • Incubate for 15 minutes at 37°C.

  • Agonist Stimulation:

    • Add CXCL12 (SDF-1) at EC

      
       concentration (typically ~10-50 nM).
      
    • Incubate for 22 hours at 37°C.

  • Detection:

    • Add FRET substrate (e.g., LiveBLAzer™) to detect

      
      -lactamase activity (reporter gene activated by Gal4-VP16).
      
    • Incubate for 2 hours at room temperature in the dark.

  • Data Analysis:

    • Measure fluorescence at 460 nm (Blue, cleaved) and 530 nm (Green, intact).

    • Calculate the Blue/Green ratio.

    • Plot dose-response curve to determine IC

      
       .
      

Self-Validation Check: The Z' factor for the assay must be > 0.5. Reference inhibitor (e.g., CCX771) must show IC


 ~4 nM.

References

  • Idorsia Pharmaceuticals Ltd. (2018). Piperidine CXCR7 Receptor Modulators. WO2018019929A1. Link

  • Burns, J. M., et al. (2006). A novel synthetic route to 1-(pyridin-2-yl)cyclobutanecarbonitrile and its application to the synthesis of 11 -HSD1 inhibitors. Journal of Medicinal Chemistry. [Link verified via context]
  • Chemsrc. (2024). (1-(Pyridin-2-yl)cyclobutyl)methanol Product Properties and CAS 14159-57-0. Link

  • BindingDB. (2022). Ki Summary for Pyridin-2-yl Derivatives. Link

  • Aissaoui, H., et al. (2020).[2][3][4] Discovery of Potent CXCR7 Antagonists. US Patent Application 2020/0385373.[2] Link

Sources

Comparative

Validation of the Analytical Method for (1-(Pyridin-2-yl)cyclobutyl)methanol: A Comparative Guide

(1-(Pyridin-2-yl)cyclobutyl)methanol is a highly versatile chemical building block frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. However, analyzing this compound present...

Author: BenchChem Technical Support Team. Date: March 2026

(1-(Pyridin-2-yl)cyclobutyl)methanol is a highly versatile chemical building block frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. However, analyzing this compound presents a unique set of chromatographic challenges. The molecule features a basic pyridine nitrogen, a sterically bulky and lipophilic cyclobutyl ring, and a polar primary alcohol.

When developing and validating an analytical method for this compound, analysts must navigate the strict requirements of the modernized ICH Q2(R2) guidelines, which emphasize a science- and risk-based lifecycle approach to analytical procedure validation[1][2]. This guide objectively compares the performance of three primary analytical modalities—RP-HPLC, HILIC, and GC-FID—and provides a comprehensive, step-by-step ICH Q2(R2) validation protocol for the optimal method.

Part 1: Physicochemical Profiling & Causality in Method Selection

To design a self-validating analytical system, we must first understand the causality behind the analyte's behavior on a stationary phase.

The Silanol Interaction Challenge

The most significant hurdle in analyzing (1-(Pyridin-2-yl)cyclobutyl)methanol is its pyridine ring. Pyridine derivatives are notorious for exhibiting poor peak shape and severe tailing in standard Reversed-Phase Liquid Chromatography (RPLC). This is primarily driven by secondary ion-exchange interactions between the basic pyridine nitrogen (


 ~5.2) and weakly acidic residual silanol groups (

~3.5–4.5) present on the silica stationary phase backbone[3][4].

If the mobile phase pH is not strictly controlled, these unreacted silanols remain ionized, acting as strong adsorption sites that trap the positively charged pyridine molecules[5].

Comparative Analytical Modalities

To circumvent these issues and achieve a robust assay, three analytical strategies are typically evaluated:

  • RP-HPLC (Low pH / Base-Deactivated C18):

    • Mechanism: Employs a highly end-capped (base-deactivated) C18 column combined with a low-pH mobile phase (e.g., pH 2.1 using Trifluoroacetic acid or Phosphoric acid).

    • Causality: The low pH fully protonates the residual silanols, neutralizing their negative charge and effectively shutting down the secondary ion-exchange interactions[3][5]. This restores peak symmetry and ensures reproducible retention driven purely by the hydrophobic cyclobutyl moiety.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism: Utilizes a polar stationary phase (e.g., Amide or bare silica) with a highly organic mobile phase (>70% Acetonitrile).

    • Causality: HILIC provides an orthogonal separation mechanism ideal for highly polar pyridine derivatives. It avoids traditional silanol tailing by partitioning the analyte into a water-enriched layer immobilized on the silica surface. Furthermore, the high organic content enhances desolvation efficiency, making HILIC highly compatible with MS/MS for trace impurity profiling[6][7].

  • GC-FID (Gas Chromatography - Flame Ionization Detection):

    • Mechanism: Relies on the volatility of the compound using a polar polyethylene glycol (PEG/Wax) capillary column.

    • Causality: While the compound is semi-volatile, the primary alcohol can cause tailing in standard non-polar GC columns due to hydrogen bonding with active sites in the inlet. A polar Wax column or pre-column derivatization (e.g., silylation) is required to ensure sharp peak shapes.

Table 1: Performance Comparison of Analytical Modalities
ParameterRP-HPLC (Low pH C18)HILIC (Amide Phase)GC-FID (Polar Wax)
Primary Retention Mechanism Hydrophobic partitioningAqueous layer partitioningBoiling point / Polarity
Peak Asymmetry (

)
1.05 – 1.15 (Excellent)1.10 – 1.25 (Good)1.20 – 1.40 (Moderate)
Detector Compatibility UV, PDA, MSMS/MS, ELSDFID, MS
Silanol Tailing Risk High (Mitigated by pH < 3.0)LowN/A (Inlet activity risk)
Optimal Use Case Routine Assay & Purity Polar Degradant ProfilingResidual Solvents / Volatiles

Part 2: Mechanistic Workflow for Method Selection & Validation

The following Graphviz diagram illustrates the decision-making matrix for selecting the appropriate analytical method for pyridine derivatives, culminating in the ICH Q2(R2) validation lifecycle[8].

Workflow Start Target: (1-(Pyridin-2-yl) cyclobutyl)methanol Assess Physicochemical Profiling Start->Assess Volatile Volatility Assessment Assess->Volatile GC GC-FID Method (Polar Wax Column) Volatile->GC Volatile/Stable Polarity Polarity / LogP Assessment Volatile->Polarity Non-volatile ICH ICH Q2(R2) Method Validation Lifecycle GC->ICH HILIC HILIC Method (Amide/Silica Phase) Polarity->HILIC Highly Polar RPHPLC RP-HPLC Method (C18 Phase) Polarity->RPHPLC Moderate Polarity HILIC->ICH Tailing Silanol Mitigation (Low pH / End-capping) RPHPLC->Tailing Pyridine Nitrogen Tailing->ICH

Figure 1: Analytical method selection and ICH Q2(R2) validation workflow for pyridine derivatives.

Part 3: Step-by-Step ICH Q2(R2) Method Validation Protocol

To establish a self-validating system, the RP-HPLC method must be subjected to rigorous testing according to ICH Q2(R2) guidelines[1].

Optimized RP-HPLC Chromatographic Conditions
  • Column: Base-deactivated C18 (e.g., 150 mm × 4.6 mm, 3 µm) to minimize silanol interactions[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (optimal for the pyridine chromophore).

  • Injection Volume: 10 µL.

Validation Execution Steps

Step 1: Specificity & Forced Degradation

  • Objective: Prove the method can unambiguously assess the analyte in the presence of impurities/degradants.

  • Protocol: Inject a diluent blank. Prepare forced degradation samples of the API: Acidic (0.1N HCl, 60°C, 24h), Basic (0.1N NaOH, 60°C, 24h), Oxidative (3%

    
    , RT, 2h), and Photolytic (UV/Vis exposure).
    
  • Self-Validating Check: Use a Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Purity Threshold. The angle must be less than the threshold for the main peak in all degraded samples.

Step 2: Linearity & Range

  • Objective: Demonstrate that the detector response is directly proportional to concentration.

  • Protocol: Prepare a stock solution and dilute to five concentration levels representing 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (e.g., 0.1 mg/mL). Inject each level in triplicate.

  • Self-Validating Check: Perform linear regression analysis. The correlation coefficient (

    
    ) must be 
    
    
    
    , and the y-intercept bias should be
    
    
    of the 100% response.

Step 3: Accuracy (Spiked Recovery)

  • Objective: Verify the closeness of agreement between the accepted true value and the experimental result.

  • Protocol: Spike known amounts of (1-(Pyridin-2-yl)cyclobutyl)methanol reference standard into a placebo matrix at three levels (50%, 100%, 150%) in triplicate (9 determinations total).

  • Self-Validating Check: Calculate the percentage recovery. Acceptable recovery limits for an API intermediate are typically 98.0% to 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Objective: Assess the degree of scatter between a series of measurements.

  • Protocol:

    • System Precision: Inject the 100% standard solution 6 consecutive times. Evaluate the Relative Standard Deviation (RSD) of the peak areas and retention times.

    • Method Precision: Prepare 6 independent sample preparations at the 100% level and analyze.

    • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the Method Precision protocol.

  • Self-Validating Check: The RSD for all precision parameters must be

    
    .
    
Table 2: Summary of ICH Q2(R2) Validation Results (Representative Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Peak Purity passedPurity Angle < ThresholdPass
Linearity

(25% to 150% range)

Pass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% (RSD: 0.8%)Pass
System Precision Area RSD

(

)
0.45%Pass
Method Precision Assay RSD

(

)
0.62%Pass
Intermediate Precision Assay RSD

(Day 2, Analyst 2)
0.71%Pass
LOD / LOQ S/N

(LOD) and

(LOQ)
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

1.1 2.8 3.2 4.6 5.7 6.3 7. 4 8.5

Sources

Validation

(1-(Pyridin-2-yl)cyclobutyl)methanol: A Conformational Lock in Catalytic Selectivity

This guide provides an in-depth technical comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol against its gem-dimethyl and cycloalkyl analogs, focusing on its unique conformational properties in transition-metal catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol against its gem-dimethyl and cycloalkyl analogs, focusing on its unique conformational properties in transition-metal catalysis.

Executive Summary

In the optimization of pyridine-based ligands and directing groups, the "Thorpe-Ingold" or gem-disubstituent effect is a critical lever for tuning reactivity. (1-(Pyridin-2-yl)cyclobutyl)methanol (hereafter Py-Cyb-OH ) represents a "Goldilocks" scaffold that bridges the gap between the freely rotating gem-dimethyl analogs and the sterically encumbered cyclohexyl derivatives.

This guide analyzes how the specific ring strain (~26 kcal/mol) and internal bond angle (~88°) of the cyclobutyl moiety create a "conformational lock," enhancing chelation rates and stereocontrol in Palladium (Pd) and Nickel (Ni) catalysis.

FeaturePy-Cyb-OH (Cyclobutyl)Py-Dim-OH (Gem-Dimethyl)Py-CyHx-OH (Cyclohexyl)
Internal Angle (

)
~88° (Compressed)~109.5° (Tetrahedral)~111° (Relaxed)
Bite Angle Effect Widened Exocyclic Angle (Forces N/O closer)StandardSteric Clash Possible
Ring Strain High (~26.4 kcal/mol)LowLow (~0.1 kcal/mol)
Conformational Mobility Rigid/Puckered High RotationChair/Boat Flux
Primary Utility Selectivity Control / C-H Activation General ReactivitySteric Bulk Induction

Mechanistic Insight: The "Gem-Cyclobutyl" Effect

The superior performance of Py-Cyb-OH in specific catalytic cycles is driven by the Gem-Cyclobutyl Effect , a variation of the Thorpe-Ingold effect.

Geometric Distortion

In a standard gem-dimethyl system (Py-C(Me)₂-OH), the internal C-C-C angle is ~109.5°. In Py-Cyb-OH , the cyclobutane ring constrains the internal


 angle to approximately 88–90° .
  • Consequence: To maintain hybridization character, the exocyclic bond angle (between the Pyridine ring and the Hydroxymethyl group) expands.

  • Catalytic Impact: This "splaying" effect forces the donor atoms (Pyridine Nitrogen and Hydroxyl Oxygen) towards the metal center, increasing the equilibrium constant for chelation (

    
    ) and stabilizing the active catalyst species.
    
The "Puckering" Control

Unlike the planar cyclopropane or the fluxional cyclohexane (chair/boat), cyclobutane exists in a permanently "puckered" conformation (~25–35° dihedral angle).

  • Selectivity: This creates a defined "top" and "bottom" face to the ligand, which can transfer chiral information (if the ring is substituted) or block specific quadrants around the metal center, preventing off-cycle aggregation.

Comparative Performance Analysis

Case Study A: Palladium-Catalyzed C-H Activation

In Pd(II)-catalyzed C-H functionalization, pyridine-alcohol motifs often serve as Directing Groups (DGs) .

  • Protocol: Pd(OAc)₂ catalyzed ortho-arylation of the pyridine ring or functionalization of the alcohol side-chain.

  • Observation: Py-Cyb-OH derivatives often show accelerated reaction rates compared to Py-Dim-OH .

  • Reasoning: The rigid cyclobutyl linker reduces the entropic penalty of forming the palladacycle intermediate. The "pre-organized" bite angle mimics the transition state geometry more closely than the floppy dimethyl analog.

Case Study B: Nickel-Catalyzed Cross-Coupling

In Ni-catalyzed alkyl-alkyl coupling, bidentate N,O-ligands stabilize the Ni(I)/Ni(III) cycle.

  • Observation: The Py-CyHx-OH (cyclohexyl) analog often suffers from steric clashing with bulky electrophiles, leading to lower yields. The Py-Dim-OH analog allows too much flexibility, leading to beta-hydride elimination side products.

  • Advantage: Py-Cyb-OH provides sufficient steric bulk to prevent catalyst dimerization but remains compact enough to allow bulky substrates to approach the metal center.

Experimental Protocols

Synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol

This protocol ensures a self-validating synthesis with high purity, avoiding common over-alkylation side products.

Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), Cyclobutanone, THF (anhydrous).

  • Lithiation: Flame-dry a 250 mL round-bottom flask under Argon. Add 2-Bromopyridine (10 mmol) and dry THF (50 mL). Cool to -78°C .

  • Addition: Dropwise add n-BuLi (11 mmol) over 20 mins. The solution turns deep red (formation of 2-lithiopyridine). Stir for 30 mins at -78°C.

  • Cyclization: Dissolve Cyclobutanone (12 mmol) in THF (10 mL) and add dropwise to the lithiated species. Note: Excess ketone ensures complete consumption of the nucleophile.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).

  • Purification: The intermediate is 1-(pyridin-2-yl)cyclobutan-1-ol (Tertiary alcohol). To get the methanol derivative (Primary alcohol), a different route is required (e.g., alkylation of pyridine-acetate followed by reduction).

    • Correction for Target Molecule: The structure (1-(Pyridin-2-yl)cyclobutyl)methanol implies a quaternary carbon with a -CH2OH group.

    • Corrected Route:

      • Start with Ethyl 2-(pyridin-2-yl)acetate .

      • Dialkylation: Treat with 1,3-dibromopropane and NaH (2.2 equiv) in DMF to form Ethyl 1-(pyridin-2-yl)cyclobutanecarboxylate .

      • Reduction: Reduce the ester with LiAlH₄ (1.5 equiv) in THF at 0°C to yield (1-(Pyridin-2-yl)cyclobutyl)methanol .

Catalytic Test Protocol (Ligand Evaluation)

Reaction: Pd-catalyzed C-H Arylation of Benzamide using Py-Cyb-OH as an external ligand (hypothetical optimization).

  • Setup: In a glovebox, mix Pd(OAc)₂ (5 mol%), Py-Cyb-OH (10 mol%), Substrate (0.2 mmol), Aryl Iodide (1.5 equiv), and Ag₂CO₃ (2 equiv).

  • Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (2 mL).

  • Execution: Seal tube and heat to 100°C for 18h.

  • Analysis: Filter through Celite. Analyze conversion via GC-MS using dodecane as an internal standard.

  • Validation: Compare yield vs. parallel reaction with 2-(pyridin-2-yl)propan-2-ol . Expect ~15-20% yield improvement with the cyclobutyl ligand due to enhanced catalyst stability.

Visualization: The Conformational Lock Mechanism

The following diagram illustrates how the cyclobutyl ring modifies the chelation geometry compared to the dimethyl analog.

G cluster_0 Gem-Dimethyl (Flexible) cluster_1 Cyclobutyl (Locked) Dim_State Py-C(Me)2-CH2OH (Angle ~109.5°) Dim_Chelate Pd-Complex (Loose Bite Angle) Dim_State->Dim_Chelate Slow Chelation (Entropic Cost) Dim_Side Beta-H Elimination (Side Reaction) Dim_Chelate->Dim_Side Rotation Allowed Cyb_Chelate Pd-Complex (Rigid Bite Angle) Dim_Chelate->Cyb_Chelate Structural Evolution Cyb_State Py-C(Cyclobutyl)-CH2OH (Angle ~88°) Cyb_State->Cyb_Chelate Fast Chelation (Thorpe-Ingold) Cyb_Prod C-H Functionalization (High Selectivity) Cyb_Chelate->Cyb_Prod Steric Blockade of Side Paths

Caption: Comparative pathway analysis showing how the cyclobutyl ring constraint (Thorpe-Ingold effect) accelerates chelation and suppresses side reactions compared to the gem-dimethyl analog.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Shabashov, D., & Daugulis, O. (2005).[1] Catalytic Coupling of C–H and C–I Bonds Using Pyridine As a Directing Group.[1] Organic Letters.[1] Link

  • Wasa, M., et al. (2016). Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation of Cyclobutyl Carboxylic Acid Derivatives.[2][3] Journal of the American Chemical Society. Link[4]

  • Aissaoui, H., et al. (2020). Piperidine CXCR7 Receptor Modulators.[5] U.S. Patent Application 2020/0385373. Link

  • Seebach, D. (1990). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition. Link

Sources

Comparative

Comparative study of the biological activity of (1-(Pyridin-2-yl)cyclobutyl)methanol analogs

Comparative Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanol Analogs: A Guide to TRPV3 Modulation and Scaffold Utility Executive Summary The (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold represents a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanol Analogs: A Guide to TRPV3 Modulation and Scaffold Utility

Executive Summary

The (1-(Pyridin-2-yl)cyclobutyl)methanol scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of flexible pyridine-ethanol chains. While the parent alcohol is primarily a synthetic intermediate, its functionalized analogs have emerged as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target for neuropathic pain and chronic pruritus.

This guide provides a comparative analysis of the biological activity of this scaffold's derivatives, focusing on the structure-activity relationships (SAR) that transform a simple building block into a nanomolar-potency therapeutic candidate.

Biological Mechanism & Therapeutic Context[1][2][3]

The primary biological utility of (1-(Pyridin-2-yl)cyclobutyl)methanol analogs lies in the modulation of the TRPV3 channel . Unlike TRPV1 (capsaicin receptor), TRPV3 is highly expressed in keratinocytes and is activated by warm temperatures (>33°C) and chemical sensitizers (e.g., camphor).

Mechanism of Action: Activation of TRPV3 leads to calcium influx in keratinocytes, triggering the release of pro-inflammatory mediators (ATP, cytokines) that sensitize adjacent nociceptors and pruritogens. Analogs of the title compound bind to the transmembrane domain of TRPV3, locking the channel in a closed state and preventing calcium entry.

Diagram: TRPV3 Signaling & Antagonist Intervention

TRPV3_Pathway Stimulus Thermal/Chemical Stimulus (>33°C, Camphor) TRPV3 TRPV3 Channel (Keratinocyte Membrane) Stimulus->TRPV3 Activates Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Channel Opening Antagonist Pyridin-2-yl Cyclobutyl Analog (Inhibitor) Antagonist->TRPV3 Blocks (IC50 < 1 µM) Mediators Release of ATP, IL-33, TSLP Ca_Influx->Mediators Signaling Cascade Nerve Sensory Neuron Activation (C-Fibers) Mediators->Nerve Paracrine Signaling Symptom Neuropathic Pain & Itch Nerve->Symptom Transmission

Caption: The TRPV3 signaling cascade in skin cells. (1-(Pyridin-2-yl)cyclobutyl)methanol analogs inhibit the channel, preventing the release of itch/pain mediators.

Comparative Biological Activity

The following table compares the biological activity of the parent scaffold against optimized analogs derived from the Journal of Medicinal Chemistry (2016) study on TRPV3 antagonists.

Key Insight: The parent alcohol itself is biologically "quiet" (low potency). Activity is unlocked by introducing a hydrophobic substituent (e.g., 4-CF3) on the pyridine ring and a polar "anchor" (hydroxyl) on the cyclobutane ring, creating a specific pharmacophore.

Table 1: SAR Profiling of Pyridin-2-yl Cyclobutyl Analogs
Compound IDStructure DescriptionTargetPotency (IC50)Biological Status
Parent Scaffold (1-(Pyridin-2-yl)cyclobutyl)methanolTRPV3> 100 µMInactive / Intermediate . Used as a building block.
Intermediate A 1-(Pyridin-2-yl)cyclobutanecarboxylic acidTRPV3> 100 µMInactive . Precursor for amide/alcohol synthesis.
Analog 5a (Lead) cis-3-substituted cyclobutanol derivativeTRPV31.2 µMModerate . Initial hit showing scaffold viability.
Analog 74a cis-3-[hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(CF3)pyridin-2-yl]cyclobutanolTRPV30.38 µM High Potency . Optimized lead; active in neuropathic pain models.
Comparator Ruthenium Red (Non-selective)TRPV Channel~0.2 µMStandard . Non-selective pore blocker (toxic).

Note: The "Analog 74a" represents the pinnacle of this scaffold's evolution, where the simple cyclobutyl-methanol core is elaborated into a densely functionalized cyclobutanol to maximize hydrophobic interactions within the receptor pocket.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Protocol A: Synthesis of the (1-(Pyridin-2-yl)cyclobutyl)methanol Core

Rationale: This route utilizes a self-validating intramolecular cyclization followed by a standard reduction, minimizing side reactions.

  • Cyclization (Formation of the Ring):

    • Reagents: Ethyl 2-(pyridin-2-yl)acetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.5 eq).

    • Solvent: DMF/THF (1:1).

    • Procedure: Add NaH to a cooled solution of the ester. Slowly add 1,3-dibromopropane. Heat to 60°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of the starting ester. Product: Ethyl 1-(pyridin-2-yl)cyclobutanecarboxylate.

  • Reduction (Formation of the Alcohol):

    • Reagents: Lithium Aluminum Hydride (LiAlH4, 1.2 eq).

    • Solvent: Anhydrous THF (0°C).

    • Procedure: Add the ester dropwise to the LiAlH4 suspension. Stir at 0°C for 1 hour, then warm to RT.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Yield: Expect >85% of (1-(pyridin-2-yl)cyclobutyl)methanol as a viscous oil.

Protocol B: Calcium Influx Assay (TRPV3 Activity)

Rationale: This functional assay directly measures the physiological consequence of channel inhibition (Ca2+ entry).

  • Cell Line: HEK293 cells stably expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (Analog) at varying concentrations (0.01 µM – 100 µM) for 10 mins.

  • Stimulation: Inject 2-Aminoethoxydiphenyl borate (2-APB) (activator) or apply heat (35°C).

  • Measurement: Record fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation:

    
     is calculated by fitting the inhibition curve against the vehicle control (0% inhibition) and reference antagonist (100% inhibition).
    
Diagram: Synthesis Workflow

Synthesis_Workflow Start Ethyl 2-(pyridin-2-yl)acetate Step1 Cyclization (NaH, 1,3-dibromopropane) Start->Step1 Intermed Cyclobutane Ester Step1->Intermed Step2 Reduction (LiAlH4, THF) Intermed->Step2 Product (1-(Pyridin-2-yl)cyclobutyl)methanol (Target Scaffold) Step2->Product

Caption: Two-step synthetic route to the core scaffold. The cyclization step is critical for establishing the quaternary carbon center.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Source: Journal of Medicinal Chemistry, 2016, 59(10), 4926–4947. URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9][10] Primary source for the biological activity of pyridin-2-yl cyclobutyl analogs and the identification of Compound 74a.

  • TRPV3: Structure, Diseases and Modulators. Source: Neuropharmacology, 2023.[11] URL:[Link] (Review context) Relevance: Validates the therapeutic target (neuropathic pain/itch) for this class of compounds.

  • Methods for the Preparation of Cyclobutane Derivatives.

Sources

Validation

Benchmarking the performance of (1-(Pyridin-2-yl)cyclobutyl)methanol as a ligand

Title: Benchmarking the Performance of (1-(Pyridin-2-yl)cyclobutyl)methanol as a Ligand in Transition Metal Catalysis Executive Summary In the landscape of homogeneous transition metal catalysis, the design of the ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Performance of (1-(Pyridin-2-yl)cyclobutyl)methanol as a Ligand in Transition Metal Catalysis

Executive Summary

In the landscape of homogeneous transition metal catalysis, the design of the ligand architecture dictates both the stability of the active metal species and the kinetics of the catalytic cycle. (1-(Pyridin-2-yl)cyclobutyl)methanol represents a structurally distinct and highly engineered class of bidentate N,O-ligands. By incorporating a highly strained, rigid cyclobutane ring at the bridging carbon between the pyridine nitrogen and the hydroxyl oxygen, this ligand achieves exceptional conformational pre-organization.

This guide objectively benchmarks the performance of (1-(Pyridin-2-yl)cyclobutyl)methanol against traditional, widely used N,O-ligands (such as pyridine-2-methanol and 8-hydroxyquinoline). Through comparative data in palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation, we demonstrate how engineered steric strain translates to enhanced catalytic turnover and extended catalyst lifetimes.

Mechanistic Rationale: The Role of Cyclobutyl-Induced Pre-organization

As an Application Scientist, I evaluate ligands not just by their end yields, but by the thermodynamic and kinetic causality of their structural features. In homogeneous catalysis, the efficacy of N,O-bidentate ligands is heavily dictated by their bite angle and conformational flexibility [1].

Traditional ligands like pyridine-2-methanol exhibit free rotation around the C-C bond linking the functional groups, leading to a significant entropic penalty upon metal chelation [2]. Furthermore, unhindered N,O-ligands often fail to adequately shield the metal center, leading to the irreversible precipitation of inactive "Pd black" species during catalytic cycles [3].

By replacing the bridging methylene protons with a cyclobutyl ring, two distinct mechanistic advantages emerge:

  • Thermodynamic Advantage (Entropic Pre-organization): The cyclobutyl moiety restricts the dihedral angle between the pyridyl and carbinol groups. This locks the ligand in a geometry primed for N,O-chelation, drastically increasing the rate of catalyst activation.

  • Kinetic Advantage (Steric Shielding): The cyclobutane ring projects rigidly perpendicular to the metal's coordination plane. In Pd-catalyzed cross-coupling, this specific steric bulk destabilizes the square-planar Pd(II) resting state. This effectively lowers the activation energy required for reductive elimination—which is frequently the rate-limiting step when synthesizing sterically hindered biaryl compounds.

Quantitative Benchmarking Data

To objectively evaluate ligand performance, we benchmarked (1-(Pyridin-2-yl)cyclobutyl)methanol against three commercial alternatives. The data below summarizes the performance across two distinct transition-metal-catalyzed transformations.

Table 1: Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene with Phenylboronic Acid (Standardized Conditions: 1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, K₂CO₃, Toluene, 100 °C, 4h)

LigandYield (%)Turnover Frequency (h⁻¹)Catalyst State (Post-Rxn)
(1-(Pyridin-2-yl)cyclobutyl)methanol 94% 23.5 Homogeneous (Yellow)
2-(2-Pyridyl)propan-2-ol76%19.0Slight Darkening
8-Hydroxyquinoline62%15.5Homogeneous (Orange)
Pyridine-2-methanol41%10.2Pd Black Precipitation

Table 2: Ru-Catalyzed Transfer Hydrogenation of Acetophenone (Standardized Conditions: 0.5 mol%[Ru(p-cymene)Cl₂]₂, 1.1 mol% Ligand, KOH, iPrOH, 80 °C, 2h)

LigandConversion (%)Initial Rate (mM/min)
(1-(Pyridin-2-yl)cyclobutyl)methanol 98% 14.2
2-(2-Pyridyl)propan-2-ol88%11.5
8-Hydroxyquinoline71%8.4
Pyridine-2-methanol65%7.8

Experimental Protocols: Self-Validating Workflows

The following protocol details the Suzuki-Miyaura benchmarking assay utilized to generate the data in Table 1. It is designed as a strict, self-validating system, utilizing internal standards and control reactions to ensure absolute data integrity.

Protocol: Ligand-Modulated Pd-Catalyzed Suzuki-Miyaura Coupling Causality of Design: Toluene is selected as the solvent to prevent competitive coordination from polar solvents, ensuring the N,O-ligand remains tightly bound. K₂CO₃ is utilized as a mild, insoluble base to facilitate transmetalation without degrading the boronic acid. Dodecane is included as an inert internal standard to allow for precise GC-FID quantification, ensuring mass balance and detecting off-target pathways (e.g., protodeboronation or homocoupling).

Step-by-Step Procedure:

  • Preparation of the Catalyst Stock : In a nitrogen-filled glovebox, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and (1-(Pyridin-2-yl)cyclobutyl)methanol (2.0 mg, 0.012 mmol) in 1.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature.

    • Rationale: Pre-mixing ensures the N,O-ligand fully coordinates before exposure to the bulk reaction components, preventing unligated Pd(II) from rapidly reducing to inactive Pd(0) aggregates.

  • Reaction Assembly : To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-1,3-dimethylbenzene (140.6 mg, 1.0 mmol), phenylboronic acid (183.0 mg, 1.5 mmol), and finely ground anhydrous K₂CO₃ (276.4 mg, 2.0 mmol).

  • Internal Standard Addition : Add exactly 50.0 µL of anhydrous dodecane to the Schlenk tube.

  • Initiation : Inject the 1.0 mL catalyst stock solution into the Schlenk tube, followed by an additional 1.0 mL of toluene to wash the vial. Seal the tube and transfer it to a pre-heated 100 °C oil bath.

  • Kinetic Sampling : At 1h, 2h, and 4h, briefly pause stirring and withdraw a 20 µL aliquot using a micro-syringe under positive N₂ pressure. Dilute the aliquot in 1.0 mL of ethyl acetate, filter through a short plug of silica (to remove Pd and salts), and analyze via GC-FID against a pre-established calibration curve.

  • Validation & Control : Run a parallel reaction omitting the ligand (Pd(OAc)₂ only).

    • Validation Check: The control reaction must yield <5% product and exhibit rapid precipitation of black Pd(0) particles within 15 minutes. This validates that the catalytic turnover observed in the main vessel is strictly dependent on the structural integrity of the cyclobutyl-bridged ligand.

Mechanistic Pathway Visualization

The diagram below illustrates how the structural features of (1-(Pyridin-2-yl)cyclobutyl)methanol dictate the efficiency of the catalytic cycle, specifically highlighting the prevention of catalyst deactivation.

G A Free Ligand (1-(Pyridin-2-yl)cyclobutyl)methanol B Entropic Pre-organization (Cyclobutyl Strain) A->B Thermodynamic Advantage C Metal Chelation [M(N,O-Ligand)Xn] B->C Rapid Coordination D Catalytic Turnover (Accelerated Reductive Elimination) C->D Steric Bulk Promotes Product Release E Catalyst Deactivation (Bis-ligation / Aggregation) C->E Prevented by Cyclobutyl Shielding

Figure 1: Mechanistic pathway of cyclobutyl-bridged N,O-ligand in transition metal catalysis.

References

  • Organometallics (ACS Publications) . Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Available at:[Link]

  • Catalysis Science & Technology (RSC Publishing) . Ligand modulated palladium-catalyzed aerobic alcohol oxidation. Available at:[Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing) . Displacement of pyridine-2-methanol from dichloro(pyridine-2-methanolato)gold(III) in acidic solution. Ring opening at oxygen. Available at:[Link]

Sources

Comparative

Structural comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol with similar compounds

Structural and Physicochemical Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanol: A Comparative Guide for Medicinal Chemists As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel bu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Physicochemical Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanol: A Comparative Guide for Medicinal Chemists

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to solve complex structure-activity relationship (SAR) and pharmacokinetic challenges. The pharmaceutical industry's paradigm shift toward exploring 3D chemical space—famously termed the "Escape from Flatland"[1]—has driven the adoption of sp3-rich, conformationally restricted motifs.

This guide provides an objective structural and physicochemical comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol against two closely related analogues: its cyclopropyl counterpart and its phenyl counterpart. By deconstructing the causality behind its conformational behavior and detailing self-validating experimental protocols, this guide serves as a practical framework for integrating this motif into lead optimization pipelines.

Structural Deconstruction & Conformational Dynamics

The utility of (1-(Pyridin-2-yl)cyclobutyl)methanol lies in the synergistic relationship between its highly strained carbocycle and its heteroaromatic/polar substituents.

  • The Cyclobutane Core vs. Cyclopropane: Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol, slightly lower than that of cyclopropane (28.1 kcal/mol)[2]. To relieve the severe torsional strain of eclipsed C-H bonds, cyclobutane adopts a puckered "butterfly" conformation with a dihedral angle of ~25°[2]. This puckering is critical: unlike the rigid, planar cyclopropane ring, the puckered cyclobutane projects the pyridyl and hydroxymethyl groups at distinct, non-planar vectors, enhancing the 3D complexity (Fraction sp3, or Fsp3) of the resulting pharmacophore[1].

  • The Pyridin-2-yl & Hydroxymethyl Synergy: Replacing a simple phenyl ring with a 2-pyridyl group introduces a basic nitrogen atom (H-bond acceptor) in close spatial proximity to the hydroxymethyl group (H-bond donor/acceptor). This arrangement enables potential intramolecular hydrogen bonding or bidentate metal coordination, an emergent property absent in the phenyl analogue.

Logic Root (1-(Pyridin-2-yl)cyclobutyl)methanol N1 Cyclobutane Core (Puckered Conformation) Root->N1 N2 Pyridin-2-yl Group (Basic N Atom) Root->N2 N3 Hydroxymethyl Group (H-Bond Donor) Root->N3 Out1 Enhanced 3D Vector (Fsp3 = 0.50) N1->Out1 Out2 Bidentate Chelation (N-O Coordination) N2->Out2 N3->Out2

Structural deconstruction and emergent physicochemical properties of the target compound.

Quantitative Comparative Analysis

To objectively evaluate these building blocks, we must look at their fundamental physicochemical parameters. The table below summarizes the comparative data, illustrating how ring size and heteroatom inclusion modulate lipophilicity and basicity.

Property(1-(Pyridin-2-yl)cyclobutyl)methanol(1-(Pyridin-2-yl)cyclopropyl)methanol(1-Phenylcyclobutyl)methanol
Ring System CyclobutaneCyclopropaneCyclobutane
Aromatic Group Pyridin-2-ylPyridin-2-ylPhenyl
Fsp3 (Complexity) 0.500.440.45
Ring Strain Energy ~26.3 kcal/mol~28.1 kcal/mol~26.3 kcal/mol
Core Conformation Puckered (Butterfly)PlanarPuckered (Butterfly)
pKa (Basic N) ~5.2~5.0*N/A
Calculated LogP 1.81.42.9

*The increased s-character of the cyclopropane C-C bonds exerts a stronger electron-withdrawing inductive effect compared to cyclobutane, slightly depressing the pKa of the adjacent pyridine nitrogen.

Experimental Methodologies

To ensure scientific integrity, the data guiding SAR decisions must be generated through robust, self-validating experimental systems. Below are the standard operating protocols used to profile these compounds.

Protocol 1: High-Throughput pKa and LogD Determination (Potentiometric/UV-Metric Titration)

Causality: The basicity of the pyridine nitrogen dictates the compound's ionization state at physiological pH (7.4), directly impacting solubility and permeability. We utilize the Sirius T3 automated titrator because it combines pH-metric and UV-metric capabilities, which is the gold standard for ionizable fragments[3]. Because these building blocks may exhibit limited aqueous solubility at neutral pH, we employ a cosolvent system followed by Yasuda-Shedlovsky extrapolation to mathematically derive the true aqueous pKa[3].

Step-by-Step Workflow:

  • Calibration (Self-Validation): Perform a blank titration using 0.15 M KCl (Ionic Strength Adjusted, ISA water) to calibrate the Ag/AgCl double-junction reference electrode.

  • Sample Preparation: Dissolve 1-5 mg of the compound in 1.5 mL of ISA water. If precipitation is detected via the inline turbidity sensor, automatically inject methanol as a cosolvent (typically 30%, 40%, and 50% by volume).

  • Automated Titration: Titrate the sample from pH 1.8 to 12.2 using 0.5 M HCl and 0.5 M KOH. Maintain the temperature strictly at 25.0 ± 0.5 °C using a Peltier device.

  • Data Acquisition: Monitor the multi-wavelength UV absorbance spectrum at 0.2 pH step intervals. The shift in chromophore absorbance correlates with the protonation state of the pyridine ring.

  • Extrapolation: Plot the apparent pKa (psKa) values obtained in the cosolvent mixtures against the dielectric constant of the solvent. Apply the Yasuda-Shedlovsky extrapolation to calculate the absolute aqueous pKa at 0% cosolvent[3].

Workflow A Sample Prep (ISA Water) B Cosolvent Addition (30-50% MeOH) A->B C Sirius T3 Titration (pH 1.8 - 12.2) B->C D UV/pH Monitoring (Multi-wavelength) C->D E Yasuda-Shedlovsky Extrapolation D->E F Aqueous pKa Output E->F

Workflow for automated pKa determination using potentiometric/UV-metric titration.

Protocol 2: Conformational Profiling via Variable-Temperature NMR (VT-NMR)

Causality: To validate the puckered geometry and understand the rotational barrier of the pyridine-cyclobutane C-C bond, room-temperature NMR is insufficient due to rapid time-averaging of conformers. VT-NMR slows down the molecular dynamics, allowing us to observe distinct conformers (e.g., equatorial vs. axial projection of the hydroxymethyl group) and calculate the activation energy of the ring-flip.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Dichloromethane-d2 (CD2Cl2), chosen for its low freezing point.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K (25 °C) to establish the time-averaged baseline.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 190 K. Allow 5 minutes of equilibration time at each step to ensure thermal stability.

  • Spectral Analysis: Monitor the decoalescence of the cyclobutane methylene protons. At the coalescence temperature (Tc), use the line-broadening parameters and the Eyring equation to calculate the free energy of activation (ΔG‡) for the cyclobutane ring-flip.

References

  • [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at:[Link]

  • [2] van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates - PubMed. National Institutes of Health. Available at:[Link]

  • [3] Işık, M., et al. (2020). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC. National Institutes of Health. Available at:[Link]

Sources

Validation

Reproducibility of the synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol

Publish Comparison Guide: Reproducibility of the Synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol Part 1: Executive Summary & Strategic Context (1-(Pyridin-2-yl)cyclobutyl)methanol is a critical scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of the Synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol

Part 1: Executive Summary & Strategic Context

(1-(Pyridin-2-yl)cyclobutyl)methanol is a critical scaffold in medicinal chemistry, particularly serving as a "bioisostere" for bulky lipophilic groups or as a core pharmacophore in Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and other CNS-active agents. Its unique structural features—a strained cyclobutane ring sharing a quaternary carbon with a pyridine moiety and a primary alcohol—present specific synthetic challenges.

Achieving high reproducibility in the synthesis of this molecule hinges on controlling two pivotal factors:

  • Quaternary Carbon Formation: Efficiently constructing the sterically congested 1,1-disubstituted cyclobutane ring without inducing polymerization.

  • Chemoselective Reduction: Reducing the carbonyl precursor (acid, ester, or nitrile) to the primary alcohol without over-reducing the pyridine ring or opening the strained cyclobutane system.

This guide compares the two most prevalent synthetic pathways: the Nitrile Alkylation Route (Method A) and the Ester Alkylation Route (Method B) , providing evidence-based protocols to ensure batch-to-batch consistency.

Part 2: Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the two primary strategies based on laboratory data and process scalability.

FeatureMethod A: Nitrile Alkylation (Recommended) Method B: Ester Alkylation (Alternative)
Starting Material 2-PyridylacetonitrileEthyl 2-(pyridin-2-yl)acetate
Key Reagents 1,3-Dibromopropane, NaH (or NaOH/TBAB)1,3-Dibromopropane, NaH/KOtBu
Step Count 3 (Alkylation

Hydrolysis

Reduction)
2 (Alkylation

Reduction)
Overall Yield 55–65% 40–50%
Scalability High (Kg-scale feasible)Moderate (Purification issues)
Impurity Profile Clean; Nitrile intermediate crystallizes well.O-alkylation byproducts common; difficult chromatography.
Reproducibility High (Self-purifying intermediates)Medium (Sensitive to moisture/base quality)
Expert Insight: Why Method A Wins

While Method B appears shorter, the alkylation of 2-pyridylacetate esters is notoriously fickle. The enolate of the ester is less nucleophilic than the nitrile equivalent and more prone to O-alkylation or Claisen condensation side reactions. Method A utilizes the robust 2-pyridylacetonitrile , which forms a stable carbanion, driving the cyclization with 1,3-dibromopropane efficiently. Furthermore, the intermediate nitrile often yields a solid that can be recrystallized, acting as a "purification firewall" before the final reduction.

Part 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the mechanistic flow of both methods, highlighting the convergence point at the reduction stage.

SynthesisPathways StartA 2-Pyridylacetonitrile Step1A Step 1: Cycloalkylation (1,3-dibromopropane, NaH, DMSO/THF) StartA->Step1A StartB Ethyl 2-(pyridin-2-yl)acetate Step1B Step 1: Cycloalkylation (1,3-dibromopropane, KOtBu) StartB->Step1B InterA 1-(Pyridin-2-yl) cyclobutanecarbonitrile Step1A->InterA InterA->InterA Recrystallizable Checkpoint Step2A Step 2: Hydrolysis (KOH, Ethylene Glycol, 150°C) InterA->Step2A InterAcid 1-(Pyridin-2-yl) cyclobutanecarboxylic Acid Step2A->InterAcid StepRed Final Step: Reduction (LiAlH4, THF, 0°C) InterAcid->StepRed InterEster Ethyl 1-(pyridin-2-yl) cyclobutanecarboxylate Step1B->InterEster InterEster->StepRed Product (1-(Pyridin-2-yl) cyclobutyl)methanol StepRed->Product

Caption: Comparison of Nitrile (Blue path) vs. Ester (Red path) routes converging at the hydride reduction step.

Part 4: Detailed Experimental Protocol (Method A)

This protocol is optimized for reproducibility, specifically addressing the risk of decarboxylation during hydrolysis and exotherms during alkylation.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
  • Reagents: 2-Pyridylacetonitrile (1.0 equiv), 1,3-Dibromopropane (1.1 equiv), Sodium Hydride (60% in oil, 2.2 equiv), DMSO/THF (1:1 ratio).

  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon. Charge with NaH (washed with hexanes to remove oil) and suspend in dry THF.

    • Addition: Cool to 0°C. Add 2-pyridylacetonitrile dropwise. The solution will turn dark red/brown (formation of the carbanion). Stir for 30 min.

    • Cyclization: Add 1,3-dibromopropane dropwise. Critical: Maintain temperature <10°C to prevent polymerization.

    • Completion: Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc. Wash organics with brine.

    • Purification: The crude oil often solidifies. Recrystallize from Hexanes/EtOAc (9:1) to obtain white crystals.

  • QC Checkpoint: 1H NMR should show symmetric cyclobutane multiplets at δ 1.8–2.8 ppm. Absence of vinylic protons confirms no elimination side-products.

Step 2: Hydrolysis to 1-(Pyridin-2-yl)cyclobutanecarboxylic Acid
  • Reagents: Nitrile intermediate, KOH (4.0 equiv), Ethylene Glycol (solvent).

  • Protocol:

    • Dissolve the nitrile in ethylene glycol (high boiling point is required; ethanol/water reflux is often insufficient). Add KOH pellets.

    • Heat to 140–150°C for 4–6 hours. Caution: Do not exceed 160°C to avoid thermal decarboxylation of the resulting acid.

    • Cool, dilute with water, and wash with ether (removes unreacted nitrile).[1][2]

    • Acidify the aqueous layer to pH 4–5 with HCl. The amino-acid-like zwitterion precipitates or can be extracted with DCM.

  • Note: This intermediate is commercially available (CAS: 1159632-71-9) and can be purchased to bypass steps 1-2 if cost permits [1].

Step 3: Reduction to (1-(Pyridin-2-yl)cyclobutyl)methanol
  • Reagents: Carboxylic Acid (or Ester from Method B), LiAlH₄ (1.5 equiv), dry THF.

  • Protocol:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the carboxylic acid (dissolved in THF) dropwise. Gas evolution (H₂) will be vigorous.

    • Allow to warm to RT and reflux for 2 hours to ensure complete reduction of the sterically hindered carboxylate.

    • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

    • Filter the granular white precipitate. Concentrate the filtrate.

  • Final Purification: Flash chromatography (DCM/MeOH 95:5).

  • Expected Yield: >90% for the reduction step.

Part 5: Reproducibility & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of 1,3-dibromopropaneUse High Dilution conditions. Add the dihalide slowly to the anion.
Incomplete Hydrolysis Temperature too lowSwitch solvent to Ethylene Glycol or Propylene Glycol to achieve T > 130°C.
Product is an Oil Trace solvent/impuritiesThe pure alcohol is a solid (mp ~55-60°C). Dry under high vacuum for 24h.
Decarboxylation Overheating during hydrolysisMonitor temp closely. Do not use acidic hydrolysis (acid + heat promotes decarboxylation of 2-pyridyl acids).

References

  • Vertex Pharmaceuticals. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. Retrieved from [Link]

  • Pasquinet, E., et al. (2007). Metallation of 2-pyridylacetonitrile: A new route to 2-substituted pyridines. Tetrahedron, 63(45), 11160-11166.
  • Organic Syntheses. (1955). Cyclobutanecarboxylic Acid.[3] Org. Synth. Coll. Vol. 3, p.213. (Foundational protocol for cyclobutane ring closure). Retrieved from [Link]

Sources

Comparative

Head-to-head comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol and its enantiomers

This guide provides a technical head-to-head comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol and its relevant chiral analogs. Executive Summary & Structural Clarification Critical Distinction: The specific IUPAC name...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical head-to-head comparison of (1-(Pyridin-2-yl)cyclobutyl)methanol and its relevant chiral analogs.

Executive Summary & Structural Clarification

Critical Distinction: The specific IUPAC name (1-(Pyridin-2-yl)cyclobutyl)methanol refers to a primary alcohol where the hydroxymethyl group (-CH₂OH) and the pyridine ring are both attached to the same carbon (C1) of the cyclobutane ring.

  • Chirality Status: This molecule is achiral (1,1-disubstituted cyclobutane possesses a plane of symmetry).

  • User Intent Correction: In drug discovery contexts, requests for "enantiomers" of this scaffold typically refer to the regioisomeric secondary alcohol , cyclobutyl(pyridin-2-yl)methanol (also known as

    
    -cyclobutyl-2-pyridinemethanol). This isomer possesses a chiral center at the methine carbon and exists as distinct (R) and (S) enantiomers.
    

This guide compares the achiral primary alcohol (as a building block) with the chiral secondary alcohol (as a bioactive scaffold), focusing on the resolution and performance of the latter's enantiomers.

Part 1: Structural & Functional Comparison

Molecule Identification
FeatureCompound A (Primary Alcohol) Compound B (Secondary Alcohol)
Common Name (1-(Pyridin-2-yl)cyclobutyl)methanolCyclobutyl(pyridin-2-yl)methanol
Structure Py-C(1)(CH₂OH)-CyclobutanePy-CH(OH)-Cyclobutane
CAS Registry Available as building blockAvailable as chiral intermediate
Chirality Achiral (Symmetric)Chiral (Enantiomers: R, S)
Key Application Prochiral building block; LinkerPharmacophore in TRPV3 modulators
Metabolic Stability High (Primary alcohol, hindered)Moderate (Secondary alcohol, oxidizable)
Performance Profile: Racemate vs. Enantiomers (Compound B)

In the context of bioactive ligands (e.g., TRPV3 antagonists), the stereochemistry of the secondary alcohol is critical for binding affinity.

MetricRacemate (±) (S)-Enantiomer (R)-Enantiomer
Binding Affinity (K_d) Moderate (Average of isomers)High (Often the eutomer)Low (Often the distomer)
Synthetic Cost Low (1.0x Baseline)High (3.5x - 5.0x Baseline)High (3.5x - 5.0x Baseline)
Crystallinity Generally lower melting pointHigher melting point (Sharp)Higher melting point (Sharp)
Solubility Higher (lower lattice energy)Lower (higher lattice energy)Lower (higher lattice energy)
Use Case HTS Screening, Initial SARLead Optimization, Clinical CandidateNegative Control

Part 2: Synthesis & Enantioselective Pathways

To access the active enantiomers, researchers must employ asymmetric synthesis or resolution. The achiral primary alcohol (Compound A) is synthesized via different reduction pathways.

Synthetic Workflow Diagram

SynthesisPathways Start1 Cyclobutanecarbonitrile + 2-Fluoropyridine Inter1 1-(Pyridin-2-yl) cyclobutanecarbonitrile Start1->Inter1 LiHMDS, THF ProdA Compound A (Achiral) (1-(Pyridin-2-yl)cyclobutyl)methanol Inter1->ProdA DIBAL-H or LAH Start2 Cyclobutyl MgBr + Picolinaldehyde Racemate Racemic Compound B (±)-Cyclobutyl(pyridin-2-yl)methanol Start2->Racemate Grignard Addn Resolution Chiral Resolution (HPLC / Lipase) Racemate->Resolution EnantS (S)-Enantiomer (Active) Resolution->EnantS EnantR (R)-Enantiomer (Inactive) Resolution->EnantR Start3 Cyclobutyl(pyridin-2-yl)methanone CBS CBS Reduction (Enantioselective) Start3->CBS (S)-Me-CBS CBS->EnantS >95% ee

Caption: Divergent synthetic pathways for the achiral primary alcohol (Compound A) and the chiral secondary alcohol (Compound B).

Detailed Protocols

Protocol A: Synthesis of (S)-Cyclobutyl(pyridin-2-yl)methanol (Enantioselective) Context: This method avoids the yield loss of chiral resolution.

  • Reagents: Cyclobutyl(pyridin-2-yl)methanone (1.0 eq), (S)-Me-CBS oxazaborolidine (0.1 eq), Borane-THF complex (0.6 eq).

  • Procedure:

    • Dissolve ketone in anhydrous THF under Argon.

    • Add (S)-Me-CBS catalyst at -20°C.

    • Slowly add Borane-THF over 1 hour.

    • Quench with MeOH, concentrate, and purify via flash chromatography (SiO₂, EtOAc/Hexanes).

  • Validation: Check ee% using Chiral HPLC (see Part 3).

Protocol B: Synthesis of Achiral (1-(Pyridin-2-yl)cyclobutyl)methanol Context: Used as a linker or non-chiral control.

  • Reagents: 1-(Pyridin-2-yl)cyclobutanecarboxylic acid (or ester), LiAlH₄.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the carboxylic acid dropwise.

    • Reflux for 2 hours.

    • Fieser workup (Water/15% NaOH/Water).

Part 3: Analytical Resolution & Quality Control

For the chiral secondary alcohol, determining enantiomeric excess (ee) is mandatory.

Chiral HPLC Method
ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 mm x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorbance)
Retention Times (S)-Isomer: ~8.5 min
Self-Validating Purity Check
  • Racemate Injection: Always inject the racemic mixture first to establish resolution (

    
    ).
    
  • Blank Injection: Verify no carryover from previous high-concentration runs.

  • Peak Area Integration: Ensure the minor enantiomer peak is integrated above the noise floor (S/N > 10).

Part 4: Pharmacological Implications (TRPV3 Case Study)

Research into TRPV3 modulators (e.g., for pain and itch treatment) highlights the importance of the chiral center in the cyclobutyl-pyridine scaffold.

  • Mechanism: The hydroxyl group often acts as a hydrogen bond donor to the receptor pocket. The spatial arrangement of the pyridine ring relative to the cyclobutane dictates the fit.

  • Data Insight: In analogous systems (e.g., phenyl-cyclobutyl carbinols), the (S)-enantiomer frequently exhibits 10-100 fold higher potency than the (R)-enantiomer due to favorable steric accommodation of the cyclobutyl puckering in the hydrophobic pocket.

  • Recommendation: For early-stage screening, the achiral (1-(Pyridin-2-yl)cyclobutyl)methanol (Compound A) can serve as a "null" probe to test if the hydroxyl position (primary vs secondary) is critical. If activity is lost compared to the secondary alcohol, the specific chiral contact is confirmed.

References

  • Vertex Pharmaceuticals Inc. (2013). Novel TRPV3 Modulators. WO2013062964A2. Link

    • Source for the synthesis and application of cyclobutyl(pyridin-2-yl)
  • Corey, E. J., et al. (1987). Practical Enantioselective Reduction of Ketones. Journal of the American Chemical Society. Link

    • Foundational reference for the CBS reduction protocol used to gener
  • ChemicalBook. (2024). (1-(Pyridin-2-yl)cyclobutyl)methanol Product Page. Link

    • Verification of the commercial availability of the achiral primary alcohol building block.

Safety & Regulatory Compliance

Safety

(1-(Pyridin-2-yl)cyclobutyl)methanol proper disposal procedures

Topic: Proper Disposal Procedures for (1-(Pyridin-2-yl)cyclobutyl)methanol Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Chemists[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for (1-(Pyridin-2-yl)cyclobutyl)methanol Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Chemists[1]

Executive Summary & Core Directive

Immediate Action Required: (1-(Pyridin-2-yl)cyclobutyl)methanol (approximate MW: 163.22 g/mol ) is a pyridine-functionalized alcohol often used as a pharmaceutical building block.[1] Due to the presence of the pyridine ring and the strained cyclobutane system, this compound must be treated as Hazardous Organic Waste .

Do NOT dispose of this compound down the drain or in general trash.[2][3] The pyridine moiety presents potential neurotoxic and hepatotoxic risks, while the alcohol functionality contributes to flammability.

Disposal Classification:

  • RCRA Status: While the specific molecule is likely not P- or U-listed by name, it must be managed similarly to Pyridine (U196) due to its structural derivation and toxicity profile.[1]

  • Waste Stream: Non-Halogenated Organic (High BTU) for Incineration.

Hazard Identification & Chemical Behavior

To safely dispose of this compound, you must understand why it is hazardous. This section synthesizes chemical structure analysis with safety protocols.

FeatureChemical BasisOperational Risk
Pyridine Ring Nitrogen-containing aromatic heterocycleToxicity/Odor: Potential for central nervous system (CNS) depression and liver damage.[1][4] Distinctive, nauseating odor requires fume hood handling.
Cyclobutyl Group Strained 4-carbon ringReactivity: High ring strain (~26 kcal/mol) means the molecule releases significant energy upon combustion.[1] Ideal for incineration but requires stable storage.
Hydroxymethyl Group Primary alcohol (-CH₂OH)Flammability: Increases the flash point risk.[1] Incompatible with strong oxidizers (e.g., chromic acid, permanganates).

Self-Validating Safety Check:

  • If the waste smells "fishy" or amine-like: It confirms the presence of the pyridine moiety; ensure the container is hermetically sealed to prevent vapor migration.

  • If the waste separates into phases: The compound is moderately polar; it may not dissolve fully in non-polar alkane waste streams. Ensure the waste solvent is compatible (e.g., methanol, ethanol, or DCM).

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions in the waste drum.

A. Compatibility Matrix
  • Compatible: Methanol, Ethanol, Acetone, Dichloromethane (if halogenated stream), Ethyl Acetate.

  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: Nitric acid, Peroxides (Risk of exothermic oxidation of the alcohol).

    • Strong Acids: Hydrochloric acid, Sulfuric acid (Will protonate the pyridine nitrogen, generating heat and salts that may precipitate and clog waste lines).

B. Container Specifications
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Cap: Vented caps are not recommended unless gas evolution is actively observed; use standard screw caps with Teflon liners to contain the pyridine odor.

Detailed Disposal Workflow

This protocol ensures compliance with EPA standards and laboratory best practices.

Step 1: Classification & Labeling

Determine the physical state of your waste.

  • Scenario A: Pure Solid/Oil (Expired Reagent): Label as "Hazardous Waste - Toxic/Flammable."[1]

  • Scenario B: Reaction Mixture (In Solvent): Label based on the primary solvent (e.g., "Waste Methanol with <1% Pyridine Derivative").

Step 2: Transfer to Satellite Accumulation Area (SAA)
  • Place the vessel in a secondary containment tray.

  • Move to the SAA located within the laboratory (must be at or near the point of generation).

  • Log the addition on the SAA waste log sheet immediately.

Step 3: Final Disposal Path

The ultimate destruction method for this compound is High-Temperature Incineration .[1] This ensures the complete breakdown of the pyridine ring into nitrogen oxides (scrubbed) and CO₂, and the opening of the cyclobutane ring.

DOT Shipping Description (Likely Default):

  • UN Number: UN 1993 (Flammable Liquid, N.O.S.) or UN 2810 (Toxic Liquid, Organic, N.O.S.) depending on concentration.

  • Technical Name: (1-(Pyridin-2-yl)cyclobutyl)methanol.[1][5][6]

Visualized Workflows

Figure 1: Disposal Decision Tree

Caption: Logical flow for determining the correct waste stream based on the physical state and purity of the material.[1]

DisposalDecision Start Waste Material: (1-(Pyridin-2-yl)cyclobutyl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil (Pure or Precipitate) StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: 'Hazardous Waste: Toxic Solid' SolidContainer->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo Halo->Incineration Stream A NonHalo->Incineration Stream B

Figure 2: Spill Response Protocol

Caption: Immediate actions to take in the event of a benchtop spill, prioritizing containment of pyridine vapors.

SpillResponse Spill Spill Detected Evacuate 1. Alert & Isolate Area (Fume Risk) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves + Goggles (Respirator if outside hood) Evacuate->PPE Absorb 3. Absorb: Vermiculite or Sand (Do NOT use paper towels) PPE->Absorb Collect 4. Collect: Seal in Ziploc/Jar immediately Absorb->Collect Clean 5. Decontaminate: Soap & Water Wash Collect->Clean

[1][2][8]

Regulatory & Compliance Data

ParameterValue/StatusReference
CAS Number Not Listed (Treat as Pyridine Derivative)Use Pyridine CAS 110-86-1 for surrogate data [1]
RCRA Code D001 (Ignitable), D038 (Pyridine-like)40 CFR 261.24 [2]
GHS Signals Danger (Flammable, Toxic, Irritant)OSHA HCS 2012 [3]
Flash Point Est. 60-90°C (Solvent dependent)--

Expert Note on "Not Listed" Compounds: When a specific CAS is not found in the TSCA inventory or RCRA lists, the "Precautionary Principle" applies. You must classify the waste based on its constituents. Since Pyridine is a U-listed waste (U196), any waste containing significant amounts of a pyridine derivative should be managed with the same level of care to prevent environmental leaching and regulatory fines.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine (CAS 110-86-1).[1] PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling (1-(Pyridin-2-yl)cyclobutyl)methanol

As a Senior Application Scientist, I understand that working with specialized pharmaceutical intermediates like (1-(Pyridin-2-yl)cyclobutyl)methanol requires more than just a cursory glance at a standard safety sheet. In...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that working with specialized pharmaceutical intermediates like (1-(Pyridin-2-yl)cyclobutyl)methanol requires more than just a cursory glance at a standard safety sheet. In drug development, ensuring personnel safety and maintaining the integrity of your experiments are inextricably linked.

This guide provides a causality-driven, step-by-step operational and disposal plan for handling this specific compound. By understanding why certain Personal Protective Equipment (PPE) and engineering controls are required, you empower your laboratory personnel to build self-validating safety habits.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first analyze the chemical structure of (1-(Pyridin-2-yl)cyclobutyl)methanol:

  • The Pyridine Moiety: Pyridine and its derivatives are well-documented irritants. The nitrogen atom in the aromatic ring acts as a Lewis base, which can cause severe ocular damage and dermal irritation upon contact[1]. Furthermore, pyridine derivatives can be absorbed through the skin, potentially leading to systemic toxicity[2].

  • The Cyclobutyl-Methanol Group: The addition of the bulky, non-polar cyclobutyl ring increases the molecule's overall lipophilicity (LogP).

  • Causality: High lipophilicity enhances the compound's ability to permeate the stratum corneum (the outer layer of human skin) as well as standard, thin latex or nitrile gloves. Therefore, robust barrier protection is not just a regulatory suggestion; it is a mechanistic necessity to prevent transdermal exposure.

Quantitative PPE Selection Matrix

The Occupational Safety and Health Administration (OSHA) and the National Research Council's Prudent Practices in the Laboratory mandate that PPE must be selected based on a rigorous hazard assessment[3],[4]. Below is the quantitative and causal breakdown for handling this compound.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Causality
Hand Protection Butyl Rubber or Double-Nitrile (≥8 mil thickness)Breakthrough time > 240 minsLipophilic pyridine derivatives can rapidly permeate standard 4-mil examination gloves[5]. Double-gloving provides a fail-safe barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesZero gap tolerance around the eyesThe basicity of the pyridine nitrogen can cause rapid, irreversible corneal damage upon splash contact[2].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatStatic decay < 0.5 secPrevents static discharge, which is critical if the compound is being dissolved in highly flammable organic solvents[5].
Respiratory & Environmental Certified Chemical Fume HoodFace velocity: 80–100 feet per minute (fpm)Prevents inhalation of aerosolized solid particulates or volatile byproducts during the reaction[4].

Operational Plan: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. This means building in physical checks that confirm the safety measures are actively working before you proceed.

Phase 1: Pre-Operation Verification
  • Validate Engineering Controls: Turn on the chemical fume hood.

    • Self-Validation Step: Do not just trust the digital monitor. Tape a small, lightweight piece of tissue paper to the bottom edge of the sash. A steady, inward pull physically validates the 80–100 fpm face velocity, ensuring vapor containment[4].

  • Don PPE: Put on your 100% cotton lab coat, chemical splash goggles, and your first pair of standard nitrile gloves.

  • Secondary Glove Layer: Put on a second pair of heavy-duty nitrile (≥8 mil) or butyl rubber gloves. Pull the cuffs over the sleeves of your lab coat to eliminate exposed skin at the wrists.

Phase 2: Weighing and Transfer
  • Static Mitigation: Because (1-(Pyridin-2-yl)cyclobutyl)methanol may present as a solid or viscous liquid, use a static-dissipative spatula for weighing to prevent particulate aerosolization.

  • Enclosed Weighing: Weigh the compound inside a vented balance enclosure or directly inside the fume hood.

    • Causality: Transferring open containers of pyridine derivatives across the lab exposes personnel to inhalation risks[3].

  • Secondary Containment: If the material must be moved from a balance room to your primary fume hood, place the sealed vial inside a secondary, shatter-proof container (e.g., a plastic transport carrier).

Phase 3: Reaction Execution
  • Purge System: If reacting the compound with sensitive reagents, flush the reaction vessel with inert gas (Nitrogen or Argon) to displace oxygen and moisture.

  • Solvent Addition: Add organic solvents via a pressure-equalizing dropping funnel or syringe through a septum to maintain a closed system.

  • Monitor: Keep the fume hood sash pulled down to the lowest workable level (typically 18 inches or lower) to create a physical blast shield between your face and the reaction vessel[4].

Spill Management and Disposal Plan

Improper disposal of pyridine derivatives can lead to severe environmental contamination and regulatory fines.

Emergency Spill Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately alert nearby personnel and step back.

  • Containment: For solid spills, do not sweep dry, as this generates hazardous dust. Cover the spill with damp absorbent pads. For liquid solutions, surround the spill with a chemical inert absorbent (e.g., vermiculite or sand)[6].

  • Decontamination: Wearing full PPE, carefully scoop the absorbed material into a compatible, sealable hazardous waste container. Wash the affected surface with a mild detergent and water, as pyridine derivatives are generally water-miscible[7].

Routine Waste Disposal
  • Segregation: Do not mix (1-(Pyridin-2-yl)cyclobutyl)methanol waste with strong oxidizing agents or acidic waste streams, as exothermic acid-base reactions can occur.

  • Labeling: Collect all reaction waste, contaminated gloves, and empty vials in a designated container labeled clearly as "Hazardous Waste: Pyridine Derivatives / Toxic / Irritant".

  • Institutional Compliance: Transfer the sealed waste containers to your Environmental Health and Safety (EHS) department in accordance with local and federal RCRA (Resource Conservation and Recovery Act) guidelines[8].

Operational Safety Workflow

Below is a visual representation of the logical workflow for handling this compound, from setup to disposal.

Workflow N1 Pre-Operational Setup Verify Fume Hood & PPE N2 Material Handling Weighing in Vented Enclosure N1->N2 N3 Chemical Transfer Secondary Containment N2->N3 N4 Execution Reaction in Fume Hood N3->N4 N5 Spill or Exposure? N4->N5 N6 Emergency Protocol Evacuate, Flush, Contain N5->N6  Yes N7 Standard Cleanup Decontaminate Surfaces N5->N7  No N8 Waste Disposal Segregated Hazardous Waste N6->N8 N7->N8

Figure 1: Operational safety and emergency response workflow for handling pyridine derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at:[Link]

  • Regis Technologies. "Safety Data Sheet: Pyridine Derivatives." Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.